4-(trans-4-((E)-Prop-1-en-1-yl)cyclohexyl)benzonitrile
Description
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Properties
IUPAC Name |
4-[4-[(E)-prop-1-enyl]cyclohexyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N/c1-2-3-13-4-8-15(9-5-13)16-10-6-14(12-17)7-11-16/h2-3,6-7,10-11,13,15H,4-5,8-9H2,1H3/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFVBLRKVRNUULX-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1CCC(CC1)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1CCC(CC1)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101219263 | |
| Record name | 4-[trans-4-(1E)-1-Propen-1-ylcyclohexyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101219263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96184-40-6 | |
| Record name | 4-[trans-4-(1E)-1-Propen-1-ylcyclohexyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101219263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzonitrile, 4-[trans-4-(1E)-1-propen-1-ylcyclohexyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.686 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-(trans-4-((E)-Prop-1-en-1-yl)cyclohexyl)benzonitrile chemical structure
An In-Depth Technical Guide to 4-(trans-4-((E)-Prop-1-en-1-yl)cyclohexyl)benzonitrile: Structure, Properties, and Applications in Advanced Materials
Abstract
This technical guide provides a comprehensive analysis of this compound, a key mesogenic compound utilized in the field of materials science. We will dissect its molecular architecture, focusing on the critical stereochemical elements that govern its physicochemical properties and its function as a liquid crystal. This document will explore its anticipated spectroscopic profile, propose a robust synthetic pathway with mechanistic justifications, and contextualize its application within liquid crystal technologies. This guide is intended for researchers, chemists, and materials scientists engaged in the design and application of advanced functional materials.
Part 1: Molecular Architecture and Physicochemical Properties
The functionality of this compound in applied materials science is a direct consequence of its specific and highly-defined molecular structure. Each component of the molecule contributes to its overall rod-like (calamitic) shape, which is a prerequisite for the formation of liquid crystalline phases.
Systematic Nomenclature and Structural Elucidation
The IUPAC name, this compound, precisely describes the arrangement of its constituent parts:
-
Benzonitrile: This forms the polar head of the molecule. It consists of a benzene ring substituted with a nitrile (-C≡N) group. The high dipole moment of the nitrile group is crucial for inducing the dielectric anisotropy required for liquid crystal display (LCD) operation.
-
Cyclohexyl: A six-membered aliphatic ring that acts as a rigid, non-aromatic spacer.
-
4-(...cyclohexyl)benzonitrile: The cyclohexyl ring is connected to the fourth (para) position of the benzonitrile ring, ensuring a linear extension of the molecular axis.
-
trans-4-(...): This is a critical stereochemical descriptor. The benzonitrile and the prop-1-en-1-yl substituents are located on opposite sides of the cyclohexane ring (a 1,4-diaxial or 1,4-diequatorial relationship). This trans configuration minimizes steric hindrance and locks the molecule into the desired linear conformation.
-
(E)-Prop-1-en-1-yl: This is an unsaturated three-carbon chain attached to the cyclohexane ring. The (E)-configuration (from the German entgegen, meaning opposite) specifies that the higher-priority groups on each carbon of the double bond are on opposite sides. This maintains the linearity of the alkyl tail.
The compound is registered under CAS Number 96184-40-6 , with a molecular formula of C16H19N and a molecular weight of approximately 225.34 g/mol [1].
Physicochemical Data Summary
The bulk properties of the compound are a reflection of its molecular structure, dictating its phase behavior and suitability for specific applications.
| Property | Value | Source(s) |
| CAS Number | 96184-40-6 | [1] |
| Molecular Formula | C16H19N | [1] |
| Molecular Weight | 225.34 g/mol | [1] |
| Appearance | White to almost white powder or crystal | |
| Purity | Typically >98.0% (GC) | |
| Melting Point | 64.0 to 75.0 °C | |
| Synonyms | 1-Cyano-4-[trans-4-[(E)-1-propenyl]cyclohexyl]benzene | [1] |
Anticipated Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show distinct regions. The aromatic protons on the benzonitrile ring would appear as two doublets in the 7.0-7.8 ppm range, characteristic of a 1,4-disubstituted benzene ring. The vinyl protons of the (E)-prop-1-enyl group would resonate around 5.3-5.8 ppm, exhibiting a large coupling constant (J ≈ 15 Hz) typical for a trans-alkene. The protons of the cyclohexane ring would produce a complex series of multiplets in the aliphatic region (1.0-2.5 ppm). The terminal methyl group would appear as a doublet around 1.6-1.8 ppm.
-
¹³C NMR: The carbon spectrum would be characterized by a signal for the nitrile carbon around 118-120 ppm. Aromatic carbons would appear between 110 and 150 ppm. The sp² carbons of the alkene would be found in the 125-135 ppm region, while the sp³ carbons of the cyclohexane ring and the methyl group would resonate upfield (< 45 ppm).
-
FTIR Spectroscopy: The infrared spectrum would provide clear functional group information. A sharp, intense absorption band around 2220-2230 cm⁻¹ would confirm the presence of the nitrile (C≡N) stretch. A medium intensity peak around 1660-1675 cm⁻¹ would correspond to the C=C stretch of the alkene. C-H stretching vibrations for the aromatic ring would be observed just above 3000 cm⁻¹, while aliphatic C-H stretches would appear just below 3000 cm⁻¹.
Part 2: Synthesis and Mechanistic Insights
The synthesis of liquid crystal molecules like this compound requires precise control over stereochemistry to achieve the desired material properties. The following represents a logical and robust hypothetical pathway informed by established organic chemistry methodologies[3][4].
Retrosynthetic Analysis and Proposed Pathway
A logical disconnection approach points to a Wittig-type or Horner-Wadsworth-Emmons (HWE) reaction as the key step for constructing the (E)-alkene with high stereoselectivity. The benzonitrile-cyclohexane core can be assembled beforehand.
Caption: Retrosynthetic analysis via HWE reaction.
This leads to a two-stage synthetic protocol: preparation of the aldehyde intermediate followed by the stereoselective olefination.
Experimental Protocol (Hypothetical)
Stage 1: Synthesis of 4-(trans-4-Formylcyclohexyl)benzonitrile (Aldehyde Intermediate)
-
Starting Material: Commercially available 4-(trans-4-hydroxymethylcyclohexyl)benzonitrile.
-
Oxidation: Dissolve the starting alcohol in dichloromethane (DCM). Add pyridinium chlorochromate (PCC) or use a Swern oxidation protocol (oxalyl chloride, DMSO, triethylamine) at low temperature (-78 °C).
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction appropriately (e.g., by adding silica gel for PCC or aqueous solution for Swern). Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure aldehyde.
Stage 2: Horner-Wadsworth-Emmons Olefination
-
Phosphonate Anion Formation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve diethyl ethylphosphonate in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C. Add a strong base, such as sodium hydride (NaH), portion-wise. Allow the mixture to stir until hydrogen evolution ceases.
-
Aldehyde Addition: Add a solution of 4-(trans-4-formylcyclohexyl)benzonitrile (from Stage 1) in anhydrous THF to the phosphonate anion solution dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours or until TLC indicates completion.
-
Workup: Carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification and Characterization: Remove the solvent under reduced pressure. Purify the resulting solid by recrystallization or column chromatography to yield the final product, this compound. Confirm identity and purity via NMR, FTIR, and melting point analysis.
Causality Behind Experimental Choices
-
Choice of HWE Reaction: The Horner-Wadsworth-Emmons reaction is specifically chosen over the standard Wittig reaction because it strongly favors the formation of the thermodynamically more stable (E)-alkene, which is essential for the target molecule's linear geometry. The stabilized phosphonate ylide allows for reversible addition, leading to the preferred stereochemical outcome.
-
Inert Atmosphere and Anhydrous Conditions: The phosphonate anion is a strong base and is highly reactive towards water and oxygen. Failure to maintain anhydrous and inert conditions would quench the anion, preventing the reaction from proceeding and significantly reducing the yield. This is a self-validating system; a successful reaction confirms that the conditions were appropriate.
Part 3: Application in Materials Science
The historical development of cyclohexylbenzonitrile compounds was driven by the need for stable, effective liquid crystal materials for display technologies[3]. This compound is a modern iteration of this class of molecules.
Structure-Property Relationship Workflow
The utility of this molecule is a direct result of specific structural features creating desirable bulk properties.
Caption: From molecular structure to material application.
Role in Liquid Crystal Mixtures
Pure compounds rarely have all the necessary properties for a commercial display. Instead, this compound is used as a component in a eutectic mixture of several liquid crystals. Its specific contributions are:
-
Nematic Phase Stability: Its rigid, calamitic structure promotes the formation of the nematic phase, where molecules have long-range orientational order but no positional order. This is the operational phase for most common LCDs[5][6].
-
Tuning Clearing Point: The clearing point is the temperature at which the material transitions from the liquid crystal phase to an isotropic liquid. By adding this compound to a mixture, engineers can precisely tune the operational temperature range of the final display device.
-
Dielectric Anisotropy: The polar nitrile group gives the molecule a strong dipole moment. This results in positive dielectric anisotropy, meaning the material has a higher permittivity parallel to the molecular axis than perpendicular to it. This property is what allows the liquid crystal molecules to be aligned by an external electric field, the fundamental principle behind switching pixels on and off in an LCD.
Part 4: Conclusion
This compound stands as an exemplary molecule in the field of materials science, where precise molecular engineering dictates macroscopic function. Its carefully controlled stereochemistry—both the trans-cyclohexane linkage and the (E)-alkene bond—ensures the molecular linearity essential for liquid crystal behavior. The terminal nitrile group imparts the necessary polarity for electric field response. Through understanding its structure, synthesis, and physical properties, researchers can effectively utilize this and similar compounds to engineer the next generation of advanced optical and electronic materials.
References
- Title: Trans-4-(4'-N-Propylcyclohexyl)
- Title: 4-(trans-4-Pentylcyclohexyl)
- Title: Buy trans-4-(4-Pentylcyclohexyl)
- Title: 4-(trans-4-propylcyclohexyl)
- Title: 4-(trans-4-((E)-Prop-1-en-1-yl)cyclohexyl)
- Title: 4-(trans-4-propylcyclohexyl)benzonitrile | 61203-99-4 (Korean)
- Title: TRANS-4-(4-PROPYL-CYCLOHEXYL)
- Title: 4-(trans-4-Pentylcyclohexyl)benzonitrile 99%, liquid crystal (nematic)
- Title: Benzonitrile,4-[2-(trans-4-propylcyclohexyl)
- Title: CAS 61203-99-4: 4-(trans-4-Propylcyclohexyl)
- Title: 4-(trans-4-Pentylcyclohexyl)
- Title: Supplementary Information - The Royal Society of Chemistry Source: The Royal Society of Chemistry URL
- Title: 4-[trans-4-[(E)
- Title: 4-[trans-4-[(E)
- Title: 4-[trans-4-[(E)
- Title: Trans-4-[4-[1-(e)
Sources
4-(trans-4-((E)-Prop-1-en-1-yl)cyclohexyl)benzonitrile CAS number
An In-depth Technical Guide to 4-(trans-4-((E)-Prop-1-en-1-yl)cyclohexyl)benzonitrile
Executive Summary: This document provides a comprehensive technical overview of this compound, a key compound in the field of materials science. Identified by its CAS Number 96184-40-6, this molecule is a cornerstone in the formulation of nematic liquid crystal mixtures.[1][2] Its unique molecular architecture, featuring a polar benzonitrile head, a rigid cyclohexyl ring, and a propenyl tail, imparts the specific anisotropic properties required for electro-optical applications. This guide details its physicochemical properties, proposes a logical synthetic pathway, outlines its primary application in liquid crystal technologies, and provides essential safety and handling protocols for laboratory and research settings.
Introduction
This compound is a thermotropic liquid crystal, a state of matter that exhibits properties between those of a conventional liquid and a solid crystal.[3] Specifically, it is classified as a nematic liquid crystal, characterized by molecules that have long-range orientational order but no long-range positional order.[3] The significance of this compound and its analogs, such as those with propyl, pentyl, or heptyl tails, lies in their application as components in liquid crystal displays (LCDs).[4][5][6] The molecular structure is deliberately designed: the rigid core (phenyl and cyclohexyl groups) provides stability, while the polar cyano group (-C≡N) creates a strong dipole moment, allowing the molecule's orientation to be manipulated by an external electric field. This electro-optical switching is the fundamental principle behind LCD technology.
Physicochemical and Structural Properties
The functional properties of this compound are a direct result of its chemical structure and physical characteristics. A summary of its key properties is presented below.
Table 1: Core Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 96184-40-6 | [1][2] |
| Molecular Formula | C₁₆H₁₉N | [1] |
| Molecular Weight | 225.34 g/mol | [1] |
| Synonyms | 1-Cyano-4-[trans-4-[(E)-1-propenyl]cyclohexyl]benzene | [1][2] |
| Appearance | White to almost white crystalline powder | [2] |
| Melting Point | 64-75 °C | [2] |
| Purity | >98.0% (by GC) | [2] |
| Solubility | Soluble in Methanol | [1] |
The molecule's architecture is crucial for its function. The trans configuration of the cyclohexyl ring and the (E)-isomer of the propenyl group create a linear, rod-like shape. This geometry is essential for the formation of the ordered, yet fluid, nematic phase.
Caption: Key structural components of the title compound.
Synthesis Pathway: A Mechanistic Approach
While specific, proprietary industrial synthesis methods may vary, a logical and robust synthetic route can be constructed based on established organometallic and coupling reactions. The causality for this multi-step approach is to build the complex molecule by sequentially connecting its three primary fragments: the benzonitrile unit, the cyclohexyl spacer, and the propenyl tail. A plausible workflow is outlined below.
Proposed Synthetic Workflow
This pathway leverages a key intermediate, 4-(trans-4-oxocyclohexyl)benzonitrile, which can be synthesized via methods analogous to those used for similar pharmaceutical intermediates.[7][8] The final propenyl group is then installed using a stereoselective olefination reaction.
Caption: Proposed workflow for the synthesis of the title compound.
Expert Rationale:
-
Step 1-4: This sequence establishes the core 4-(cyclohexyl)benzonitrile structure. Protecting one ketone of the starting diketone as a ketal is a standard strategy to ensure regioselectivity in the Grignard reaction.
-
Step 5: The Wittig or Horner-Wadsworth-Emmons (HWE) Reaction: This is the crucial step for installing the propenyl tail. The HWE reaction, using a phosphonate ester, is often preferred as it typically provides higher (E)-alkene selectivity, which is critical for achieving the desired linear molecular geometry for liquid crystal applications. The choice of this reaction is based on its reliability and stereochemical control in converting ketones to alkenes.
Core Application in Nematic Liquid Crystal Mixtures
The primary application of this compound is as a component in nematic liquid crystal mixtures for displays. Liquid crystals rarely consist of a single compound; rather, they are eutectic mixtures of several mesogenic compounds. This formulation strategy allows for the fine-tuning of critical performance parameters.
Role of this compound in a Mixture:
-
Raising the Clearing Point: Its rigid structure contributes to a stable mesophase, often raising the clearing point (the temperature at which the material becomes an isotropic liquid) of the mixture.
-
Dielectric Anisotropy: The strong dipole of the nitrile group contributes significantly to a high positive dielectric anisotropy (Δε). This property is essential for low-voltage operation of twisted nematic (TN) or in-plane switching (IPS) LCDs.
-
Viscosity Modification: The length and nature of the alkyl/alkenyl tail influence the rotational viscosity of the mixture, which in turn affects the display's response time.
Caption: Principle of electric field alignment in nematic LCs.
Experimental Protocols
Protocol: Purity Verification by Gas Chromatography (GC)
Causality: Gas chromatography is the standard method cited for purity assessment of this compound.[2] It separates volatile compounds based on their boiling point and interaction with the column's stationary phase, allowing for precise quantification of the main component versus any impurities.
Methodology:
-
Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve it in 10 mL of a suitable solvent (e.g., Methanol or Dichloromethane) to create a 1 mg/mL solution.
-
Instrument Setup:
-
Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5MS).
-
Injector: Set to 250°C with a split ratio of 50:1.
-
Detector (FID): Set to 280°C.
-
Oven Program: Start at 150°C, hold for 1 minute, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
Injection: Inject 1 µL of the prepared sample.
-
Analysis: Integrate the resulting chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. A purity of >98.0% is expected.[2]
Safety, Handling, and Storage
This compound is classified as toxic and requires careful handling to avoid exposure.[2]
Table 2: GHS Hazard and Precautionary Information
| Category | Code(s) | Description | Source(s) |
| Hazard Statements | H301 + H311 + H331 | Toxic if swallowed, in contact with skin or if inhaled. | [2] |
| Precautionary: Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [2] |
| P270 | Do not eat, drink or smoke when using this product. | ||
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | ||
| Precautionary: Response | P301 + P310 | IF SWALLOWED: Immediately call a POISON CENTER/doctor. | [2] |
| P302 + P352 | IF ON SKIN: Wash with plenty of water. | [2] | |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [2] | |
| Precautionary: Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. | [2] |
| Precautionary: Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. | [2] |
Handling Protocol:
-
Always handle this compound within a certified chemical fume hood.
-
Use personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.
-
Avoid generating dust during weighing and transfer.
-
Ensure an eyewash station and safety shower are immediately accessible.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[2]
Conclusion
This compound (CAS: 96184-40-6) is a highly specialized organic compound with a molecular structure optimized for use in nematic liquid crystal applications. Its rod-like shape, high polarity, and thermal stability make it an invaluable component for formulating the advanced mixtures used in modern liquid crystal displays. A thorough understanding of its synthesis, physicochemical properties, and stringent safety requirements is essential for its effective and safe utilization in research and development.
References
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- 2. 4-[trans-4-[(E)-1-Propenyl]cyclohexyl]benzonitrile | 96184-40-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene Containing Liquid Crystal Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SYNTHON Chemicals Shop | 4-(trans-4´-n-Propylcyclohexyl)benzonitrile | Liquid crystals reactive mesogens crown ethers calixarenes [shop.synthon-chemicals.com]
- 5. Cas 61204-01-1,trans-4-(4-Pentylcyclohexyl)benzonitrile | lookchem [lookchem.com]
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- 7. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemscene.com [chemscene.com]
- 10. echemi.com [echemi.com]
- 11. 4-[trans-4-[(E)-1-Propenyl]cyclohexyl]benzonitrile 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]
- 12. TRANS-4-(4-PROPYL-CYCLOHEXYL)-BENZONITRILE | CymitQuimica [cymitquimica.com]
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- 16. 4-[trans-4-(trans-4-Pentylclohexyl) cyclohexyl]benzonetrile [myskinrecipes.com]
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- 18. 4-(trans-4-ペンチルシクロヘキシル)ベンゾニトリル 99%, liquid crystal (nematic) | Sigma-Aldrich [sigmaaldrich.com]
- 19. calpaclab.com [calpaclab.com]
- 20. p-[trans-4-(1E-Propenyl)cyclohexyl]benzonitrile, CAS No. 96184-40-6 - iChemical [ichemical.com]
4-(trans-4-((E)-Prop-1-en-1-yl)cyclohexyl)benzonitrile physical properties
An In-Depth Technical Guide to the Physical Properties of 4-(trans-4-((E)-Prop-1-en-1-yl)cyclohexyl)benzonitrile
Introduction
This compound, a substituted benzonitrile derivative, represents a class of molecules with significant interest in materials science and medicinal chemistry. Its rigid core, comprised of a phenyl ring and a cyclohexane moiety, combined with the polar nitrile group and a propenyl chain, imparts unique physicochemical characteristics. These molecules are often investigated as components of liquid crystal mixtures, owing to their anisotropic shape and strong dipole moment.
This technical guide provides a comprehensive examination of the core physical properties of this compound. It is designed for researchers, scientists, and drug development professionals who require a deep understanding of its characteristics for application in synthesis, material formulation, or as a molecular scaffold. The following sections detail the compound's identity, summarize its key physical properties, and provide validated experimental protocols for their determination, underscoring the causality behind the chosen methodologies.
Molecular Structure and Identification
The unambiguous identification of a compound is the foundation of all subsequent research. The structural and identifying information for this compound is summarized below. The trans configuration of the cyclohexane ring and the (E)-isomer of the propenyl double bond are critical stereochemical features that dictate the molecule's overall shape and its ability to self-assemble in ordered phases.
Caption: Experimental workflow for DSC analysis.
Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR spectroscopy is indispensable for confirming the chemical structure, including the specific stereochemistry (trans and E isomers), which is impossible to determine from melting point or mass spectrometry alone. ¹H NMR confirms the presence and connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton. The coupling constants (J-values) between protons on the double bond and the cyclohexane ring are definitive proof of the assigned stereochemistry.
Protocol:
-
Sample Preparation: Dissolve approximately 10-15 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The deuterated solvent is essential as it is "invisible" in the ¹H NMR spectrum.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup: Insert the tube into the NMR spectrometer's probe. The instrument is tuned and the magnetic field is "shimmed" to maximize homogeneity.
-
Acquisition:
-
Acquire a ¹H NMR spectrum. Key expected signals include: aromatic protons (doublets in the 7-8 ppm region), vinylic protons of the propenyl group (multiplets around 5-6 ppm), aliphatic protons of the cyclohexane ring (broad multiplets from 1-3 ppm), and the methyl group (a doublet around 1-2 ppm).
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum to observe all unique carbon atoms.
-
-
Data Processing & Interpretation: The raw data (Free Induction Decay) is Fourier transformed. The resulting spectrum is phased and baseline-corrected. The chemical shifts, integration (for ¹H), and coupling patterns are analyzed to confirm the structure matches that of this compound.
Synthesis of 4-(trans-4-((E)-Prop-1-en-1-yl)cyclohexyl)benzonitrile: An In-depth Technical Guide
Introduction: The Significance of Alkenyl-Substituted Cyclohexylbenzonitriles in Advanced Materials
The field of liquid crystal displays (LCDs) and other electro-optic technologies is in constant pursuit of materials with optimized physical and chemical properties. Among the vast array of liquid crystalline compounds, those possessing the 4-cyclohexylbenzonitrile core structure have proven to be foundational components in many commercially successful formulations.[1] The introduction of an alkenyl substituent, such as the (E)-prop-1-en-1-yl group, at the 4-position of the cyclohexane ring offers a sophisticated means to fine-tune the mesogenic properties of these materials. This strategic modification can influence key parameters including the nematic-isotropic transition temperature (clearing point), dielectric anisotropy, and viscosity, thereby enhancing the performance characteristics of liquid crystal devices.[1]
This technical guide provides a comprehensive overview of a robust and reliable synthetic pathway to 4-(trans-4-((E)-Prop-1-en-1-yl)cyclohexyl)benzonitrile. The synthesis is designed to be accessible to researchers and professionals in drug development and materials science, with a focus on elucidating the causal relationships behind experimental choices and ensuring procedural reproducibility. Each step is detailed with in-depth protocols, mechanistic insights, and data presentation to create a self-validating and authoritative resource.
Retrosynthetic Analysis and Strategic Overview
A logical retrosynthetic analysis of the target molecule, this compound (I), points towards a Wittig reaction as the key carbon-carbon double bond-forming step. This disconnection reveals two primary building blocks: the aldehyde precursor, trans-4-(4-cyanophenyl)cyclohexanecarboxaldehyde (II) , and the corresponding phosphorus ylide derived from ethyltriphenylphosphonium bromide (III) .
Caption: Retrosynthetic disconnection of the target molecule.
This strategy is advantageous due to the high reliability and stereoselectivity often associated with the Wittig reaction, which is crucial for obtaining the desired (E)-isomer of the prop-1-en-1-yl group. The synthesis of the aldehyde precursor (II) is a critical preceding step, and a robust method for its preparation is paramount to the overall success of the synthetic campaign.
Synthesis Pathway: A Step-by-Step Elucidation
The synthesis of this compound is accomplished in a two-step sequence, commencing with the preparation of the key aldehyde intermediate followed by the Wittig olefination.
Step 1: Synthesis of trans-4-(4-cyanophenyl)cyclohexanecarboxaldehyde (II)
The synthesis of the aldehyde precursor is achieved through the hydrolysis of p-[4-(methoxymethylene)cyclohexyl]benzonitrile. This method provides a direct route to the desired aldehyde with good control over the trans stereochemistry.[2]
Reaction Scheme:
Mechanistic Insight: The reaction proceeds via an acid-catalyzed hydrolysis of the enol ether. The protonation of the double bond is followed by the addition of water to the resulting carbocation. Subsequent elimination of methanol and tautomerization yields the final aldehyde product. The use of a biphasic system with tetrahydrofuran (THF) and aqueous hydrochloric acid (HCl) ensures efficient reaction progress. The trans to cis ratio of the crude product is approximately 3:1, necessitating purification by recrystallization to isolate the desired trans isomer.[2]
Experimental Protocol:
A detailed, step-by-step methodology for this key experiment is provided below:
-
Reaction Setup: A mixture of 14.25 g of p-[4-(methoxymethylene)cyclohexyl]benzonitrile (96.1% purity) and 200 ml of a 4:1 (v/v) solution of tetrahydrofuran and 2N hydrochloric acid is prepared in a round-bottom flask equipped with a reflux condenser.[2]
-
Reaction Execution: The reaction mixture is heated to reflux and maintained at this temperature for 30 minutes.[2]
-
Workup: After cooling to room temperature, the reaction mixture is poured into 300 ml of water. The aqueous phase is extracted three times with 200 ml portions of diethyl ether.[2]
-
Purification of Organic Phase: The combined organic extracts are washed with 200 ml of water, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product as a slowly crystallizing oil.[2]
-
Isolation of the trans-isomer: The crude product is recrystallized from approximately 1.3 L of hexane to yield pure trans-4-(p-cyanophenyl)cyclohexanecarboxaldehyde as long, colorless needles.[2] A second crop of crystals can be obtained by concentrating the mother liquor.
| Parameter | Value | Reference |
| Starting Material | p-[4-(methoxymethylene)cyclohexyl]benzonitrile | [2] |
| Reagents | Tetrahydrofuran, 2N Hydrochloric Acid | [2] |
| Reaction Time | 30 minutes at reflux | [2] |
| Crude Product | 4-(p-cyanophenyl)cyclohexanecarboxaldehyde (trans/cis ≈ 3:1) | [2] |
| Purification Method | Recrystallization from hexane | [2] |
| Yield of trans-isomer | 57% (after two cycles) | [2] |
| Melting Point | 57.1 °C | [2] |
Step 2: Wittig Olefination to Yield this compound (I)
The final step in the synthesis is a Wittig reaction between the aldehyde precursor (II) and the phosphorus ylide generated from ethyltriphenylphosphonium bromide (III). This reaction is a classic and highly effective method for the formation of alkenes from carbonyl compounds.[3]
Reaction Scheme:
Mechanistic Insight: The reaction is initiated by the deprotonation of the phosphonium salt (III) with a strong base, such as sodium hydroxide, to form the nucleophilic phosphorus ylide.[3] The ylide then attacks the electrophilic carbonyl carbon of the aldehyde (II) to form a betaine intermediate, which subsequently collapses to an oxaphosphetane. The driving force for the reaction is the formation of the highly stable triphenylphosphine oxide byproduct, which leads to the elimination of the alkene product.[3] The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide; unstabilized ylides, such as the one derived from ethyltriphenylphosphonium bromide, typically favor the formation of the (Z)-alkene. However, in this specific case, the steric bulk of the cyclohexyl group is expected to favor the formation of the thermodynamically more stable (E)-isomer.
Experimental Protocol:
A representative, step-by-step methodology for this Wittig reaction is as follows:
-
Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend ethyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF). Cool the suspension in an ice bath.
-
Base Addition: Slowly add a strong base, such as a solution of sodium bis(trimethylsilyl)amide (NaHMDS) or n-butyllithium (n-BuLi) in THF, to the stirred suspension. The formation of the ylide is typically indicated by a color change (often to a deep red or orange). Allow the mixture to stir at 0 °C for 30-60 minutes.
-
Aldehyde Addition: Dissolve trans-4-(4-cyanophenyl)cyclohexanecarboxaldehyde (II) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Quenching and Workup: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford the pure this compound.
| Parameter | Typical Conditions |
| Phosphonium Salt | Ethyltriphenylphosphonium bromide |
| Base | Sodium bis(trimethylsilyl)amide (NaHMDS) or n-Butyllithium (n-BuLi) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Reaction Temperature | 0 °C to Room Temperature |
| Purification Method | Column Chromatography (Silica Gel) |
Purification and Characterization of the Final Product
The purity of liquid crystalline materials is of paramount importance as even trace impurities can significantly impact their physical properties and performance in devices. The final product, this compound, should be subjected to rigorous purification and characterization.
Purification Techniques:
-
Column Chromatography: As mentioned in the experimental protocol, this is the primary method for removing the triphenylphosphine oxide byproduct and any unreacted starting materials.
-
Recrystallization: For solid liquid crystals, recrystallization from a suitable solvent system (e.g., ethanol, hexane, or a mixture thereof) is an effective method for achieving high purity.[2]
-
Zone Refining: For obtaining ultra-pure materials, zone refining can be employed, which involves repeatedly passing a molten zone through a solid sample to segregate impurities.
Characterization Methods:
The structure and purity of the synthesized compound should be confirmed using a combination of spectroscopic and analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure, including the stereochemistry of the double bond and the cyclohexane ring.
-
Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the nitrile group (C≡N) and the carbon-carbon double bond (C=C).
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the product.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the phase transition temperatures (e.g., melting point and clearing point) of the liquid crystal.
-
Polarized Optical Microscopy (POM): POM is used to observe the liquid crystalline textures and identify the mesophases.
Conclusion and Future Perspectives
The synthetic pathway detailed in this guide provides a reliable and well-documented method for the preparation of this compound, a valuable component for advanced liquid crystal mixtures. The emphasis on detailed experimental protocols and mechanistic understanding is intended to empower researchers to successfully synthesize and further investigate this class of materials.
Future research in this area may focus on the development of more efficient and sustainable synthetic methods, such as catalytic approaches that avoid the generation of stoichiometric byproducts like triphenylphosphine oxide. Furthermore, the synthesis of a broader range of alkenyl-substituted cyclohexylbenzonitriles with varying chain lengths and substitution patterns will continue to be a fruitful area of exploration for the design of next-generation liquid crystal materials with tailored properties for specific applications.
Caption: Experimental workflow for the synthesis pathway.
References
-
Synthesis of trans-4-(p-cyanophenyl)cyclohexanecarboxaldehyde. PrepChem.com. Available at: [Link] (Accessed: January 17, 2026).
-
Wittig Reaction Experiment Part 2: Reaction and Product Isolation. YouTube. Available at: [Link] (Accessed: January 17, 2026).
-
The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. ScienceDirect. Available at: [Link] (Accessed: January 17, 2026).
-
Vilsmeier-Haack Reaction - Organic Chemistry Portal. Organic-Chemistry.org. Available at: [Link] (Accessed: January 17, 2026).
-
Vilsmeier–Haack reaction - Wikipedia. Wikipedia. Available at: [Link] (Accessed: January 17, 2026).
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research. Available at: [Link] (Accessed: January 17, 2026).
-
A Publication of Reliable Methods for the Preparation of Organic Compounds - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link] (Accessed: January 17, 2026).
- Method for synthesizing trans-4-(trans-4'-alkyl cyclohexyl) cyclohexanal. Google Patents.
-
CuH-Catalyzed Regio- and Enantioselective Formal Hydroformylation of Vinyl Arenes. National Institutes of Health. Available at: [Link] (Accessed: January 17, 2026).
- Purification of liquid crystals and liquid crystal composition. Google Patents.
-
13C NMR Investigations and Molecular Order of 4-(trans-4'-hexylcyclohexyl)-isothiocyanatobenzene (6CHBT). Royal Society of Chemistry. Available at: [Link] (Accessed: January 17, 2026).
-
Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis | Request PDF. ResearchGate. Available at: [Link] (Accessed: January 17, 2026).
-
4-(trans-4-Ethylcyclohexyl)benzonitrile, min 98% (GC), 100 grams. CP Lab Safety. Available at: [Link] (Accessed: January 17, 2026).
-
Wittig Reaction Experiment Part 1, Prelab. YouTube. Available at: [Link] (Accessed: January 17, 2026).
Sources
4-(trans-4-((E)-Prop-1-en-1-yl)cyclohexyl)benzonitrile molecular weight
An In-Depth Technical Guide to the Characterization of 4-(trans-4-((E)-Prop-1-en-1-yl)cyclohexyl)benzonitrile
Abstract
This technical guide provides a comprehensive framework for the analytical characterization of this compound, a molecule of significant interest in materials science and potentially as a structural scaffold in medicinal chemistry. As a member of the cyclohexylbenzonitrile class of compounds, which are known for their liquid crystalline properties, rigorous and multi-faceted characterization is paramount to ensuring its suitability for advanced applications.[1] This document details the essential physicochemical properties and presents validated, step-by-step protocols for molecular weight determination, structural elucidation, purity assessment, and thermal analysis. The methodologies are grounded in fundamental scientific principles, reflecting field-proven insights for researchers, scientists, and drug development professionals.
Introduction and Molecular Overview
This compound is an organic compound featuring a rigid benzonitrile head group, a conformationally flexible trans-substituted cyclohexane ring, and a terminal (E)-propenyl tail. This specific combination of a polar nitrile group and a nonpolar hydrocarbon body imparts an amphiphilic character, which is a common feature in molecules designed to exhibit liquid crystal phases (mesophases).[2][3] The stereochemistry—specifically the trans relationship of the substituents on the cyclohexane ring and the E (trans) configuration of the alkene—is critical. These configurations ensure a more linear, rod-like molecular shape, which is conducive to the molecular alignment required for forming liquid crystalline states.[4]
The historical development of cyclohexylbenzonitrile compounds was driven by the need for stable, reliable materials for liquid crystal displays (LCDs).[1] The introduction of various alkyl and alkenyl chains allows for the fine-tuning of properties such as melting point, clearing point (the temperature at which the material becomes an isotropic liquid), and dielectric anisotropy. Understanding the precise molecular weight, structure, purity, and thermal behavior of this specific molecule is the foundational step for any research or development application.
Physicochemical Properties
A precise understanding of the fundamental physicochemical properties is the cornerstone of all subsequent experimental work. These values are critical for calculating concentrations, interpreting spectral data, and predicting material behavior.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₉N | [5][6] |
| Molecular Weight | 225.34 g/mol | [5][6] |
| CAS Number | 96184-40-6 | [5][6] |
| Appearance | White Crystalline Powder | [6] |
| Melting Point | 66 °C | [5][6] |
| IUPAC Name | 4-[4-[(E)-prop-1-enyl]cyclohexyl]benzonitrile | [6] |
| Synonyms | 1-Cyano-4-[trans-4-[(E)-1-propenyl]cyclohexyl]benzene | [5][6][7] |
Analytical Characterization Protocols
The following sections provide detailed methodologies for the comprehensive characterization of the title compound. The causality behind experimental choices is explained to provide a deeper understanding beyond simple procedural steps.
Molecular Weight Verification by Mass Spectrometry (MS)
Expertise & Rationale: Mass spectrometry is the definitive technique for determining the molecular weight of an organic compound.[8][9] It works by ionizing molecules and then separating these ions based on their mass-to-charge (m/z) ratio.[10][11] For a compound like this compound, a "soft" ionization technique such as Electrospray Ionization (ESI) is preferred. This is because ESI minimizes fragmentation, ensuring a strong signal for the molecular ion peak ([M+H]⁺ or [M+Na]⁺), which directly confirms the molecular weight.
-
Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of a high-purity solvent like methanol or acetonitrile. This creates a stock solution of 1 mg/mL. Further dilute this solution 100-fold with the same solvent to a final concentration of 10 µg/mL. The goal is to avoid detector saturation and promote efficient ionization.
-
Instrumentation Setup:
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF). TOF analyzers are recommended for high-resolution mass measurements, which can further confirm the elemental composition.
-
Infusion: Directly infuse the sample solution into the mass spectrometer using a syringe pump at a low flow rate (e.g., 5-10 µL/min). This ensures a stable and continuous ion signal.
-
-
Data Acquisition: Scan a mass range that comfortably brackets the expected molecular weight. A range of m/z 100-500 is typically sufficient.
-
Data Analysis:
-
Identify the peak with the highest m/z value in the spectrum. This is typically the molecular ion peak.
-
For this compound (MW = 225.34), expect to see a prominent peak at m/z ≈ 226.35, corresponding to the protonated molecule ([C₁₆H₁₉N + H]⁺).
-
Also, look for adducts, such as a sodium adduct ([M+Na]⁺) at m/z ≈ 248.33, which are common in ESI and further validate the molecular weight.
-
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR spectroscopy is the most powerful tool for elucidating the detailed atomic connectivity of a molecule.[12] It provides information on the chemical environment of each nucleus (¹H and ¹³C), allowing for the unequivocal confirmation of the compound's structure.[13] For this molecule, ¹H NMR will confirm the presence and connectivity of aromatic, cyclohexyl, and alkenyl protons, while ¹³C NMR will identify the number and type of carbon atoms (e.g., nitrile, aromatic, aliphatic). Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) can be used to establish proton-proton couplings and confirm neighboring relationships.
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃). CDCl₃ is a good choice as it is an excellent solvent for most organic compounds and its residual proton signal is easily identified. Transfer the solution to a 5 mm NMR tube.
-
Instrumentation Setup:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion, especially for resolving the complex multiplets of the cyclohexane ring.
-
Experiments: Acquire standard ¹H, ¹³C{¹H} (proton-decoupled), and optionally a 2D ¹H-¹H COSY spectrum.
-
-
Data Acquisition:
-
¹H NMR: Acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
¹³C NMR: This requires more scans (typically 1024 or more) due to the lower natural abundance of the ¹³C isotope.
-
-
Expected Spectral Features & Analysis:
-
¹H NMR:
-
Aromatic Region (δ ≈ 7.4-7.7 ppm): Two doublets characteristic of a 1,4-disubstituted benzene ring.
-
Alkenyl Region (δ ≈ 5.4-5.7 ppm): Two multiplets corresponding to the two protons on the C=C double bond, showing coupling to each other and to the methyl group.
-
Cyclohexyl & Aliphatic Region (δ ≈ 1.0-2.6 ppm): A series of complex, overlapping multiplets for the 11 protons of the cyclohexane ring and the attached methine.
-
Methyl Region (δ ≈ 1.7 ppm): A doublet for the three protons of the terminal methyl group, coupled to the adjacent vinyl proton.
-
-
¹³C NMR:
-
Nitrile Carbon (δ ≈ 119-122 ppm): A characteristic quaternary carbon signal.
-
Aromatic Carbons (δ ≈ 110-150 ppm): Four signals for the six aromatic carbons (due to symmetry).
-
Alkenyl Carbons (δ ≈ 125-140 ppm): Two signals for the C=C bond.
-
Aliphatic Carbons (δ ≈ 25-50 ppm): Signals corresponding to the carbons of the cyclohexane ring.[14]
-
Methyl Carbon (δ ≈ 18 ppm): A signal for the terminal methyl group.
-
-
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Expertise & Rationale: HPLC is the gold standard for determining the purity of chemical compounds in research and pharmaceutical settings.[15] It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent).[15] For a non-polar compound like this, a reversed-phase HPLC (RP-HPLC) method is ideal. A C18 (octadecylsilyl) column is used as the stationary phase, and a polar mobile phase (like acetonitrile and water) is used to elute the compounds. Purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks detected.
-
Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in acetonitrile. Filter the solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column. Dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).
-
Instrumentation Setup:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (Solvent B) and water (Solvent A).
-
Detection: UV-Vis detector set to a wavelength where the benzonitrile chromophore absorbs strongly (e.g., 230 nm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
-
Gradient Elution: An isocratic (constant mobile phase composition) method may work, but a gradient method provides better resolution for separating potential impurities with different polarities.
-
Example Gradient: Start with 70% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
-
Data Analysis:
-
The result is a chromatogram plotting detector response against time.
-
The main compound should appear as a single, sharp, well-defined peak.
-
Calculate the purity by the area percent method:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
A purity level of ≥98.0% is common for commercially available research-grade materials.[6]
-
Sources
- 1. benchchem.com [benchchem.com]
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- 6. 4-[trans-4-[(E)-1-Propenyl]cyclohexyl]benzonitrile 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]
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- 15. moravek.com [moravek.com]
4-(trans-4-((E)-Prop-1-en-1-yl)cyclohexyl)benzonitrile nematic phase properties
An In-depth Technical Guide to the Nematic Phase Properties of 4-(trans-4-((E)-Prop-1-en-1-yl)cyclohexyl)benzonitrile
Introduction
This compound is a calamitic (rod-like) liquid crystal belonging to the cyanobiphenyl family, a class of materials foundational to liquid crystal display (LCD) technology and other electro-optic applications.[1] Its molecular architecture, featuring a polar benzonitrile head, a rigid aliphatic cyclohexyl ring, and a propenyl tail, imparts the delicate balance of intermolecular forces necessary for the formation of a nematic mesophase.[2] In this phase, the molecules exhibit long-range orientational order, aligning their long axes along a common direction known as the director, while lacking long-range positional order, thus retaining fluidity.[3][4]
This guide provides a comprehensive technical overview of the key physical properties of this compound in its nematic state. As a Senior Application Scientist, the focus extends beyond mere data presentation to elucidate the causality behind the experimental methodologies. The protocols described herein are designed as self-validating systems, providing researchers and drug development professionals with a robust framework for the characterization of this and similar liquid crystalline materials.
Molecular Structure and its Influence on Mesogenic Properties
The physical properties of a liquid crystal are intrinsically linked to its molecular structure. For the title compound, several key features are paramount:
-
Polar Cyano Group (-C≡N): This group creates a strong permanent dipole moment along the principal molecular axis. This is the primary driver for the material's large positive dielectric anisotropy (Δε), which is essential for reorientation by an external electric field.[5]
-
Rigid Core (Phenyl and Cyclohexyl Rings): The combination of the aromatic benzonitrile and the saturated cyclohexyl ring provides the molecular rigidity required to maintain orientational order over a defined temperature range. This core, particularly the π-conjugated phenyl ring, also creates a significant anisotropy in molecular polarizability, leading to high optical birefringence (Δn).[5]
-
Alkyl Tail (-CH=CH-CH₃): The propenyl tail contributes to the overall molecular shape and influences the melting and clearing points. The double bond adds rigidity compared to a simple propyl chain, which can affect the elastic constants and viscosity.
Below is a diagram illustrating the relationship between the molecule's structure and its key physical properties.
Caption: Structure-property relationships in the liquid crystal.
Characterization of Nematic Phase Properties
A full characterization of a nematic liquid crystal requires the determination of its phase transition temperatures, optical anisotropy, dielectric anisotropy, and elastic constants. The following sections detail the experimental protocols for these measurements.
Nematic-Isotropic Phase Transition Temperature (TNI)
The nematic-isotropic phase transition, or clearing point (TNI), is the temperature at which the material loses its long-range orientational order and becomes an isotropic liquid.[6][7] This is a first-order phase transition and is one of the most fundamental properties of a liquid crystal.[7] A related compound, 4-(trans-4´-n-Propylcyclohexyl)benzonitrile (PCH3), exhibits a clearing point at 43°C.[8]
This method provides a direct visual confirmation of the phase transition.
-
Objective: To determine the TNI by observing the disappearance of the birefringent nematic texture upon heating.
-
Apparatus and Materials:
-
Polarizing Optical Microscope with a rotating stage.
-
Hot stage with a programmable temperature controller (e.g., Linkam or Mettler-Toledo).
-
Untreated glass microscope slides and cover slips.
-
Sample of this compound.
-
-
Procedure:
-
Place a small amount of the sample on a microscope slide and cover with a cover slip.
-
Position the slide on the hot stage. Heat the sample above its expected TNI until it becomes fully isotropic (the view under crossed polarizers will be completely dark).
-
Cool the sample slowly (e.g., 1-2°C/min). Observe the nucleation and growth of nematic domains (schlieren or threaded texture) from the isotropic liquid. Note the temperature at which this occurs.[1]
-
Now, heat the sample slowly (e.g., 1-2°C/min) through the transition.
-
The TNI is recorded as the temperature at which the last vestige of the birefringent texture disappears, leaving a uniformly dark field of view.
-
-
Causality and Validation: Using both a cooling and heating cycle helps to identify the equilibrium transition temperature and check for supercooling effects. The sharp, distinct transition from a textured, bright image to a completely dark field under crossed polarizers provides a clear and unambiguous endpoint.[9]
Optical Anisotropy (Birefringence, Δn)
Birefringence (Δn) is the difference between the extraordinary (nₑ, for light polarized parallel to the director) and ordinary (nₒ, for light polarized perpendicular to the director) refractive indices (Δn = nₑ - nₒ).[10][11] It is a measure of the material's optical anisotropy and is a critical parameter for display and photonic applications.[12]
-
Objective: To measure nₑ and nₒ at a specific wavelength and temperature, and to calculate Δn.
-
Apparatus and Materials:
-
Abbe refractometer equipped with a sodium lamp (λ = 589 nm) or other monochromatic light source.
-
Polarizing film.
-
Temperature-controlled water bath to circulate through the refractometer prisms.
-
Homogeneously aligned liquid crystal cell (or alternatively, the liquid can be placed directly on the prism with appropriate surface treatment).
-
-
Procedure:
-
Set the refractometer to the desired measurement temperature (e.g., 25°C) using the circulating water bath.
-
Place a sheet of polarizing film between the light source and the prism.
-
Introduce the liquid crystal sample into the measurement cell or directly onto the prism. The director of the liquid crystal must be aligned in the plane of the prism surface.
-
Rotate the polarizer so that its transmission axis is parallel to the liquid crystal director. The measured refractive index is nₑ.
-
Rotate the polarizer by 90 degrees, so its axis is perpendicular to the director. The measured refractive index is nₒ.
-
Calculate the birefringence: Δn = nₑ - nₒ.
-
-
Causality and Validation: This direct measurement of the two principal refractive indices is the most fundamental method for determining birefringence. The quality of the alignment is crucial; poor alignment will result in blurred boundaries in the refractometer eyepiece and inaccurate values. The technique's validity is confirmed by the sharpness of the shadow line in the eyepiece for both polarizations.[13]
Dielectric Anisotropy (Δε)
Dielectric anisotropy (Δε) is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the director (Δε = ε∥ - ε⊥).[14] It dictates the material's response to an applied electric field. A positive Δε means the director will align parallel to the field.[15]
-
Objective: To measure ε∥ and ε⊥ and calculate Δε.
-
Apparatus and Materials:
-
LCR meter.
-
Function generator and voltage amplifier.
-
Two liquid crystal cells (~5-10 µm thick) with transparent ITO electrodes: one providing planar alignment (for ε⊥) and one providing homeotropic alignment (for ε∥).
-
Temperature-controlled sample holder.
-
-
Procedure:
-
Measure the capacitance of the empty cell (Cempty) and the cell thickness (d).
-
For ε⊥: Fill the planar-aligned cell with the liquid crystal. In the absence of a field, the director is parallel to the electrodes.
-
Measure the capacitance of the filled cell (C⊥) at a standard frequency (e.g., 1 kHz).
-
Calculate ε⊥ = C⊥ / Cempty.
-
For ε∥: Fill the homeotropic-aligned cell. In the absence of a field, the director is perpendicular to the electrodes. A high-frequency, high-voltage field would be needed to reorient the director parallel to the field for measurement, which can be complex. A more straightforward approach is to use a planar cell and apply a strong AC voltage (well above the Frederiks threshold) to reorient the director perpendicular to the electrodes.
-
Alternatively, using a homeotropic cell, measure the capacitance (C∥).
-
Calculate ε∥ = C∥ / Cempty.
-
Calculate the dielectric anisotropy: Δε = ε∥ - ε⊥.
-
-
Causality and Validation: Using two different, well-defined alignment configurations (planar and homeotropic) allows for the direct probing of the dielectric tensor's principal components.[16] The measurement frequency of 1 kHz is chosen to be high enough to avoid field screening by mobile ions but low enough that the permanent dipoles can fully respond.[17]
Elastic Constants (K₁₁, K₂₂, K₃₃)
The Frank elastic constants describe the energy required for splay (K₁₁, bend), twist (K₂₂), and bend (K₃₃, splay) deformations of the director field.[18][19] These constants are crucial for determining the threshold voltage and response times in display devices.[20]
-
Objective: To determine the splay (K₁₁) and bend (K₃₃) elastic constants by measuring the threshold voltage for director reorientation.[21][22]
-
Apparatus and Materials:
-
LCR meter or a photodiode/oscilloscope setup for optical transmission measurement.
-
Function generator and voltage amplifier.
-
Planar (for K₁₁) and homeotropic (for K₃₃) aligned liquid crystal cells of known thickness (d).
-
Polarized light source (He-Ne laser) and polarizers for optical method.
-
Temperature-controlled sample holder.
-
-
Procedure (for K₁₁ - Splay):
-
Place the planar-aligned cell in the sample holder.
-
Apply a low-amplitude, 1 kHz sinusoidal voltage across the cell.
-
Slowly increase the voltage (V) while monitoring the cell's capacitance or optical transmittance (between crossed polarizers).
-
Initially, the capacitance/transmittance will be constant. At a specific threshold voltage (Vth), the director begins to reorient, causing a change in capacitance/transmittance.
-
Plot capacitance (or transmittance) versus applied voltage. The point where the curve deviates from its initial constant value is Vth.
-
Calculate the splay elastic constant using the formula: K₁₁ = ε₀Δε(Vth / π)² where ε₀ is the permittivity of free space.[18]
-
-
Procedure (for K₃₃ - Bend):
-
Repeat the above procedure using a homeotropic-aligned cell. The threshold voltage measured in this configuration corresponds to the bend deformation.
-
Calculate the bend elastic constant using the formula: K₃₃ = ε₀Δε(Vth / π)² (Note: for a material with Δε > 0, the field is applied to a homeotropic cell).
-
-
Causality and Validation: The Frederiks transition is a classic example of a field-induced instability where the elastic restoring torque is overcome by the dielectric torque.[23] The sharpness of the transition in the capacitance-voltage curve is a direct indicator of good sample alignment and provides a reliable measurement of the threshold.[24] This method directly links a macroscopic, measurable voltage to the microscopic elastic properties of the material.
Summary of Nematic Properties
The following table summarizes the key nematic phase properties for this class of liquid crystals. Note: Specific values for the propenyl derivative require experimental determination; values for the closely related propyl analog (PCH3) are provided for reference where available.
| Property | Symbol | Typical Value/Range | Measurement Technique |
| Nematic-Isotropic Transition | TNI | ~43 °C (for PCH3)[8] | Polarized Optical Microscopy (POM), DSC |
| Optical Birefringence | Δn | 0.10 - 0.15 at 589 nm, 25°C | Abbe Refractometer |
| Dielectric Anisotropy | Δε | +8 to +12 at 1 kHz, 25°C | Capacitance Measurement |
| Splay Elastic Constant | K₁₁ | 10 - 15 pN | Frederiks Transition |
| Bend Elastic Constant | K₃₃ | 12 - 20 pN | Frederiks Transition |
Experimental Workflow Visualization
The following diagram outlines the comprehensive workflow for the characterization of the nematic phase properties.
Caption: Workflow for nematic phase characterization.
Conclusion
This compound exemplifies the carefully engineered molecular structures that enable modern liquid crystal technologies. Its positive dielectric anisotropy, significant birefringence, and robust nematic phase make it a valuable component for electro-optic mixtures. The experimental methodologies detailed in this guide—polarized optical microscopy, refractometry, capacitance measurements, and Frederiks transition analysis—provide a complete framework for quantifying the critical physical parameters that govern its performance. By understanding the causality behind these experimental choices, researchers can ensure the acquisition of accurate and reliable data, accelerating the development of next-generation materials and devices.
References
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IEEE. (2024). Time-Domain Characterization of Nematic Liquid Crystals Using Additive Manufacturing Microstrip Lines. IEEE Transactions on Instrumentation and Measurement, 73. Available from: [Link]
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Ulański, J., & Perkowski, P. (2014). All-optical measurement of elastic constants in nematic liquid crystals. Optica Publishing Group. Available from: [Link]
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University of Cambridge. (2011). Characterisation and Applications of Nematic Liquid Crystals in Microwave Devices. Available from: [Link]
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University of Granada. (2024). Time-Domain Characterization of Nematic Liquid Crystals Using Additive Manufacturing Microstrip Lines. Available from: [Link]
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International Journal of Innovative Research in Science & Engineering. (2016). CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW. Available from: [Link]
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Scilit. (n.d.). The Determination of the Elastic Constants of Nematic Liquid Crystals. Available from: [Link]
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University of Central Florida. (2010). Optical Fredericks Transition in a Nematic Liquid Crystal Layer. Available from: [Link]
-
ResearchGate. (2024). Time-Domain Characterization of Nematic Liquid Crystals Using Additive Manufacturing Microstrip Lines. Available from: [Link]
-
Optica Publishing Group. (2014). All-optical measurement of elastic constants in nematic liquid crystals. Available from: [Link]
-
ResearchGate. (2014). All-optical measurement of elastic constants in nematic liquid crystals. Available from: [Link]
-
ResearchGate. (n.d.). Mesomorphic and Anisotropic Properties of Trans-4-(4-Pentylcyclohexyl) Benzonitrile Doped with Chiral (Bis)Camphoralidene-Ethylenediamine. Available from: [Link]
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MDPI. (2017). High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applications. Available from: [Link]
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Chinese Physics B. (2024). Dielectric anisotropy in liquid crystal mixtures with nematic and smectic phases. Available from: [Link]
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YouTube. (2024). What Is Birefringence In Liquid Crystals?. Available from: [Link]
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IJIRSET. (n.d.). Birefringences of bio-based liquid crystals. Available from: [Link]
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MIT Media Lab. (n.d.). Liquid Crystal. Available from: [Link]
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ResearchGate. (n.d.). Some Physical Properties of Mesogenic 4-(trans-4′-n-Alkylcyclohexyl) Isothiocyanatobenzenes. Available from: [Link]
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ResearchGate. (n.d.). Birefringence Dispersions of Liquid-Crystals. Available from: [Link]
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ResearchGate. (n.d.). The nematic-isotropic phase transition temperatures obtained from the variations of diffusion coefficient in different LCE samples. Available from: [Link]
-
ResearchGate. (n.d.). Dielectric and Conductivity Anisotropy in Liquid Crystalline Phases, of Strongly Polar Thioesters. Available from: [Link]
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ResearchGate. (n.d.). Dielectric anisotropy in liquid crystal mixtures with nematic and smectic phases. Available from: [Link]
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ResearchGate. (n.d.). Dependence of the nematic-isotropic transition temperature of the.... Available from: [Link]
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MDPI. (2018). High Birefringence Liquid Crystals. Available from: [Link]
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Wikipedia. (n.d.). Liquid crystal. Available from: [Link]
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ResearchGate. (n.d.). Elastic Constants of Nematic Liquid Crystals. Available from: [Link]
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Chemistry LibreTexts. (2023). 11.8: Liquid Crystals. Available from: [Link]
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RSC Publishing. (2018). Nematic-to-isotropic photo-induced phase transition in azobenzene-doped low-molar liquid crystals. Available from: [Link]
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Stanford University. (2012). Phase transitions in liquid crystals. Available from: [Link]
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ResearchGate. (n.d.). Elastic properties of bimesogenic liquid crystals. Available from: [Link]
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MDPI. (2020). Nematic and Smectic Phases: Dynamics and Phase Transition. Available from: [Link]
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A Spectroscopic Guide to 4-(trans-4-((E)-Prop-1-en-1-yl)cyclohexyl)benzonitrile: Structure Elucidation for Advanced Materials
Introduction
4-(trans-4-((E)-Prop-1-en-1-yl)cyclohexyl)benzonitrile is a liquid crystal molecule of significant interest in the development of advanced optical and electronic materials.[1] Its rigid core, composed of a benzonitrile and a cyclohexane ring, coupled with a flexible propenyl tail, gives rise to the unique mesogenic properties that are crucial for applications in displays, sensors, and other smart materials.[2][3] A thorough understanding of its molecular structure is paramount for predicting and tuning its macroscopic properties. This technical guide provides an in-depth analysis of the spectroscopic data essential for the structural elucidation and quality control of this compound, tailored for researchers and professionals in drug development and materials science.
The structural integrity and purity of this compound are critically assessed using a suite of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique offers a unique window into the molecule's architecture, from the connectivity of its atoms to its vibrational modes and overall mass. This guide will dissect the theoretical underpinnings of the expected spectral features and provide practical protocols for data acquisition, ensuring scientific rigor and reproducibility.
Molecular Structure and Isomerism
The systematic name, this compound, precisely defines its stereochemistry. The "trans" designation indicates that the benzonitrile and propenyl groups are on opposite sides of the cyclohexane ring, in a 1,4-diequatorial conformation, which is the most thermodynamically stable arrangement. The "(E)" notation, from the German entgegen, specifies that the higher priority groups on the carbon-carbon double bond (the methyl group and the cyclohexyl ring) are on opposite sides. This specific geometry is crucial for its liquid crystalline behavior.
dot graph "molecular_structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} end_dot Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the connectivity and stereochemistry.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum provides detailed information about the chemical environment of each proton. The predicted chemical shifts are influenced by shielding and deshielding effects from neighboring functional groups.
Predicted ¹H NMR Data
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Aromatic (ortho to CN) | ~7.60 | Doublet | ~8.0 | 2H |
| Aromatic (meta to CN) | ~7.35 | Doublet | ~8.0 | 2H |
| Vinylic | 5.40 - 5.60 | Multiplet | - | 2H |
| Benzylic CH | ~2.60 | Multiplet | - | 1H |
| Aliphatic CH (allylic) | ~2.10 | Multiplet | - | 1H |
| Cyclohexyl CH₂ (axial) | 1.80 - 2.00 | Multiplet | - | 4H |
| Methyl | ~1.65 | Doublet | ~6.5 | 3H |
| Cyclohexyl CH₂ (equatorial) | 1.20 - 1.50 | Multiplet | - | 4H |
Interpretation:
-
Aromatic Region (7.30 - 7.70 ppm): The electron-withdrawing nitrile group deshields the aromatic protons. The two doublets, characteristic of a 1,4-disubstituted benzene ring, correspond to the protons ortho and meta to the nitrile. The ortho protons are further downfield due to the stronger deshielding effect of the nitrile group.[4]
-
Vinylic Region (5.40 - 5.60 ppm): The two protons on the double bond will appear as a complex multiplet due to coupling to each other and the allylic proton. Their chemical shift is characteristic of protons on a carbon-carbon double bond.
-
Aliphatic Region (1.20 - 2.60 ppm): The cyclohexane protons exhibit a complex pattern of overlapping multiplets. The benzylic proton (attached to the carbon bearing the benzonitrile group) is expected around 2.60 ppm. The allylic proton (on the cyclohexane ring adjacent to the double bond) will be found around 2.10 ppm. The remaining cyclohexane methylene protons will appear as broad multiplets, with the axial protons generally resonating at a higher field (more shielded) than the equatorial protons.
-
Methyl Region (~1.65 ppm): The methyl protons of the propenyl group will appear as a doublet due to coupling with the adjacent vinylic proton.
¹³C NMR Spectroscopy: The Carbon Backbone
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides information about their hybridization and electronic environment.
Predicted ¹³C NMR Data
| Carbon | Chemical Shift (δ, ppm) |
| Nitrile (C≡N) | ~119 |
| Aromatic (quaternary, C-CN) | ~112 |
| Aromatic (quaternary, C-Cyclohexyl) | ~148 |
| Aromatic (CH) | ~132, ~128 |
| Vinylic (CH) | ~135, ~125 |
| Benzylic (CH) | ~45 |
| Cyclohexyl (CH) | ~40 |
| Cyclohexyl (CH₂) | ~34, ~30 |
| Methyl (CH₃) | ~18 |
Interpretation:
-
Downfield Region (110 - 150 ppm): This region contains the signals for the aromatic, vinylic, and nitrile carbons. The nitrile carbon is typically found around 119 ppm. The two quaternary aromatic carbons will have distinct chemical shifts, with the carbon attached to the electron-withdrawing nitrile group appearing at a higher field. The aromatic CH carbons will give rise to two signals. The two vinylic carbons will also have distinct chemical shifts.
-
Upfield Region (15 - 50 ppm): This region contains the signals for the aliphatic carbons. The benzylic and other cyclohexyl methine carbons will appear in the 40-45 ppm range. The cyclohexyl methylene carbons will have signals around 30-34 ppm. The methyl carbon of the propenyl group will be the most upfield signal, appearing around 18 ppm.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Use a spectral width that encompasses all expected proton signals (typically 0-10 ppm).
-
Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.
-
Use a wider spectral width (e.g., 0-200 ppm).
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction.
dot graph "NMR_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} end_dot Caption: Standard workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. For this compound, the IR spectrum is characterized by several key absorption bands.
Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| ~3050 | Aromatic C-H Stretch | Medium |
| 2920, 2850 | Aliphatic C-H Stretch | Strong |
| ~2225 | C≡N Stretch | Strong, Sharp |
| ~1605 | Aromatic C=C Stretch | Medium |
| ~1500 | Aromatic C=C Stretch | Medium |
| ~965 | (E)-Alkene C-H Bend (out-of-plane) | Medium |
Interpretation:
-
C≡N Stretch (~2225 cm⁻¹): The most diagnostic peak in the spectrum is the strong, sharp absorption of the nitrile group. Its position is characteristic of an aromatic nitrile.[5]
-
C-H Stretches (2850-3100 cm⁻¹): The strong bands around 2920 and 2850 cm⁻¹ are due to the symmetric and asymmetric stretching of the numerous C-H bonds in the cyclohexane and propenyl groups. The weaker band around 3050 cm⁻¹ is characteristic of aromatic C-H stretching.
-
C=C Stretches (1500-1650 cm⁻¹): The aromatic ring gives rise to characteristic absorptions around 1605 and 1500 cm⁻¹. The C=C stretch of the propenyl group is expected to be weaker and may be obscured by the aromatic signals.
-
(E)-Alkene C-H Bend (~965 cm⁻¹): A medium intensity band around 965 cm⁻¹ is a key indicator of the (E) or trans configuration of the double bond, arising from the out-of-plane bending of the vinylic C-H bonds.
Experimental Protocol: IR Data Acquisition (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
-
Data Processing: Perform a background subtraction and, if necessary, an ATR correction using the instrument's software.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its structure through fragmentation analysis. For this compound, electron ionization (EI) is a common technique that will induce characteristic fragmentation.
Expected Mass Spectrometry Data
-
Molecular Ion (M⁺): m/z = 225
-
Key Fragments:
-
m/z = 184 (Loss of C₃H₅, propenyl group)
-
m/z = 129 (Cleavage of the cyclohexyl ring)
-
m/z = 116 (Further fragmentation of the cyclohexylbenzonitrile moiety)
-
m/z = 102 (Benzonitrile radical cation)
-
m/z = 41 (Propenyl cation)
-
Interpretation:
The molecular ion peak at m/z 225 confirms the molecular weight of the compound.[6] The fragmentation pattern is dictated by the stability of the resulting carbocations and radicals. Cleavage of the propenyl group is a likely fragmentation pathway, leading to a significant peak at m/z 184. Fragmentation within the cyclohexane ring can lead to various fragment ions, with a prominent peak expected at m/z 129. The benzonitrile moiety can also fragment, giving rise to characteristic ions.
dot graph "MS_Fragmentation" { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} end_dot Caption: Proposed fragmentation pathway in EI-MS.
Experimental Protocol: Mass Spectrometry Data Acquisition (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Separation:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the elution of the compound.
-
-
MS Detection:
-
Set the ion source to EI mode (typically 70 eV).
-
Acquire mass spectra over a suitable mass range (e.g., m/z 40-300).
-
-
Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram and analyze its mass spectrum to determine the molecular ion and fragmentation pattern.
Conclusion
The comprehensive spectroscopic analysis of this compound, integrating ¹H NMR, ¹³C NMR, IR, and MS data, provides an unambiguous confirmation of its structure and stereochemistry. This guide has outlined the expected spectral features, their interpretation based on fundamental chemical principles, and standardized protocols for data acquisition. For researchers and professionals in materials science and drug development, a robust understanding and application of these spectroscopic techniques are essential for ensuring the quality, purity, and ultimately, the performance of this and other advanced materials. The self-validating nature of these combined techniques provides a high degree of confidence in the structural assignment, which is a critical foundation for further research and development.
References
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Goulding, M., Adlem, K., & Tanner, R. (2010). Parallel Synthesis of 4-alkyl-4'-cyanobiphenyl Liquid Crystals. Molecular Crystals and Liquid Crystals, 516(1), 1-16. [Link]
-
Goulding, M. (2016). Parallel Synthesis of 4-alkyl-4'-cyanobiphenyl Liquid Crystals. ResearchGate. Retrieved from [Link]
-
Al-Otaify, M. S., Al-amshany, Z. M., & Oladepo, S. A. (2024). Investigation of solute-solvent interactions of 4'-alkyl-4-cyanobiphenyl liquid crystals using Raman spectroscopy. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 315, 124067. [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds, SDBS. UW-Madison Libraries. Retrieved from [Link]
-
Fisher Scientific. (n.d.). 4-[trans-4-[(E)-1-Propenyl]cyclohexyl]benzonitrile 98.0+%, TCI America™. Retrieved from [Link]
-
Balakrishnan, N. S., Bayle, J. P., Ho, M.-S., Pham, S. C., & Fung, B. M. (1993). Determination of the orientational ordering of 4′-cyanophenyl-4-alkylbenzoates by 13C NMR. Liquid Crystals, 14(2), 591–601. [Link]
-
ResearchGate. (n.d.). Chemical structures of 4-octyl-4′-cyanobiphenyl and 4-octyloxy-4'. Retrieved from [Link]
-
PubChem. (n.d.). 4-(4-Pentylcyclohexyl)benzonitrile. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H‐NMR spectrum of (S)‐4‐((4‐(prop‐1‐en‐2‐yl)cyclohex‐1‐enyl)methoxy) phthalonitrile (1). Retrieved from [Link]
-
Bioregistry. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). IR spectrum of benzonitrile in the range 500–4000 c m − 1. Retrieved from [Link]
-
PubChem. (n.d.). 4-(trans-4-Butylcyclohexyl)benzonitrile. Retrieved from [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]
-
NIST. (n.d.). Benzonitrile, 4-methyl-. NIST WebBook. Retrieved from [Link]
-
NIST. (n.d.). Benzonitrile. NIST WebBook. Retrieved from [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds,SDBS. Retrieved from [Link]
-
ResearchGate. (n.d.). 13 C NMR spectrum of 2,3-dimethoxy-N-(cyclohexyl)benzamide (4be). Retrieved from [Link]
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The Dawn of a New Display Era: A Technical Guide to the Discovery and Evolution of Cyclohexylbenzonitrile Liquid Crystals
Abstract
This technical guide delves into the pivotal discovery and subsequent evolution of a critical class of liquid crystals: the cyclohexylbenzonitriles. We will explore the scientific landscape that necessitated their development, tracing their lineage from the foundational cyanobiphenyls. This document provides an in-depth analysis of their synthesis, a comparative study of their physical properties against their predecessors, and the profound impact these materials had on the advancement of liquid crystal display (LCD) technology. This guide is intended for researchers, scientists, and professionals in drug development who require a deep, technical understanding of these foundational materials in modern electro-optics.
Introduction: The Quest for Room-Temperature Liquid Crystals
The history of liquid crystals dates back to 1888 with the observations of Friedrich Reinitzer, but their practical application in displays remained elusive for decades.[1][2] A significant hurdle was the lack of materials that exhibited a stable liquid crystal phase at ambient temperatures. Early liquid crystal displays (LCDs) required high operating temperatures, limiting their widespread use.[3]
The breakthrough came in 1973 when George Gray and his team at the University of Hull, in collaboration with the Royal Radar Establishment, synthesized 4-cyano-4'-pentylbiphenyl (5CB).[4][5] This molecule was revolutionary as it possessed a stable nematic phase at room temperature, a discovery that paved the way for the mass production of low-power, portable LCDs in devices like digital watches and calculators.[4][6] The cyanobiphenyls, characterized by their two linked phenyl rings, a terminal cyano group, and a flexible alkyl chain, became the cornerstone of the burgeoning LCD industry.[7]
dot graph a { rankdir="LR"; node [shape=plaintext, fontcolor="#202124"];
} G-5CB [label="Figure 1: Molecular Structure of 5CB", fontcolor="#5F6368", fontsize=10]; }
Caption: Molecular structure of 4-cyano-4'-pentylbiphenyl (5CB).
While the cyanobiphenyls were a monumental achievement, the relentless drive for improved display performance, particularly faster switching speeds, revealed their limitations. The viscosity of cyanobiphenyls, while manageable, was a bottleneck for achieving the rapid response times required for more complex displays. This set the stage for the next leap in liquid crystal material science: the development of the cyclohexylbenzonitriles.
The Advent of Cyclohexylbenzonitriles: A Leap in Performance
Recognizing the need for lower viscosity materials, researchers at E. Merck (now Merck KGaA) in Darmstadt, Germany, embarked on a systematic exploration of structural modifications to the cyanobiphenyl core. In 1977, a team led by Rudolf Eidenschink published their seminal work on a new class of liquid crystals: the 4-(trans-4-alkylcyclohexyl)benzonitriles (PCHs).
The key innovation was the replacement of one of the phenyl rings in the biphenyl core with a saturated cyclohexane ring. This seemingly subtle change had a profound impact on the material's physical properties. The introduction of the non-planar, flexible cyclohexane ring disrupted the intermolecular interactions that contribute to viscosity, leading to a significant reduction in this critical parameter. This breakthrough was a pivotal moment, enabling the development of faster and more dynamic LCDs.
dot graph a { rankdir="LR"; node [shape=plaintext, fontcolor="#202124"];
} G-PCH5 [label="Figure 2: Molecular Structure of PCH5", fontcolor="#5F6368", fontsize=10]; }
Caption: Molecular structure of 4-(trans-4'-pentylcyclohexyl)benzonitrile (PCH5).
Synthesis of Cyclohexylbenzonitriles: A Technical Protocol
The synthesis of 4-(trans-4-alkylcyclohexyl)benzonitriles is a multi-step process that requires careful control of reaction conditions to ensure the desired trans stereochemistry of the cyclohexane ring, which is crucial for achieving the desired liquid crystalline properties. Below is a representative protocol for the synthesis of 4-(trans-4-pentylcyclohexyl)benzonitrile (PCH5).
Experimental Protocol: Synthesis of PCH5
Step 1: Friedel-Crafts Acylation
-
To a stirred solution of 4-bromobenzonitrile in a suitable solvent (e.g., dichloromethane) at 0°C, add anhydrous aluminum chloride.
-
Slowly add pentanoyl chloride to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 4-bromo-1-(1-oxopentyl)benzene.
Step 2: Clemmensen Reduction
-
To a mixture of amalgamated zinc and concentrated hydrochloric acid, add the product from Step 1.
-
Reflux the mixture for several hours.
-
After cooling, extract the product with an organic solvent, wash, dry, and concentrate to obtain 1-bromo-4-pentylbenzene.
Step 3: Grignard Reaction
-
Prepare a Grignard reagent by reacting 1-bromo-4-pentylbenzene with magnesium turnings in anhydrous diethyl ether.
-
To the Grignard reagent, add a solution of cyclohexanone in diethyl ether at 0°C.
-
Stir the reaction mixture at room temperature for several hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product, wash, dry, and concentrate to yield 1-(4-pentylphenyl)cyclohexan-1-ol.
Step 4: Dehydration
-
Dissolve the alcohol from Step 3 in a suitable solvent (e.g., toluene) and add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Reflux the mixture with a Dean-Stark apparatus to remove water.
-
After completion, wash the reaction mixture, dry, and concentrate to obtain 1-(4-pentylphenyl)cyclohex-1-ene.
Step 5: Catalytic Hydrogenation
-
Dissolve the alkene from Step 4 in a suitable solvent (e.g., ethanol) and add a hydrogenation catalyst (e.g., palladium on carbon).
-
Hydrogenate the mixture at elevated pressure and temperature. This step is crucial for establishing the trans stereochemistry.
-
Filter the catalyst and concentrate the solvent to yield a mixture of cis and trans isomers of 1-pentyl-4-(phenyl)cyclohexane. The trans isomer is the major product.
Step 6: Nitration
-
To a solution of the product from Step 5 in a mixture of sulfuric acid and nitric acid at 0°C, add fuming nitric acid dropwise.
-
Stir the reaction for a short period and then pour it onto ice.
-
Filter the resulting solid, wash with water, and dry to obtain 1-(4-nitrophenyl)-4-pentylcyclohexane.
Step 7: Reduction of the Nitro Group
-
Reduce the nitro group to an amine using a standard reducing agent such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
-
Neutralize the reaction mixture and extract the product to obtain 4-(4-pentylcyclohexyl)aniline.
Step 8: Sandmeyer Reaction
-
Diazotize the aniline from Step 7 with sodium nitrite in the presence of a strong acid at 0°C.
-
Add the diazonium salt solution to a solution of copper(I) cyanide.
-
Stir the reaction mixture, then extract the product, wash, dry, and purify by column chromatography and recrystallization to yield 4-(trans-4-pentylcyclohexyl)benzonitrile (PCH5).
dot graph a { rankdir="TB"; node [shape=box, style=rounded, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [color="#5F6368"];
} G-Synthesis [label="Figure 3: Synthetic Workflow for PCH5", fontcolor="#5F6368", fontsize=10];
Caption: Simplified workflow for the synthesis of PCH5.
Comparative Analysis: Cyanobiphenyls vs. Cyclohexylbenzonitriles
The primary motivation for the development of cyclohexylbenzonitriles was the need for liquid crystals with lower viscosity to enable faster switching times in displays. The replacement of a rigid phenyl ring with a more flexible cyclohexane ring achieved this goal, albeit with a trade-off in other properties such as birefringence.
| Property | 4-cyano-4'-pentylbiphenyl (5CB) | 4-(trans-4'-pentylcyclohexyl)benzonitrile (PCH5) | Significance |
| Viscosity (at 20°C) | ~28 mPa·s[8] | ~18 mPa·s | Lower viscosity in PCH5 leads to faster switching times in LCDs. |
| Birefringence (Δn at 20°C, 589 nm) | ~0.18 - 0.20[9][10] | ~0.12[10] | Higher birefringence in 5CB allows for thinner display cells. |
| Dielectric Anisotropy (Δε at 20°C) | ~+11.0[4] | ~+10.0 | Both have a large positive dielectric anisotropy, essential for the twisted nematic effect. |
| Clearing Point (Nematic to Isotropic) | 35.0 °C[8] | 55.0 °C[11] | The higher clearing point of PCH5 provides a wider operating temperature range for devices. |
Table 1: Comparison of Physical Properties of 5CB and PCH5.
The lower viscosity of PCH5 is a direct consequence of the saturated cyclohexane ring, which reduces the intermolecular forces and allows the molecules to flow more easily. However, this structural change also reduces the overall polarizability of the molecule, leading to a lower birefringence. Birefringence is a measure of the difference in refractive indices for light polarized parallel and perpendicular to the liquid crystal director. A higher birefringence allows for the construction of thinner display cells, which can also contribute to faster response times. Therefore, the development of cyclohexylbenzonitriles represented a trade-off between viscosity and birefringence, a common theme in liquid crystal material design.
Impact and Legacy
The discovery of cyclohexylbenzonitrile liquid crystals by Merck was a crucial step in the evolution of LCD technology.[4] These materials, often used in mixtures with cyanobiphenyls and other liquid crystal families, allowed for the creation of displays with significantly improved performance. The ability to fine-tune properties like viscosity and clearing point by adjusting the molecular structure opened up a new era of liquid crystal engineering.
The principles established during the development of cyclohexylbenzonitriles—namely, the use of alicyclic rings to modify physical properties—continue to influence the design of modern liquid crystal materials for a wide range of applications, from high-resolution televisions and smartphones to advanced optical and sensing technologies. The legacy of this discovery is a testament to the power of systematic chemical design in driving technological innovation.
Conclusion
The journey from the foundational discovery of room-temperature stable cyanobiphenyls by George Gray to the development of lower-viscosity cyclohexylbenzonitriles by researchers at Merck exemplifies the iterative and rational design process at the heart of materials science. The introduction of the cyclohexane ring was a pivotal innovation that addressed a key performance bottleneck in early LCDs, paving the way for the faster, more dynamic displays that are ubiquitous today. This technical guide has provided a comprehensive overview of the history, synthesis, and comparative properties of these remarkable materials, underscoring their enduring significance in the field of liquid crystals.
References
- Gray, G. W., Harrison, K. J., & Nash, J. A. (1973). New family of nematic liquid crystals for displays. Electronics Letters, 9(6), 130-131.
- Heilmeier, G. H., Zanoni, L. A., & Barton, L. A. (1968). Dynamic scattering: A new electrooptic effect in certain classes of nematic liquid crystals. Proceedings of the IEEE, 56(7), 1162-1171.
-
George Gray (chemist) - Wikipedia. (n.d.). Retrieved from [Link]
- Temperature-dependent optical constants and birefringence of nematic liquid crystal 5CB in the terahertz frequency range. (2008). Journal of Applied Physics, 103(9), 093512.
- Prediction of Optical and Dielectric Properties of 4-Cyano-4-pentylbiphenyl Liquid Crystals by Molecular Dynamics Simulation, Coarse-Grained Dynamics Simulation, and Density Functional Theory Calculation. (2020). The Journal of Physical Chemistry C, 124(35), 19373-19383.
- Robert Parker on the death of liquid crystals pioneer George Gray. (2013). RSC News.
-
4-Cyano-4'-pentylbiphenyl - Wikipedia. (n.d.). Retrieved from [Link]
- Investigation of dielectric and optical properties of pure and diamond nanoparticles dispersed nematic liquid-crystal PCH5. (2020). Liquid Crystals, 48(5), 723-732.
- Dielectric and Material Properties of 5CB Nematic Dispersed with Graphene Nanoparticles. (2022). Liquid Crystals, 49(2), 244-252.
- Full article: 4'-pentyl-4-cyanobiphenyl - 5CB. (2024). Liquid Crystals, 1-21.
- Temperature dependence of viscosity of liquid crystal. (n.d.). Kyoto Electronics Manufacturing Co., Ltd.
- The viscosity of the liquid crystal PCH-5, in the nematic and isotropic... (n.d.).
- Buy trans-4-(4-Pentylcyclohexyl)benzonitrile | 61204-01-1. (n.d.). Smolecule.
- Temperature-dependent birefringence ( n ) of 5CB ͑ open squares ͒ ,... (n.d.).
- Frequency dependence of the birefringence of 5CB. (n.d.).
- Probing a Local Viscosity Change at the Nematic-Isotropic Liquid Crystal Phase Transition by a Ratiometric Flapping Fluorophore. (2021). ChemRxiv.
- Liquid-crystal science from 1888 to 1922: building a revolution. (2014). Chemphyschem, 15(7), 1245-1250.
- Effective viscosity of 5CB, η , measured experimentally using... (n.d.).
- Average viscosity of 5CB measured using pressure– driven flow for... (n.d.).
- 5CB – Knowledge and References. (n.d.). Taylor & Francis.
- 4-(trans-4-Pentylcyclohexyl)benzonitrile | CAS Number 61204-01-1. (n.d.). Ossila.
- From Very Low to High Fields: The Dielectric Behavior of the Liquid Crystal 5CB. (n.d.).
- Liquid Crystals: The Beautiful State of Matter. (n.d.).
- Determination of birefringence dispersion in nematic liquid crystals by using an S-transform. (2006). Optics Letters, 31(11), 1693-1695.
- Optical Constants of Two Typical Liquid Crystals 5CB and PCH5 in the THz Frequency Range. (2003). Journal of Biological Physics, 29(2-3), 335-338.
- Investigation of dielectric and optical properties of pure and diamond nanoparticles dispersed nematic liquid-crystal PCH5. (2020).
- INVESTIGATION OF DIELECTRIC PROPERTIES OF MBBA-5CB NEMATIC LIQUID CRYSTAL STRUCTURES. (n.d.). Semantic Scholar.
- Dielectric properties of dual-frequency liquid crystal 5CB-C2-H22. (n.d.). INIS-IAEA.
- Birefringence in Liquid Crystals. (n.d.). XR Pharmaceuticals Ltd.
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- Structure of 4-(trans-4-pentylcyclohexyl)benzonitrile. (n.d.).
- Experimental relationship between surface and bulk rotational viscosities in nematic liquid crystals. (2013). Physical Review E, 87(4), 042503.
- Probing a Microviscosity Change at the Nematic-Isotropic Liquid Crystal Phase Transition by a Ratiometric Flapping Fluorophore. (2021). The Royal Society of Chemistry.
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- High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applic
- Comparative Study of the Optical and Dielectric Anisotropy of a Difluoroterphenyl Dimer and Trimer Forming Two Nematic Phases. (2021). Crystals, 11(8), 953.
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An In-depth Technical Guide to the Mesogenic Properties of 4-(trans-4-((E)-Prop-1-en-1-yl)cyclohexyl)benzonitrile
This technical guide provides a comprehensive analysis of the mesogenic properties of the calamitic liquid crystal, 4-(trans-4-((E)-Prop-1-en-1-yl)cyclohexyl)benzonitrile. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the synthesis, characterization, and structure-property relationships that govern the liquid crystalline behavior of this molecule. We will explore the theoretical underpinnings of its mesomorphism and provide detailed, field-proven experimental protocols for its characterization.
Introduction: The Molecular Architecture of a Mesogen
Liquid crystals represent a unique state of matter, exhibiting properties intermediate between those of a conventional liquid and a solid crystal.[1] Their molecular constituents possess a degree of orientational order, yet lack long-range positional order, leading to a fascinating combination of fluidity and anisotropy. The compound this compound is a prime example of a thermotropic liquid crystal, where the liquid crystalline phase, or mesophase, is induced by a change in temperature.
Its molecular structure is meticulously designed to promote mesomorphism. It comprises three key components:
-
A rigid core: Composed of a phenyl ring and a trans-substituted cyclohexane ring, this rigid moiety provides the necessary structural anisotropy, forcing the molecules to align along a common axis. The trans configuration of the cyclohexane ring is crucial for maintaining a linear, rod-like shape, which is conducive to the formation of a nematic phase.[2]
-
A flexible terminal group: The (E)-Prop-1-en-1-yl (propenyl) group at one end of the molecule introduces flexibility. The length and nature of such alkyl or alkenyl chains significantly influence the transition temperatures and the stability of the mesophase.[2]
-
A polar terminal group: The cyano (-C≡N) group at the other end imparts a strong dipole moment to the molecule. This polarity enhances the intermolecular forces, promoting the parallel alignment of the molecules and stabilizing the liquid crystalline phase.
The strategic combination of these structural features suggests that this compound will exhibit a nematic liquid crystal phase over a specific temperature range.
Synthesis and Purification
The synthesis of this compound can be achieved through a multi-step process, a representative pathway for which is outlined below. This pathway is designed to ensure the desired stereochemistry and high purity required for accurate physical characterization.
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An In-Depth Technical Guide to the Solubility of 4-(trans-4-((E)-Prop-1-en-1-yl)cyclohexyl)benzonitrile in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of the liquid crystal compound 4-(trans-4-((E)-Prop-1-en-1-yl)cyclohexyl)benzonitrile. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the theoretical principles governing its solubility, established experimental methodologies for its determination, and predictive insights based on analogous structures.
Introduction: The Significance of Solubility for a Versatile Mesogen
This compound is a thermotropic liquid crystal, a class of materials that exhibit intermediate phases of matter between a crystalline solid and an isotropic liquid. Its unique molecular structure, featuring a polar benzonitrile group and a non-polar cyclohexyl ring with an alkenyl substituent, gives rise to its mesogenic properties. Understanding the solubility of this compound in various organic solvents is paramount for a multitude of applications, including:
-
Purification: Recrystallization, a primary method for purifying solid organic compounds, is critically dependent on selecting a solvent in which the compound is sparingly soluble at low temperatures and highly soluble at elevated temperatures.
-
Formulation and Doping: In the development of liquid crystal displays (LCDs) and other optical devices, precise control over the composition of liquid crystal mixtures is essential. This often involves dissolving the compound in a host liquid crystal or a common solvent for uniform mixing and doping with other materials.
-
Drug Delivery Systems: The lipophilic nature of many liquid crystals makes them interesting candidates for novel drug delivery vehicles. Assessing their solubility in biocompatible organic solvents is a crucial first step in formulating such systems.
-
Reaction Chemistry: For the synthesis of derivatives or further chemical modifications, identifying suitable solvents to ensure a homogeneous reaction medium is a fundamental requirement.
This guide will provide the foundational knowledge and practical protocols to empower researchers to make informed decisions regarding solvent selection for this compound.
Theoretical Framework: Predicting and Understanding Solubility
The solubility of a solid in a liquid is governed by a complex interplay of intermolecular forces between the solute and the solvent, as well as the thermodynamics of the dissolution process. The adage "like dissolves like" provides a useful, albeit simplified, starting point for predicting solubility.
Molecular Structure and Polarity
The molecular structure of this compound is characterized by distinct polar and non-polar regions.
-
Polar Moiety: The benzonitrile group (-C₆H₄-C≡N) is highly polar due to the large dipole moment of the nitrile functional group. This region of the molecule will have favorable interactions with polar solvents.
-
Non-Polar Moiety: The trans-cyclohexyl ring and the prop-1-en-1-yl group constitute the non-polar, aliphatic portion of the molecule. This part will interact favorably with non-polar solvents through van der Waals forces.
The overall solubility of the molecule will depend on the balance between these two competing characteristics.
Intermolecular Forces and Solvation
The dissolution process involves the breaking of solute-solute and solvent-solvent intermolecular forces and the formation of new solute-solvent interactions.
-
Solute-Solute Interactions: In the solid crystalline state, molecules of this compound are held together by a combination of dipole-dipole interactions (from the nitrile groups) and van der Waals forces (from the aliphatic and aromatic rings). The energy required to overcome these forces is related to the crystal lattice energy.
-
Solvent-Solvent Interactions: The forces holding solvent molecules together must also be disrupted to create a cavity for the solute molecule.
-
Solute-Solvent Interactions: The formation of new interactions between the solute and solvent molecules is the driving force for dissolution. The nature and strength of these interactions determine the extent of solubility.
For this compound, solvents that can effectively interact with both the polar nitrile group and the non-polar hydrocarbon backbone are likely to be good solvents.
Thermodynamic Considerations
The solubility of a solid can be described by the following thermodynamic relationship:
ln(x) = - (ΔHfus/R) * (1/T - 1/Tm)
where:
-
x is the mole fraction solubility of the solute
-
ΔHfus is the molar enthalpy of fusion of the solute
-
R is the ideal gas constant
-
T is the absolute temperature
-
Tm is the melting point of the solute in absolute temperature
This equation highlights the importance of the melting point and enthalpy of fusion in determining ideal solubility.[1] Compounds with lower melting points and lower enthalpies of fusion tend to be more soluble.
Hansen Solubility Parameters (HSP)
A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters.[2][3][4] HSP theory decomposes the total cohesive energy of a substance into three components:
-
δd: Dispersion forces
-
δp: Polar forces
-
δh: Hydrogen bonding forces
Experimental Determination of Solubility
The most reliable method for determining the solubility of a compound is through experimental measurement. The "shake-flask" method is a widely accepted and robust technique for determining the equilibrium solubility of a solid in a liquid.[6]
The Shake-Flask Method: A Step-by-Step Protocol
This protocol outlines the determination of the equilibrium solubility of this compound in an organic solvent at a specified temperature.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or magnetic stirrer with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Thermostatically controlled water bath or incubator
Protocol:
-
Preparation of Supersaturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials. The presence of excess solid is crucial to ensure that equilibrium is reached.
-
Add a known volume or mass of the chosen solvent to each vial.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Agitate the samples for a sufficient period to reach equilibrium. A common timeframe is 24 to 48 hours, but the optimal time should be determined experimentally by taking measurements at different time points until the concentration of the dissolved solute remains constant.
-
-
Phase Separation:
-
Once equilibrium is reached, allow the vials to stand undisturbed at the experimental temperature for a period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.
-
-
Analysis of the Saturated Solution:
-
Accurately dilute the filtered saturated solution with a known volume of the solvent.
-
Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.
-
Prepare a calibration curve using standard solutions of known concentrations to quantify the amount of dissolved solute.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as mg/mL, g/L, or molarity (mol/L).
-
It is essential to report the temperature at which the solubility was determined.
-
Diagram of the Shake-Flask Solubility Determination Workflow:
Caption: Workflow for determining equilibrium solubility using the shake-flask method.
Expected Solubility in Common Organic Solvents
While comprehensive quantitative data for this compound is not widely published, we can make informed predictions based on its chemical structure and the known solubility of analogous compounds, such as the 4-alkyl-4'-cyanobiphenyls (nCBs).[7][8][9]
Table 1: Predicted Solubility of this compound in Various Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Non-Polar Aprotic | Hexane, Cyclohexane, Toluene | Moderate to Good | The large non-polar region of the molecule will interact favorably with these solvents through van der Waals forces. Toluene, with its aromatic ring, may offer slightly better solubility due to potential π-π stacking interactions with the benzonitrile ring. |
| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM) | Good to Excellent | These solvents have significant dipole moments that can effectively solvate the polar nitrile group. They also have sufficient non-polar character to interact with the rest of the molecule. Dichloromethane is often an excellent solvent for a wide range of organic compounds. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | The compound is known to be soluble in methanol. Short-chain alcohols can act as hydrogen bond acceptors for the nitrile group and also have non-polar alkyl chains that can interact with the cyclohexyl and propenyl groups. However, as the alkyl chain of the alcohol increases, the solubility is expected to decrease. |
| Highly Polar Protic | Water | Insoluble | The large, non-polar hydrocarbon backbone of the molecule will dominate its behavior in water, leading to negligible solubility. The hydrophobic effect will drive the molecules to aggregate rather than dissolve. |
Conclusion
This technical guide has provided a detailed framework for understanding and determining the solubility of this compound in organic solvents. By combining theoretical principles with a robust experimental protocol, researchers can confidently select appropriate solvents for a variety of applications. While specific quantitative data for this compound remains to be extensively published, the principles outlined herein, along with the predictive information based on analogous structures, offer a solid foundation for practical laboratory work. The continued investigation and publication of such fundamental physicochemical data will undoubtedly contribute to the advancement of materials science and drug development.
References
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- Sanghvi, T., & Yalkowsky, S. H. (2004). Estimation of the aqueous solubility of organic compounds. Journal of pharmaceutical sciences, 93(8), 1905-1916.
- Jain, N., & Yalkowsky, S. H. (2001). Estimation of the aqueous solubility I: application to organic nonelectrolytes. Journal of pharmaceutical sciences, 90(2), 234-252.
- Shakeel, F., et al. (2015). Solubility and thermodynamic analysis of liquid crystalline compound in different organic solvents. Journal of Molecular Liquids, 211, 829-834.
- Avdeef, A. (2012). Solubility of sparingly soluble compounds. John Wiley & Sons.
- Grant, D. J., & Higuchi, T. (1990). Solubility behavior of organic compounds. John Wiley & Sons.
- Martinez, F., & Gomez, A. (2002). Thermodynamic study of the solubility of some sulfonamides in some organic solvents. Journal of solution chemistry, 31(11), 909-921.
- Acree Jr, W. E. (2015). Thermodynamic modeling of solubility in binary solvent mixtures. In Solubility of solids and liquids (pp. 1-36). InTech.
- Jouyban, A. (2010).
- Baka, E., et al. (2008). A new method for the determination of the intrinsic dissolution rate of poorly soluble drugs. Pharmaceutical research, 25(5), 1046-1054.
- Bergström, C. A., et al. (2004). In silico prediction of drug solubility in water-ethanol solutions using the general solubility equation. Journal of chemical information and computer sciences, 44(4), 1477-1488.
- Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced drug delivery reviews, 54(3), 355-366.
-
Oladepo, S. A., et al. (2024). Investigation of solute-solvent interactions of 4′-alkyl-4-cyanobiphenyl liquid crystals using Raman spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 312, 124067. [Link]
- Belmares, M., et al. (2004). Hansen solubility parameters/vectors for polymers and solvents from molecular dynamics simulations.
-
Stefanis, E., & Panayiotou, C. (2008). A new group-contribution method for predicting the Hansen solubility parameters of pure organic compounds. International journal of thermophysics, 29(2), 568-585. [Link]
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Application of the Hansen Solubility Parameter for Modelling of Liquid Crystal – Solvent Systems. (2018). Zhidk. krist. ikh prakt. ispol'z. = Liq. Cryst. and their Appl., 18 (2), 95—102. [Link]
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Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. (2019). Journal of Chemical & Engineering Data, 64(3), 881-883. [Link]
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Van Dyk, J. W. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS omega, 3(11), 15473-15481. [Link]
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Experimental Study and Modeling of Solid-liquid Equilibrium for Binary and Ternary Pharmaceutical and Food Systems. (2020). Recent Patents on Chemical Engineering, 13(2), 146-157. [Link]
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Solubility of Organic and Inorganic Chemicals in Selected Solvents. (1981). National Technical Information Service. [Link]
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Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. (2023). Journal of the American Chemical Society. [Link]
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Solubility Parameters of Liquid Crystals. (2003). Molecular Crystals and Liquid Crystals, 392(1), 49-57. [Link]
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Experimental Determination of Solid−Liquid Equilibrium Phase Diagrams for Crystallization-Based Process Synthesis. (2005). Industrial & Engineering Chemistry Research, 44(9), 3348-3357. [Link]
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Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2006). Lund University Publications. [Link]
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Solubility of Organic Compounds. (2023). University of Sydney. [Link]
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Perspectives in solubility measurement and interpretation. (2017). International journal of pharmaceutics, 529(1-2), 404-417. [Link]
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4′-Alkylseleno-4-cyanobiphenyls, nSeCB: synthesis and substituent effects on the phase-transition and liquid crystalline behaviors. (2020). CrystEngComm, 22(12), 2110-2117. [Link]
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Methodological & Application
Comprehensive Thermal Characterization of 4-(trans-4-((E)-Prop-1-en-1-yl)cyclohexyl)benzonitrile: A Guide to Differential Scanning Calorimetry (DSC)
An Application Note for Advanced Thermal Analysis
Abstract
This application note provides a detailed protocol and scientific rationale for the thermal characterization of 4-(trans-4-((E)-Prop-1-en-1-yl)cyclohexyl)benzonitrile using Differential Scanning Calorimetry (DSC). This compound, a member of the calamitic (rod-like) liquid crystal family, exhibits complex phase behavior critical to its application in display technologies and other advanced materials.[1][2] DSC offers a robust, sensitive, and efficient method to precisely determine key thermodynamic transitions, such as melting points and liquid crystal phase transitions, which govern the material's performance.[3][4] This guide is intended for researchers, scientists, and professionals in materials science and drug development, offering both a practical experimental workflow and an in-depth understanding of the underlying principles.
Introduction: The Significance of Thermal Analysis for Liquid Crystals
This compound is a thermotropic liquid crystal, meaning its distinct phases are induced by changes in temperature.[1] The molecular structure, featuring a rigid benzonitrile core, a semi-flexible cyclohexyl ring, and a propenyl tail, gives rise to its elongated, rod-like shape. This anisotropy is fundamental to the formation of intermediate phases, known as mesophases, which possess properties between those of a conventional liquid and a solid crystal.[2][5]
The transitions between these states—from a crystalline solid to a nematic or smectic liquid crystal, and finally to an isotropic liquid—occur at specific temperatures and are accompanied by distinct enthalpy changes.[6] Understanding these transitions is paramount for:
-
Quality Control: Ensuring batch-to-batch consistency and purity.
-
Device Application: Defining the operational temperature range for applications like liquid crystal displays (LCDs).
-
Formulation Development: Studying the compound's compatibility and stability with other materials.
Differential Scanning Calorimetry (DSC) is the cornerstone technique for this analysis. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[7][8] This allows for the precise detection of thermal events, providing quantitative data on transition temperatures and their associated energy changes.[9]
The Principle of DSC in Liquid Crystal Characterization
A DSC instrument operates by maintaining a sample and an inert reference (typically an empty pan) under an identical temperature program.[10] When the sample undergoes a phase transition, it absorbs or releases heat. This creates a temperature difference between the sample and the reference. The instrument measures the heat flow required to nullify this difference, which is then plotted against temperature.
-
Endothermic Events: Transitions that require energy input, such as melting (solid to liquid crystal) and clearing (liquid crystal to isotropic liquid), appear as upward peaks in the DSC thermogram.
-
Exothermic Events: Processes that release energy, such as crystallization upon cooling, appear as downward peaks.
The resulting thermogram provides a thermal fingerprint of the material, from which critical parameters can be extracted.
Experimental Protocol: A Self-Validating Workflow
This protocol is designed to ensure accuracy, reproducibility, and the elimination of experimental artifacts, such as the sample's prior thermal history.
Instrument Calibration and Verification
Causality: Instrument calibration is the most critical step for ensuring the trustworthiness of thermal data. It corrects for any instrumental bias in temperature and heat flow measurements, ensuring the data is traceable to international standards.[11]
Protocol:
-
Calibrate the DSC instrument's temperature and enthalpy axes according to the manufacturer's guidelines and established standards such as ASTM E967.[12][13][14]
-
Use certified reference materials with well-defined melting points, such as high-purity Indium (m.p. 156.6°C).
-
Perform the calibration across the expected temperature range of analysis for the benzonitrile compound (e.g., 25°C to 100°C).
-
After calibration, run a verification check using the same or a different reference material to confirm the calibration's accuracy. If results are outside the specified tolerance, recalibration is necessary.[11]
Sample Preparation
Causality: Proper sample preparation is essential to achieve sharp, well-defined transition peaks. Poor thermal contact or sample inhomogeneity can lead to peak broadening and inaccurate results.
Protocol:
-
Accurately weigh 3–5 mg of this compound into a clean aluminum DSC pan. Use a microbalance with a resolution of at least 0.01 mg.
-
Ensure the sample forms a thin, even layer covering the bottom of the pan to maximize thermal contact.
-
Hermetically seal the pan using a sample press. This prevents any sample loss due to sublimation or volatilization during the heating process.
-
Prepare an identical empty, hermetically sealed pan to serve as the reference.
DSC Experimental Parameters
Causality: A heat-cool-heat cycle is employed to erase the sample's thermal history. The first heating scan reveals the properties of the as-received material, while the cooling and second heating scans provide data on the intrinsic, reversible phase behavior of the material.[15] An inert atmosphere is crucial to prevent oxidative degradation at elevated temperatures.
Method:
-
Purge Gas: Nitrogen (99.99% purity or higher) at a flow rate of 50 mL/min.
-
Temperature Program:
-
Segment 1 (Equilibration): Equilibrate the sample at 25°C.
-
Segment 2 (First Heating): Heat from 25°C to 100°C at a rate of 10°C/min.
-
Segment 3 (Isothermal Hold): Hold at 100°C for 3 minutes to ensure complete melting to the isotropic state.
-
Segment 4 (Cooling): Cool from 100°C to 25°C at a rate of 10°C/min.
-
Segment 5 (Second Heating): Reheat from 25°C to 100°C at a rate of 10°C/min.
-
The diagram below illustrates the comprehensive workflow for this analysis.
Caption: DSC Experimental Workflow from Preparation to Analysis.
Data Analysis and Interpretation
The primary data for analysis is typically taken from the second heating scan , as it represents the material's equilibrium phase behavior.
Expected Thermal Events: For a calamitic liquid crystal like this compound, two primary endothermic transitions are expected on heating:
-
Melting Transition (Crystal → Nematic): The transition from the ordered crystalline solid to the orientationally ordered but positionally disordered nematic phase. The literature melting point is approximately 66°C.[16][17]
-
Clearing Transition (Nematic → Isotropic): The transition from the nematic phase to the fully disordered isotropic liquid. This is often referred to as the clearing point.
The diagram below illustrates the expected phase transitions as a function of temperature.
Caption: Expected Phase Transitions upon Heating.
Analysis of the DSC Thermogram:
-
Onset Temperature (T_onset): The temperature at which the transition begins. It is determined by the intersection of the extrapolated baseline and the tangent to the peak's leading edge. This is often reported as the transition temperature.
-
Peak Temperature (T_peak): The temperature at which the heat flow rate is at its maximum.
-
Enthalpy of Transition (ΔH): The total heat absorbed or released during the transition. It is calculated by integrating the area of the transition peak and is reported in Joules per gram (J/g). The magnitude of ΔH is related to the degree of molecular ordering change during the transition.
Summarized Quantitative Data
The following table outlines the key parameters to be determined from the DSC analysis. Values are based on typical expectations for this class of compound.
| Parameter | Symbol | Description | Expected Value Range |
| Melting Transition | |||
| Onset Temperature | T_m | Temperature of crystal to liquid crystal transition. | 64 - 68 °C[16][17] |
| Enthalpy of Fusion | ΔH_m | Energy required for the melting transition. | Varies (e.g., 80 - 120 J/g) |
| Clearing Transition | |||
| Onset Temperature | T_c | Temperature of liquid crystal to isotropic liquid transition. | Higher than T_m |
| Enthalpy of Clearing | ΔH_c | Energy required for the clearing transition. | Varies (typically < ΔH_m) |
Conclusion and Best Practices
Differential Scanning Calorimetry is an indispensable tool for the characterization of this compound. By following a robust, self-validating protocol that includes proper instrument calibration and a heat-cool-heat cycle, researchers can obtain highly accurate and reproducible data on the material's critical phase transitions. This information is fundamental for quality assurance, material specification according to guidelines like ICH Q6A, and the successful development of advanced applications.[18][19] The quantitative data on transition temperatures and enthalpies provides a detailed thermal fingerprint that directly correlates with the material's structure and performance characteristics.
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Application Notes and Protocols for 4-(trans-4-((E)-Prop-1-en-1-yl)cyclohexyl)benzonitrile in Liquid Crystal Displays
Introduction: The Strategic Role of Alkenyl Cyclohexylbenzonitriles in Modern LCDs
The relentless pursuit of higher performance in liquid crystal displays (LCDs) has driven the molecular engineering of novel mesogenic compounds with optimized electro-optical properties. Among these, 4-(trans-4-((E)-Prop-1-en-1-yl)cyclohexyl)benzonitrile stands out as a key component in advanced liquid crystal mixtures. Its unique molecular architecture, featuring a rigid benzonitrile core, a flexible cyclohexyl ring, and a terminal alkenyl chain, imparts a favorable combination of properties essential for demanding display applications.
The historical development of cyclohexylbenzonitrile liquid crystal compounds arose from the need to create materials with broad nematic ranges, low viscosity, and high chemical stability.[1] The introduction of an unsaturated alkenyl group, as seen in the target molecule, represents a sophisticated evolution in this class of materials. This structural modification allows for fine-tuning of the mesogenic properties, influencing parameters such as dielectric anisotropy and birefringence, which are critical for the performance of modern LCDs, including Twisted Nematic (TN), In-Plane Switching (IPS), and Fringe-Field Switching (FFS) modes.[1]
This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the application and characterization of this compound in liquid crystal formulations.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound is pivotal to its function. The trans configuration of the cyclohexyl ring minimizes steric hindrance, promoting the elongated, rod-like shape necessary for the formation of the nematic liquid crystal phase.[2] The rigid benzonitrile group contributes to a high dipole moment, which is a key factor for achieving a positive dielectric anisotropy (Δε). The terminal (E)-prop-1-en-1-yl group influences the molecule's aspect ratio and polarizability, thereby modulating the birefringence (Δn) and other physical properties.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 4-(trans-4-Propylcyclohexyl)benzonitrile (PCH3)[5] | 4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH5)[8][9][10] |
| CAS Number | 96184-40-6[8] | 61203-99-4[5] | 61204-01-1[8][9][10] |
| Molecular Formula | C₁₆H₁₉N | C₁₆H₂₁N | C₁₈H₂₅N |
| Molecular Weight | 225.33 g/mol | 227.35 g/mol | 255.40 g/mol |
| Melting Point (°C) | 66 (lit.)[3] | 43 | 30-55 (lit.) |
| Solubility | Soluble in Methanol[3] | - | Soluble in Methanol |
| Nematic-Isotropic Transition (°C) | Data not available | 55 | 54.6 |
Application in Liquid Crystal Mixtures for Active Matrix Displays
This compound is primarily utilized as a component in complex liquid crystal mixtures designed for active matrix liquid crystal displays (AM-LCDs).[11] The formulation of such mixtures is a multi-parameter optimization process, where the properties of individual components are synergistically combined to meet the stringent requirements of the display technology.[11][12]
The key contributions of this alkenyl cyclohexylbenzonitrile to a liquid crystal mixture include:
-
Positive Dielectric Anisotropy (Δε): The strong dipole moment of the nitrile group results in a positive Δε, which is essential for the operation of TN, IPS, and other field-effect LCD modes. A higher Δε allows for lower threshold voltages (Vth), reducing the power consumption of the display.[12]
-
Moderate Birefringence (Δn): The birefringence of a liquid crystal mixture dictates the optimal cell gap for the display. This compound is expected to have a moderate Δn, making it suitable for standard cell gaps used in mass production.
-
Low Rotational Viscosity (γ₁): The cyclohexyl ring generally contributes to a lower rotational viscosity compared to purely aromatic core structures.[2][3] A lower γ₁ is crucial for achieving fast switching times, which is critical for reducing motion blur in video applications.
-
Broad Nematic Range: When mixed with other liquid crystals, it helps to create a eutectic mixture with a wide nematic temperature range, ensuring stable operation of the display under various environmental conditions.
A hypothetical liquid crystal mixture for a TN-LCD application incorporating an alkenyl cyclohexylbenzonitrile is outlined in Table 2. The exact composition would be proprietary and subject to extensive optimization.
Table 2: Hypothetical Liquid crystal Mixture Formulation for a TN-LCD
| Component Class | Example Compound | Weight % | Purpose |
| High Δε Component | This compound | 10-20% | Provides high dielectric anisotropy for low threshold voltage. |
| Low Viscosity Component | 4-(trans-4-Alkylcyclohexyl)alkane | 30-40% | Reduces the overall viscosity of the mixture for fast response times. |
| Birefringence Modifier | 4,4'-Dialkylbiphenyl | 20-30% | Adjusts the birefringence to the desired value for the specific cell gap. |
| Nematic Range Broadener | Ester-linked liquid crystals | 10-20% | Creates a wide nematic temperature range. |
| Chiral Dopant | Chiral nematic compound | <1% | Induces the 90° twist in the TN cell. |
Protocols for Synthesis and Characterization
Synthesis Protocol: A Generalized Approach for 4-(trans-4-alkenylcyclohexyl)benzonitriles
Caption: Generalized synthetic workflow for 4-(trans-4-alkenylcyclohexyl)benzonitriles.
Step-by-Step Methodology (Illustrative):
-
Grignard Reaction: 4-Bromobenzonitrile is converted to the corresponding Grignard reagent, which then reacts with cyclohexanone to form 4-(1-hydroxycyclohexyl)benzonitrile.
-
Dehydration: The tertiary alcohol is dehydrated under acidic conditions to yield 4-(cyclohex-1-en-1-yl)benzonitrile.
-
Hydrogenation: The cyclohexene ring is catalytically hydrogenated to produce a mixture of cis and trans isomers of 4-cyclohexylbenzonitrile. The trans isomer is typically the major product and can be isolated via recrystallization.
-
Introduction of the Alkenyl Group: A functional group is introduced at the 4-position of the cyclohexane ring, which is then converted to the (E)-prop-1-en-1-yl group. This can be achieved through various methods, such as a Wittig reaction on a precursor ketone.
Note: This is a generalized pathway. The actual synthesis would require careful optimization of reaction conditions, purification techniques (e.g., column chromatography, recrystallization), and thorough characterization of intermediates and the final product (e.g., NMR, Mass Spectrometry, GC).
Protocol for Characterization of Electro-Optical Properties
The following protocols outline the standard experimental procedures for characterizing the key electro-optical properties of a nematic liquid crystal.
1. Measurement of Dielectric Anisotropy (Δε)
Caption: Workflow for measuring dielectric anisotropy.
-
Principle: The dielectric anisotropy is the difference between the dielectric permittivity parallel (ε_para) and perpendicular (ε_perp) to the liquid crystal director.
-
Apparatus: LCR meter, temperature-controlled hot stage, two types of liquid crystal cells with transparent electrodes (one with planar alignment layers and one with homeotropic alignment layers).
-
Procedure:
-
Fill both the planar and homeotropic alignment cells with the liquid crystal sample.
-
Place the cells in the temperature-controlled stage and bring them to the desired measurement temperature within the nematic phase.
-
Using the LCR meter, measure the capacitance of the planar cell (C_perp) and the homeotropic cell (C_para) at a suitable frequency (e.g., 1 kHz).
-
Calculate ε_perp and ε_para using the formula: ε = (C * d) / (ε₀ * A), where C is the capacitance, d is the cell gap, ε₀ is the permittivity of free space, and A is the electrode area.
-
The dielectric anisotropy is then calculated as Δε = ε_para - ε_perp.
-
2. Measurement of Birefringence (Δn)
-
Principle: Birefringence is the difference between the extraordinary (n_e) and ordinary (n_o) refractive indices. It is commonly measured using an Abbé refractometer.
-
Apparatus: Abbé refractometer with a temperature-controlled prism, polarizing filters.
-
Procedure:
-
Apply a small amount of the liquid crystal sample to the prism of the Abbé refractometer.
-
Use a homeotropically aligned surface treatment on the prism to orient the liquid crystal molecules perpendicular to the prism surface.
-
By rotating the polarizer, the ordinary (n_o) and extraordinary (n_e) refractive indices can be measured at a specific wavelength of light.
-
The birefringence is calculated as Δn = n_e - n_o.
-
3. Measurement of Threshold Voltage (Vth) and Response Time (τ)
Caption: Experimental setup for measuring electro-optical switching characteristics.
-
Principle: The threshold voltage is the minimum voltage required to induce a change in the orientation of the liquid crystal molecules in a cell. The response time is the time taken for the liquid crystal to switch between the "on" and "off" states.[14]
-
Apparatus: He-Ne laser, two crossed polarizers, a function generator, a photodetector, and an oscilloscope. A twisted nematic (TN) cell filled with the liquid crystal sample is placed between the polarizers.
-
Procedure for Vth:
-
Apply a square wave voltage from the function generator to the TN cell.
-
Slowly increase the amplitude of the voltage and monitor the transmitted light intensity with the photodetector connected to the oscilloscope.
-
The threshold voltage is typically defined as the voltage at which the transmitted intensity reaches 10% or 90% of its maximum change, depending on the convention.[14]
-
-
Procedure for Response Time:
-
Apply a square wave voltage with an amplitude significantly above the threshold voltage to the TN cell.
-
Observe the change in transmitted light intensity on the oscilloscope.
-
The rise time (τ_on) is the time taken for the intensity to change from 10% to 90% of its final value when the voltage is applied.
-
The decay time (τ_off) is the time taken for the intensity to change from 90% to 10% of its initial value when the voltage is removed.
-
The total response time is the sum of the rise and decay times.
-
Conclusion and Future Outlook
This compound represents a class of advanced liquid crystal materials that are integral to the development of high-performance LCDs. Its unique molecular structure provides a favorable balance of dielectric anisotropy, birefringence, and viscosity. While a complete public dataset for this specific compound remains elusive, the protocols and comparative data provided in this document offer a solid foundation for its evaluation and application in novel liquid crystal mixtures.
Future research in this area will likely focus on the synthesis of new derivatives with further optimized properties, such as even lower viscosity and higher dielectric anisotropy, to meet the demands of next-generation displays, including those with faster refresh rates and lower power consumption. The continued exploration of structure-property relationships in alkenyl cyclohexylbenzonitriles will undoubtedly pave the way for new breakthroughs in liquid crystal technology.
References
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Application Note & Protocol Guide: Electro-optical Properties Measurement of 4-(trans-4-((E)-Prop-1-en-1-yl)cyclohexyl)benzonitrile
Foreword: The Critical Role of Electro-optical Characterization in Advanced Materials
The molecule 4-(trans-4-((E)-Prop-1-en-1-yl)cyclohexyl)benzonitrile belongs to a significant class of liquid crystals (LCs) that are foundational to modern electro-optical devices. Its molecular structure, featuring a polar benzonitrile head, a cyclohexyl ring, and a propenyl tail, suggests a strong potential for a nematic liquid crystalline phase with pronounced electro-optical activity. The precise characterization of these properties is not merely an academic exercise; it is the cornerstone of designing and optimizing next-generation liquid crystal displays (LCDs), spatial light modulators, tunable optical filters, and other photonic devices.
This guide provides a comprehensive suite of protocols for measuring the key electro-optical parameters of this, and similar, nematic liquid crystals. As a Senior Application Scientist, the emphasis here is not just on the "how" but the "why." Each step is contextualized to provide researchers, scientists, and drug development professionals with a deeper understanding of the underlying physics and the rationale behind the experimental design. By fostering this understanding, we aim to empower researchers to not only replicate these measurements but also to innovate upon them.
Overview of Key Electro-optical Parameters
The performance of a nematic liquid crystal in an electro-optical device is primarily dictated by four key parameters:
-
Birefringence (Δn): The difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices. A high birefringence is often desirable for thin, fast-switching displays.
-
Dielectric Anisotropy (Δε): The difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the molecular director. The sign and magnitude of Δε determine the liquid crystal's response to an electric field.
-
Threshold Voltage (Vth): The minimum voltage required to initiate the reorientation of the liquid crystal molecules. A low threshold voltage is crucial for low-power applications.
-
Response Time (τ): The time it takes for the liquid crystal molecules to reorient upon the application or removal of an electric field. Fast response times are essential for video-rate displays and high-speed photonic devices.
The following sections will detail the theoretical basis and practical protocols for the measurement of each of these parameters for this compound.
Material and Sample Preparation
The target compound, this compound, is a solid at room temperature with a reported melting point of 66°C and a nematic phase range of 64.0 to 75.0°C[1]. All measurements should be conducted within this nematic range, typically at a stabilized temperature of 70°C.
Protocol for Liquid Crystal Cell Fabrication:
-
Substrate Cleaning: Begin with indium tin oxide (ITO) coated glass substrates. Clean these substrates ultrasonically in a sequence of deionized water with detergent, deionized water, acetone, and finally isopropanol (15 minutes each). Dry the substrates with a stream of dry nitrogen.
-
Alignment Layer Coating: Spin-coat a thin layer of a polyimide (e.g., PI-2555) onto the ITO-coated surfaces of the substrates. This layer will serve to align the liquid crystal molecules.
-
Curing and Rubbing: Cure the polyimide-coated substrates in an oven according to the manufacturer's specifications. After cooling, gently rub the polyimide surface in a single direction with a velvet cloth. This mechanical rubbing creates micro-grooves that will align the liquid crystal director.
-
Cell Assembly: Assemble two rubbed substrates with their rubbing directions either parallel (for homogeneous alignment) or anti-parallel (for twisted nematic alignment, though homogeneous is more common for these measurements). The cell gap is controlled using precision spacers (e.g., 5-10 μm silica spheres mixed with a UV-curable adhesive).
-
Filling the Cell: Heat the empty cell and the liquid crystal material to a temperature above the clearing point of the LC (e.g., 80°C). Fill the cell via capillary action.
-
Sealing and Annealing: Seal the cell with an appropriate epoxy. Slowly cool the filled cell to the desired measurement temperature within the nematic phase and allow it to anneal to ensure a uniform molecular alignment.
Birefringence (Δn) Measurement
Theoretical Basis: Birefringence in a nematic liquid crystal arises from the anisotropic nature of the molecules. When polarized light passes through a homogeneously aligned liquid crystal cell, the components of light polarized parallel and perpendicular to the liquid crystal director experience different refractive indices (nₑ and nₒ, respectively). This leads to a phase difference (retardation) between these two components. By measuring this retardation, the birefringence (Δn = nₑ - nₒ) can be determined[2][3][4][5].
Experimental Protocol (Transmittance Method):
-
Setup: Place the homogeneously aligned liquid crystal cell between two crossed polarizers. The rubbing direction of the cell should be at a 45° angle to the transmission axes of both polarizers. A monochromatic light source (e.g., a He-Ne laser at 633 nm) should be directed through the setup to a photodetector.
-
Voltage Application: Apply a variable AC voltage (typically a 1 kHz square wave) to the cell.
-
Data Acquisition: Measure the transmitted light intensity as a function of the applied voltage. As the voltage increases, the liquid crystal molecules will reorient, changing the effective birefringence and thus the transmitted intensity, which will oscillate.
-
Calculation: The transmitted intensity (I) is given by: I = I₀ sin²(2θ) sin²(πdΔn_eff/λ) where I₀ is the incident intensity, θ is the angle between the LC director and the polarizer axis (45° in this case), d is the cell gap, λ is the wavelength of light, and Δn_eff is the effective birefringence at a given voltage. The maxima and minima in the transmission correspond to phase retardations of (m+1/2)π and mπ, respectively, where m is an integer. By counting the number of peaks and knowing the cell thickness, the birefringence can be calculated[2].
Expected Data for this compound:
| Parameter | Expected Value (at 70°C, 633 nm) |
| Refractive Index (nₑ) | ~1.65 |
| Refractive Index (nₒ) | ~1.50 |
| Birefringence (Δn) | ~0.15 |
Note: These are typical values for similar cyanobiphenyl-based liquid crystals and should be experimentally verified.
Dielectric Anisotropy (Δε) Measurement
Theoretical Basis: The dielectric anisotropy (Δε = ε∥ - ε⊥) is a measure of the difference in the material's ability to store electrical energy when an electric field is applied parallel and perpendicular to the molecular director[6][7][8][9]. For calamitic (rod-like) liquid crystals with a strong dipole moment along the long axis (like our target molecule with its -C≡N group), a positive dielectric anisotropy is expected. This property is crucial as it dictates that the molecules will align parallel to an applied electric field.
Experimental Protocol (Capacitance Method):
-
Cell Preparation: Two types of cells are required: one with homogeneous alignment (director parallel to the substrates) and one with homeotropic alignment (director perpendicular to the substrates). Homeotropic alignment can be achieved using a different alignment layer, such as lecithin.
-
Measurement Setup: An LCR meter is used to measure the capacitance of the cells. The measurement is typically performed at a low frequency (e.g., 1 kHz) where conductive effects are minimal.
-
Capacitance Measurement:
-
For the homogeneously aligned cell, the measured capacitance (C⊥) is used to determine the perpendicular component of the dielectric permittivity (ε⊥).
-
For the homeotropically aligned cell, the measured capacitance (C∥) gives the parallel component (ε∥).
-
-
Calculation: The dielectric permittivities are calculated using the formula for a parallel plate capacitor: C = εε₀A/d where C is the measured capacitance, ε is the dielectric permittivity of the liquid crystal, ε₀ is the permittivity of free space, A is the area of the ITO electrode, and d is the cell gap. The dielectric anisotropy is then simply Δε = ε∥ - ε⊥[9].
Expected Data for this compound:
| Parameter | Expected Value (at 70°C, 1 kHz) |
| Dielectric Permittivity (ε∥) | ~15 |
| Dielectric Permittivity (ε⊥) | ~5 |
| Dielectric Anisotropy (Δε) | ~+10 |
Note: These are typical values for similar cyanobiphenyl-based liquid crystals and should be experimentally verified.
Threshold Voltage (Vth) Measurement
Theoretical Basis: The Fréedericksz transition threshold voltage is the minimum voltage required to overcome the elastic forces of the liquid crystal and initiate a reorientation of the director in the bulk of the cell[10][11][12][13][14]. For a homogeneously aligned cell with a liquid crystal of positive dielectric anisotropy, this voltage is dependent on the splay elastic constant (K₁₁) and the dielectric anisotropy (Δε).
Experimental Protocol (Optical Transmittance Method):
-
Setup: The experimental setup is identical to that used for the birefringence measurement (homogeneously aligned cell between crossed polarizers at 45°).
-
Voltage Sweep: Slowly increase the AC voltage (1 kHz square wave) applied to the cell from 0 V.
-
Data Acquisition: Monitor the transmitted light intensity. The threshold voltage is the voltage at which the transmitted intensity just begins to change from its zero-field value.
-
Determination: The threshold voltage can be more accurately determined by plotting the transmittance versus voltage and extrapolating the linear portion of the curve back to the baseline.
Calculation: The theoretical threshold voltage is given by: Vth = π √(K₁₁ / (ε₀Δε)) This equation highlights the importance of both the material's elastic and dielectric properties in determining its switching behavior[15].
Expected Data for this compound:
| Parameter | Expected Value (at 70°C) |
| Splay Elastic Constant (K₁₁) | ~10 pN |
| Threshold Voltage (Vth) | ~1.5 V |
Note: The elastic constant is an assumed typical value. Vth is highly dependent on K₁₁ and Δε.
Response Time (τ) Measurement
Theoretical Basis: The response time of a nematic liquid crystal is a measure of how quickly it can switch between the "off" (no field) and "on" (field applied) states. The rise time (τ_on) is the time taken to switch on, and the decay time (τ_off) is the time to relax back. These times are dependent on the rotational viscosity (γ₁), the cell gap (d), and the applied voltage (V)[16][17][18][19][20].
Experimental Protocol:
-
Setup: The experimental setup is the same as for the birefringence and threshold voltage measurements.
-
Voltage Pulse: Apply a square wave voltage pulse to the cell that is significantly higher than the threshold voltage (e.g., 5-10 V).
-
Data Acquisition: Use a digital oscilloscope to record the transmitted light intensity as a function of time when the voltage is switched on and off.
-
Determination:
-
Rise Time (τ_on): The time taken for the transmittance to change from 10% to 90% of its final value upon voltage application.
-
Decay Time (τ_off): The time taken for the transmittance to fall from 90% to 10% of its maximum value upon voltage removal.
-
Governing Equations:
-
τ_on ∝ (γ₁d²) / (ε₀ΔεV² - K₁₁π²)
-
τ_off = (γ₁d²) / (K₁₁π²)
These equations show that a faster rise time can be achieved with a higher voltage, while the decay time is an intrinsic material property.
Expected Data for this compound:
| Parameter | Expected Value (at 70°C, 5V, 5μm cell) |
| Rise Time (τ_on) | ~10 ms |
| Decay Time (τ_off) | ~30 ms |
Note: These values are highly dependent on the rotational viscosity, which has not been independently determined here.
Visualizations
Caption: Workflow for the electro-optical characterization of a nematic liquid crystal.
Caption: Experimental setup for birefringence, threshold voltage, and response time measurements.
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the comprehensive electro-optical characterization of this compound. Accurate determination of its birefringence, dielectric anisotropy, threshold voltage, and response time is paramount for its potential integration into advanced optical materials and devices. The interplay between these parameters, governed by the material's molecular structure and its collective behavior, dictates its ultimate performance. For instance, a high birefringence allows for thinner display cells, leading to faster response times, while a low threshold voltage is critical for energy-efficient operation.
Future work should focus on temperature-dependent measurements to fully characterize the material's performance across its entire nematic range. Additionally, measuring the elastic constants (K₁₁, K₂₂, K₃₃) and rotational viscosity (γ₁) would provide a more complete physical picture, enabling more accurate modeling and prediction of device performance. This foundational data is invaluable for the rational design of new liquid crystal mixtures tailored for specific applications, from high-resolution displays to advanced photonic systems.
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Liquid Crystal Alignment Techniques for 4-(trans-4-((E)-Prop-1-en-1-yl)cyclohexyl)benzonitrile
An Application and Protocol Guide to
Abstract
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for achieving high-quality alignment of the nematic liquid crystal 4-(trans-4-((E)-Prop-1-en-1-yl)cyclohexyl)benzonitrile. The control of liquid crystal (LC) orientation at a substrate interface is a critical prerequisite for the fabrication and performance of numerous electro-optical devices.[1][2] This document delves into the theoretical underpinnings and practical execution of the most prevalent and effective alignment techniques, including traditional rubbed polyimide films and advanced non-contact methods like photo-alignment and ion beam sputtering. Each section combines field-proven insights with step-by-step methodologies to ensure reliable and reproducible results.
Introduction: The Critical Role of Molecular Alignment
Liquid crystals (LCs) represent a unique state of matter that combines the fluidity of a liquid with the long-range molecular order of a crystal.[3] The nematic phase, characterized by long-range orientational order with no positional order, is foundational to modern display technology and a host of other photonic applications.[4] The performance of any device built upon these materials—from high-resolution displays to advanced optical sensors—is fundamentally dictated by the uniform alignment of the LC molecules in bulk. This alignment is, in turn, controlled by the interactions at the interface between the liquid crystal and its confining substrates.[5]
The liquid crystal of focus, this compound, is a member of the cyclohexylbenzonitrile family. This structural motif is valued for its ability to create materials with desirable mesogenic properties suitable for display applications.[6] The introduction of the unsaturated prop-1-en-1-yl group represents a sophisticated molecular design choice aimed at fine-tuning the material's physical properties.[6]
This guide will explore the primary methods to control the alignment of this molecule, focusing on two key configurations:
-
Planar (Homogeneous) Alignment: The long axis of the LC molecules aligns parallel to the substrate surface.[4]
-
Homeotropic (Vertical) Alignment: The long axis of the LC molecules aligns perpendicular to the substrate surface.[4][7]
We will provide detailed protocols for achieving these states, methods for their characterization, and insights into the causality behind key experimental choices.
Profile of this compound
While detailed physical constants for this specific compound are not as widely published as for its close analogue, 4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH5), we can infer its general behavior. The cyclohexylbenzonitrile core provides a rigid, rod-like structure, while the terminal groups influence its mesophase stability and dielectric anisotropy.[6] For context, PCH5 exhibits a nematic to isotropic phase transition at approximately 327.6 K (54.5 °C).[8] It is crucial for researchers to characterize the specific transition temperatures of their batch of this compound using techniques like differential scanning calorimetry (DSC) before proceeding with device fabrication.
| Property | Typical Value/Characteristic for Cyclohexylbenzonitriles | Significance for Alignment |
| Molecular Shape | Rod-like (Calamitic)[3] | Essential for forming the nematic phase and responding to surface-directing forces. |
| Dielectric Anisotropy (Δε) | Typically positive | Determines how the LC will reorient in an electric field. Positive Δε materials align parallel to an applied field. |
| Phase Transitions | Crystalline → Nematic → Isotropic | Alignment layers must be stable at temperatures up to the LC's clearing point (Nematic-Isotropic transition). |
| Elastic Constants | Governs the deformation of the LC director field. | Influences the response to surface anchoring and external fields. |
Planar Alignment Technique: Rubbed Polyimide Films
The mechanical rubbing of a thin polyimide (PI) film is the most established and widely used technique for achieving uniform planar alignment.[9] The process creates microscopic grooves and induces anisotropic orientation of the polymer chains on the surface, which in turn directs the alignment of the adjacent liquid crystal molecules.[10][11]
Causality and Mechanism
The primary mechanism of alignment is twofold:
-
Groove-Induced Elastic Energy: The LC molecules align parallel to the microgrooves created by rubbing to minimize the elastic strain energy.[10]
-
Intermolecular Interactions: Anisotropic van der Waals forces between the LC molecules and the oriented polyimide chains on the surface provide a strong directional preference.[11]
The strength and quality of the alignment depend on factors like the choice of polyimide, the rubbing strength (pressure, velocity, and pile depth of the rubbing cloth), and the post-rubbing cleaning process.[12]
Experimental Workflow Diagram
Caption: Workflow for planar LC alignment using rubbed polyimide.
Detailed Protocol: Planar Alignment
Materials:
-
Indium Tin Oxide (ITO) coated glass substrates
-
Polyimide precursor solution (e.g., JSR AL22620 or similar for planar alignment)[12]
-
Appropriate solvent for PI (e.g., N-Methyl-2-pyrrolidone)
-
Deionized water, acetone, isopropanol
-
Lab-grade velvet rubbing cloth mounted on a rubbing machine
-
UV-curable epoxy and spacers of desired thickness
-
This compound LC
Protocol:
-
Substrate Cleaning:
-
Sequentially sonicate ITO substrates in baths of detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun and bake on a hotplate at 110°C for 15 minutes to remove residual moisture.
-
-
Polyimide Coating:
-
Prepare a diluted solution of the polyimide precursor according to the manufacturer's instructions to achieve the desired film thickness (typically 50-100 nm).
-
Place a cleaned substrate on a spin coater. Dispense the PI solution to cover ~75% of the surface.
-
Spin coat at a speed of ~4000 rpm for 40-60 seconds to achieve a uniform film.[12]
-
-
Baking (Curing):
-
Soft Bake: Place the coated substrates on a hotplate at 80°C for 10-15 minutes to evaporate the solvent.[12]
-
Hard Bake (Imidization): Transfer the substrates to an oven. Ramp the temperature to 200-220°C and hold for 60 minutes to induce imidization, converting the precursor into a durable polyimide film.[12] Allow to cool slowly to room temperature.
-
-
Mechanical Rubbing:
-
Mount the PI-coated substrates onto the stage of a rubbing machine.
-
Set the rubbing parameters. These are critical and may require optimization. Typical starting parameters include a roller speed of ~180 rpm and a pile impression of 0.3-0.5 mm.[10]
-
Perform a single, unidirectional pass of the rubbing roller over the PI surface.
-
Gently clean the surface with a nitrogen gun to remove any generated debris.
-
-
Cell Assembly:
-
Take two rubbed substrates. On one substrate, apply UV-curable epoxy mixed with spacers (e.g., 5-10 µm) around the perimeter of the active area, leaving a small gap for filling.
-
Place the second substrate on top, ensuring the rubbing directions are anti-parallel for a standard planar cell or at 90° for a twisted nematic (TN) cell.[10]
-
Press the cell to ensure a uniform thickness and cure the epoxy with a UV lamp.
-
-
Liquid Crystal Filling:
-
Heat the empty cell and the liquid crystal to a temperature above the LC's nematic-isotropic transition point.
-
Place a drop of the isotropic LC at the filling gap. The cell will fill via capillary action.
-
Once filled, seal the gap with epoxy.
-
Cool the cell slowly back to room temperature to allow for uniform alignment.
-
Non-Contact Technique: Photo-Alignment
Photo-alignment is a non-contact method that avoids the debris and electrostatic charge issues associated with mechanical rubbing.[9] It utilizes polarized light to induce anisotropy in a photosensitive alignment layer, typically containing azo dyes or cinnamate groups.[13][14][15] For azo dyes, exposure to linearly polarized UV light causes repeated trans-cis isomerization cycles, leading to a statistical reorientation of the dye molecules perpendicular to the light's polarization axis.[16][17] This molecular orientation then directs the LC alignment.
Causality and Mechanism
The absorption of polarized light is highest when the transition dipole moment of the azo dye molecule is aligned with the light's polarization vector. Upon absorption, the molecule isomerizes and reorients. Over time, molecules that are oriented perpendicular to the polarization axis are less likely to absorb photons and thus remain in that orientation, creating a net surface anisotropy that aligns the liquid crystal.[17][18]
Experimental Workflow Diagram
Caption: Workflow for planar LC alignment using photo-alignment.
Detailed Protocol: Photo-Alignment
Materials:
-
ITO coated glass substrates
-
Photo-alignment material (e.g., a polymer functionalized with an azo dye like Disperse Red 1)[16]
-
UV light source (e.g., mercury lamp) with a linear polarizer
-
(Other materials as listed in Protocol 3.3)
Protocol:
-
Substrate Cleaning & Coating:
-
Clean substrates as described in Protocol 3.3.
-
Spin coat the photo-alignment material onto the substrates. The exact spin parameters will depend on the specific material used.
-
Bake the coated substrates on a hotplate at a temperature recommended by the material supplier (e.g., 100°C for 10 minutes) to remove the solvent.
-
-
Polarized Light Exposure:
-
Place the coated substrate under the polarized UV light source.
-
The exposure dose is a critical parameter. A typical dose might be in the range of 1-5 J/cm². This parameter must be optimized for the specific material to achieve strong anchoring energy.
-
The LC molecules will align perpendicular to the direction of the UV light polarization.[18]
-
-
Cell Assembly and Filling:
-
Assemble the cell as described in Protocol 3.3, ensuring the desired relative orientation of the alignment directions on the two substrates.
-
Fill the cell with the liquid crystal in its isotropic phase and cool slowly.
-
Homeotropic (Vertical) Alignment Techniques
Homeotropic alignment, where LC molecules stand perpendicular to the substrate, is crucial for applications like vertically aligned nematic (VAN) displays.[7] This alignment is typically achieved by modifying the substrate surface to have a low surface energy. According to the Friedel–Creagh–Kmetz rule, homeotropic alignment is favored when the surface tension of the liquid crystal is greater than the surface energy of the substrate.[19]
Methods and Mechanisms
-
Silane Coupling Agents: Coating the substrate with long-chain alkyltrichlorosilanes (e.g., DMOAP) creates a low-energy surface where the aliphatic tails point away from the substrate, sterically forcing the LC molecules into a vertical orientation.
-
Specialized Polyimides: Certain polyimides are designed with bulky side chains that orient perpendicular to the polymer backbone.[20] These side chains prevent the LC molecules from lying flat, thereby promoting homeotropic alignment.[7][20]
-
Ion Beam Sputtering: Bombardment of the substrate with an ion beam can create specific surface chemistries and topographies that induce vertical alignment.[1][9][21] For example, ion beam exposure on a-SiOx film surfaces can control the pretilt angle over a wide range, achieving vertical alignment at high incident angles.[22]
Detailed Protocol: Homeotropic Alignment using Silanes
Materials:
-
ITO coated glass substrates
-
Silane coupling agent (e.g., N,N-dimethyl-N-octadecyl-3-aminopropyltrimethoxysilyl chloride, DMOAP)
-
Toluene or other suitable non-polar solvent
-
(Other materials as listed in Protocol 3.3)
Protocol:
-
Substrate Cleaning: Clean substrates thoroughly as described in Protocol 3.3. A pristine surface is critical for uniform silane coating.
-
Silane Solution Preparation: Prepare a very dilute solution (e.g., 0.1% by volume) of DMOAP in toluene.
-
Surface Treatment:
-
Immerse the cleaned substrates in the DMOAP solution for 5-10 minutes.
-
Alternatively, spin coat the solution onto the substrates.
-
-
Rinsing and Curing:
-
Rinse the substrates thoroughly with fresh toluene to remove any excess, unreacted silane.
-
Bake the substrates at 100-120°C for 15-20 minutes to cure the silane layer.
-
-
Cell Assembly and Filling:
-
Assemble the cell (no rubbing is required).
-
Fill with the liquid crystal in its isotropic phase and cool slowly.
-
Characterization of Liquid Crystal Alignment
Verifying the quality of the alignment is a crucial final step. The primary tool for this is Polarizing Optical Microscopy (POM).
POM Analysis Workflow
Caption: Workflow for characterizing LC alignment using POM.
Interpreting POM Images
-
Uniform Planar Alignment: When the rubbing direction is aligned with the polarizer or analyzer, the view should be dark (extinction). Rotating the stage by 45° should result in maximum brightness (birefringence). A uniform color indicates good alignment quality.[3]
-
Twisted Nematic (TN) Alignment: A 90° TN cell will appear bright between crossed polarizers and dark when the polarizers are parallel.
-
Uniform Homeotropic Alignment: The view should be completely dark at all rotation angles under crossed polarizers (orthoscopic view), as the vertically aligned molecules are optically isotropic when viewed from this direction.[7] Switching to a conoscopic view should reveal a characteristic "Maltese cross" interference pattern, which is a definitive sign of homeotropic alignment.[7][19]
References
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- AIP Publishing. (2007). Liquid crystal surface alignments by using ion beam sputtered magnetic thin films.
- ResearchGate. (n.d.). (PDF) Planar and tilted uniform alignment of liquid crystals by plasma-treated substrates.
- AIP Publishing. (2007). Liquid crystal surface alignments by using ion beam sputtered magnetic thin films | Applied Physics Letters.
- ResearchGate. (n.d.). Liquid crystal surface alignments by using ion beam sputtered magnetic thin films.
- Taylor & Francis Online. (2010). Full article: Ion Beam Alignment of Liquid Crystal on Amorphous SiOx Film.
- National Institutes of Health (NIH). (2021). Photo-Orientation of Liquid Crystals on Azo Dye-Containing Polymers - PMC.
- ACS Publications. (2019). Polyimide-Free Planar Alignment of Nematic Liquid Crystals: Sequential Interfacial Modifications through Dual-Wavelength in Situ Photoalignment | ACS Applied Materials & Interfaces.
- Taylor & Francis Online. (2010). Synthesis and properties of azo dye aligning layers for liquid crystal cells.
- Taylor & Francis Online. (n.d.). Full article: Liquid Crystal Alignment Capabilities on SiNx Thin Films Via Ion-Beam Irradiation.
- ScienceDirect. (n.d.). Homeotropic alignment of nematic liquid crystals with negative dielectric anisotropy.
- Taylor & Francis Online. (2023). Full article: Surface alignment of nematic liquid crystals by direct laser writing of photopolymer alignment layers.
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- ACS Publications. (n.d.). Three-Dimensional Planar Alignment of Nematic Liquid Crystal by Direct Laser Writing of Nanogratings | ACS Photonics.
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- AIP Publishing. (2013). Light-control of liquid crystal alignment from vertical to planar.
- AIP Publishing. (2010). Binary liquid crystal alignments based on photoalignment in azo dye-doped liquid crystals and their application.
- Ossila. (n.d.). 4-(trans-4-Pentylcyclohexyl)benzonitrile | CAS Number 61204-01-1.
- Wikipedia. (n.d.). Homeotropic alignment.
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- Benchchem. (n.d.). This compound.
- ACS Publications. (2018). Homeotropic Self-Alignment of Discotic Liquid Crystals for Nanoporous Polymer Films | ACS Nano.
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- National Institutes of Health (NIH). (n.d.). Vertical Alignment of Liquid Crystal on Sustainable 2,4-Di-tert-butylphenoxymethyl-Substituted Polystyrene Films.
- Taylor & Francis Online. (2021). Full article: Tuning and turning of the liquid crystal alignment by photosensitive composites.
- LookChem. (n.d.). Cas 61204-01-1,trans-4-(4-Pentylcyclohexyl)benzonitrile.
- Daken Chemical. (2023). Liquid Crystals Alignment Properties You Should Know.
- Sigma-Aldrich. (n.d.). 4-(trans-4-Pentylcyclohexyl)benzonitrile 99 , liquid crystal nematic 61204-01-1.
- PubMed. (2021). Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene Containing Liquid Crystal Precursor.
- PubMed Central (PMC). (2020). Patterning Liquid-Crystal Alignment for Ultrathin Flat Optics.
- ResearchGate. (n.d.). Mesomorphic and Anisotropic Properties of Trans-4-(4-Pentylcyclohexyl) Benzonitrile Doped with Chiral (Bis)Camphoralidene-Ethylenediamine.
- MDPI. (2021). Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene Containing Liquid Crystal Precursor.
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- 15. Patterning Liquid-Crystal Alignment for Ultrathin Flat Optics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Photo-Orientation of Liquid Crystals on Azo Dye-Containing Polymers - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. tandfonline.com [tandfonline.com]
Doping 4-(trans-4-((E)-Prop-1-en-1-yl)cyclohexyl)benzonitrile with chiral additives
Application Note & Protocol
Topic: Induction and Characterization of Chiral Nematic Phases in 4-(trans-4-((E)-Prop-1-en-1-yl)cyclohexyl)benzonitrile using Chiral Additives
Abstract
This document provides a comprehensive guide for researchers on the preparation and characterization of chiral nematic (N*) liquid crystals, also known as cholesteric liquid crystals (ChLCs). The protocol focuses on doping the nematic host, this compound, with chiral additives to induce a helical superstructure. We detail the underlying principles of chiral induction, explain the critical role of Helical Twisting Power (HTP), and provide step-by-step experimental protocols for sample preparation, thermal analysis using Differential Scanning Calorimetry (DSC), and optical characterization via Polarized Optical Microscopy (POM) and UV-Vis Spectroscopy. The methodologies described herein are designed to be self-validating, enabling the precise determination of helical pitch and the calculation of the dopant's HTP, a key parameter for designing advanced optical materials.
Introduction
Liquid crystals (LCs) represent a unique state of matter that exhibits properties intermediate between those of conventional liquids and solid crystals.[1] The nematic phase, characterized by long-range orientational order of its constituent molecules, is foundational to many electro-optical applications. The host molecule for this study, this compound, is a calamitic (rod-shaped) mesogen that forms a nematic phase. Its structure, featuring a rigid core and a flexible cyclohexyl ring, is typical of materials designed for display applications.[2]
While nematic LCs are achiral in their ground state, the introduction of an optically active chiral dopant can break this symmetry, inducing a macroscopic helical twist in the director (the average local molecular orientation).[3][4] This new phase is termed the chiral nematic (N*) or cholesteric phase. The defining characteristic of this phase is the helical pitch (p), which is the distance over which the director rotates by 360°.
The efficiency of a chiral dopant in inducing this twist is quantified by its Helical Twisting Power (HTP or β).[5] The relationship is described by the equation:
p = 1 / (β · c · ee)
where c is the concentration of the chiral dopant and ee is its enantiomeric excess.[5][6] Dopants with high HTP are highly desirable as they can induce a short pitch (and thus, reflection in the visible spectrum) at very low concentrations, minimizing any potential disruption to the host's liquid crystalline properties.[7]
The periodic helical structure of a chiral nematic LC gives rise to unique optical properties, most notably the selective reflection of circularly polarized light within a specific wavelength range, known as the photonic bandgap.[8][9] This phenomenon is the basis for a wide array of applications, including reflective displays, tunable optical filters, smart windows, and advanced sensors that respond to various stimuli like temperature, light, or chemical analytes.[10][11] This guide provides the fundamental protocols to create and quantify these remarkable materials in a research setting.
Causality and Theoretical Framework
The transition from a nematic to a chiral nematic phase is a direct consequence of transferring molecular chirality to a macroscopic, supramolecular structure.[12] The chiral dopant molecules, dispersed within the nematic host, disrupt the parallel alignment of the host molecules and impart a slight, preferential twist angle between adjacent layers of molecules. This local twist propagates through the bulk material, resulting in the formation of a continuous helical structure.
The handedness of the resulting helix (right- or left-handed) is determined by the absolute stereoconfiguration of the chiral dopant.[5] The pitch of the helix, and consequently the color of the reflected light, is inversely proportional to the dopant's concentration and its HTP.[8] Therefore, by carefully selecting the chiral dopant and controlling its concentration, one can precisely tune the optical properties of the final material.
The primary characterization methods rely on this structure-property relationship:
-
Polarized Optical Microscopy (POM): When a chiral nematic LC is confined in a cell with planar alignment, it often forms a "fingerprint texture." The visible lines in this texture correspond to the director orientation being perpendicular to the viewing direction, and the spacing between these lines is equal to half the helical pitch (p/2).[1] This provides a direct method for pitch measurement.
-
UV-Vis Spectroscopy: The helical structure acts as a one-dimensional photonic crystal. It selectively reflects light with a central wavelength (λ₀) directly proportional to the pitch, governed by the Bragg-like condition: λ₀ = n · p , where n is the average refractive index of the liquid crystal. By measuring the reflection peak, the pitch can be accurately calculated.[9]
-
Differential Scanning Calorimetry (DSC): The addition of a dopant can influence the phase behavior of the host LC. DSC is used to quantify these effects, particularly changes in the nematic-to-isotropic (N-I) transition temperature (clearing point). A significant depression of the clearing point can indicate poor solubility or disruption of the nematic order, which is an important consideration when formulating mixtures.[13]
Experimental Design & Visualization
Overall Experimental Workflow
The process begins with the precise preparation of doped liquid crystal mixtures, followed by a series of characterization steps to determine their thermal and optical properties, culminating in the calculation of the dopant's HTP.
Caption: Experimental workflow for HTP determination.
Conceptual Diagram of Chiral Induction
A nematic liquid crystal is composed of rod-like molecules with long-range orientational order. The introduction of a chiral dopant induces a continuous helical twist, transforming the nematic phase into a chiral nematic (cholesteric) phase.
Caption: Induction of a helical structure in a nematic host.
Materials and Equipment
| Category | Item | Purpose |
| Chemicals | This compound (Host LC) | Nematic host material.[14] |
| Chiral Dopant (e.g., R/S-811, CB15, or ZLI-3786 from Merck/Sigma-Aldrich) | Induces helical twist.[3][10] | |
| High-purity solvent (e.g., Dichloromethane or Toluene) | To aid initial mixing (optional, must be evaporated). | |
| Indium Tin Oxide (ITO) coated glass slides | Substrates for liquid crystal cells. | |
| Polyimide alignment layer solution (e.g., PI-2555) | To promote planar alignment of LC molecules. | |
| UV-curable adhesive and glass spacers (e.g., 5-20 µm) | To construct LC cells with a defined thickness. | |
| Equipment | Analytical Balance (±0.01 mg precision) | Accurate weighing of components. |
| Vortex Mixer | Homogenization of mixtures. | |
| Hot Plate with magnetic stirring | Controlled heating for mixing. | |
| Vacuum Oven | Complete removal of solvent. | |
| Spin Coater | Application of alignment layer. | |
| Rubbing Machine (with velvet cloth) | To create anisotropic alignment on substrates. | |
| UV Light Source | To cure adhesive for cell assembly. | |
| Polarized Optical Microscope (POM) with a calibrated hot stage | Visualization of LC textures and phase transitions. | |
| Differential Scanning Calorimeter (DSC) | Measurement of phase transition temperatures/enthalpies. | |
| UV-Vis Spectrometer with sample holder | Measurement of selective reflection spectra. |
Step-by-Step Experimental Protocols
Protocol 5.1: Preparation of Doped LC Mixtures
Causality: This protocol is designed to create a perfectly homogenous mixture. Heating above the clearing point temporarily removes the liquid crystalline order, allowing the dopant to dissolve isotropically in the host, preventing phase separation upon cooling.
-
Calculation: Determine the mass of the host LC and chiral dopant required to prepare a series of mixtures with varying weight percentages (e.g., 0.5, 1.0, 1.5, 2.0 wt%). Prepare at least 10-20 mg of each mixture.
-
Weighing: Using an analytical balance, accurately weigh the calculated mass of the chiral dopant and transfer it to a 1.5 mL glass vial.
-
Addition of Host: Weigh the corresponding mass of the host LC, this compound, and add it to the same vial.
-
Homogenization:
-
Securely cap the vial.
-
Place the vial on a hot plate set to a temperature approximately 10-15 °C above the expected clearing point of the mixture. The pure host has a melting point of 66 °C; its clearing point should be determined by DSC, but a starting temperature of 90-100 °C is often sufficient.[14]
-
Once the mixture becomes an isotropic liquid, vortex it for 1-2 minutes to ensure thorough mixing. Repeat this heating and vortexing cycle 2-3 times.
-
-
Cooling & Storage: Allow the mixture to cool slowly to room temperature. Store the vials in a desiccator, protected from light.
Protocol 5.2: Fabrication of Planar-Aligned LC Cells
Causality: A uniform planar alignment (where molecules lie parallel to the substrate) is crucial for observing the well-defined fingerprint textures needed for pitch measurements. The rubbing process creates microgrooves on the polyimide surface that guide the LC molecules.
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass slides with sequential sonications in detergent, deionized water, acetone, and isopropanol. Dry the slides with a nitrogen gun.
-
Alignment Layer Coating: Spin-coat a thin layer of polyimide solution onto the conductive side of the slides (e.g., 3000 rpm for 45 seconds).
-
Curing: Cure the polyimide layer by baking the slides on a hotplate or in an oven according to the manufacturer's specifications (e.g., 80 °C for 10 min followed by 180 °C for 1 hour).
-
Rubbing: Unidirectionally rub the cured polyimide surface with a velvet cloth-covered rubbing machine to induce anisotropy.
-
Cell Assembly:
-
Place a small amount of UV-curable adhesive mixed with glass spacers of the desired thickness (e.g., 10 µm) at the corners of one slide.
-
Place the second slide on top, with its rubbing direction anti-parallel to the first.
-
Gently press to create a uniform cell gap and expose to a UV lamp to cure the adhesive.
-
Protocol 5.3: Characterization and Pitch Measurement
-
Cell Filling:
-
Heat a prepared LC mixture above its clearing point.
-
Place a small drop at the edge of an empty LC cell.
-
The liquid will fill the cell via capillary action. Ensure no air bubbles are trapped.
-
-
Thermal Analysis (DSC):
-
Seal 3-5 mg of a mixture in an aluminum DSC pan.
-
Heat the sample to the isotropic phase, then cool at a controlled rate (e.g., 5 °C/min) to record the isotropic-to-nematic transition.
-
Perform a second heating scan at the same rate to record the nematic-to-isotropic transition. The peak of this endotherm is the clearing point (T_NI).
-
-
Pitch Measurement via POM (Fingerprint Method):
-
Place the filled LC cell on the hot stage of the POM.
-
Cool the sample from the isotropic phase into the chiral nematic phase.
-
Focus on an area exhibiting a clear "fingerprint" texture.
-
Using calibrated imaging software, measure the distance across at least 10-20 parallel lines.
-
The pitch (p) is calculated as: p = 2 × (Total Distance / Number of Lines) .
-
-
Pitch Measurement via Spectroscopy (Selective Reflection Method):
-
Place the filled LC cell in the sample holder of the UV-Vis spectrometer.
-
Record the reflection or transmission spectrum. A peak in reflection (or a dip in transmission) will be observed.
-
The central wavelength of this peak is λ₀.
-
Calculate the pitch (p) as: p = λ₀ / n , where n is the average refractive index of the host LC (if unknown, a typical value of ~1.55-1.6 can be used as an initial estimate).
-
Protocol 5.4: Calculation of Helical Twisting Power (HTP)
Causality: The linear relationship between the inverse pitch (1/p) and concentration is a direct consequence of the definition of HTP. The slope of this line provides a robust, averaged measure of the dopant's twisting efficiency across the tested concentration range.[5]
-
Data Collection: For each prepared dopant concentration (c), determine the helical pitch (p) using either the POM or spectroscopy method.
-
Calculation: Calculate the inverse pitch (1/p) for each concentration. Ensure consistent units (e.g., if p is in µm, 1/p will be in µm⁻¹).
-
Plotting: Create a graph of 1/p (y-axis) versus the dopant concentration c (x-axis, in weight fraction).
-
Linear Regression: Perform a linear fit on the data points, forcing the intercept through the origin (as 1/p should be zero at c=0).
-
HTP Determination: The slope of the resulting line is the Helical Twisting Power (HTP) of the dopant in the specific nematic host. The sign of the HTP (+ for right-handed, - for left-handed) must be determined separately using circular polarizers.[15]
Expected Results & Data Presentation
The experimental data should demonstrate a clear trend of decreasing helical pitch with increasing chiral dopant concentration. This will manifest as a shorter distance between fingerprint lines in POM images and a blue-shift in the selective reflection peak in spectroscopy.
| Dopant Conc. (wt%) | Dopant Conc. (c, weight fraction) | λ₀ (nm) [Spectroscopy] | Pitch (p, µm) (Assuming n=1.6) | 1/p (µm⁻¹) | T_NI (°C) [DSC] |
| 0.0 | 0.000 | N/A | ∞ | 0.00 | 85.2 |
| 0.5 | 0.005 | 880 | 0.550 | 1.82 | 84.8 |
| 1.0 | 0.010 | 640 | 0.400 | 2.50 | 84.3 |
| 1.5 | 0.015 | 512 | 0.320 | 3.13 | 83.9 |
| 2.0 | 0.020 | 432 | 0.270 | 3.70 | 83.5 |
| Note: The data above are illustrative examples. |
The plot of 1/p vs. c should yield a straight line passing through the origin, confirming the validity of the model. The HTP can then be calculated from its slope.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Oily streaks or defects in LC cell (POM) | Incomplete homogenization; phase separation of dopant. | Re-heat the mixture above the clearing point and vortex thoroughly. Ensure the dopant is fully soluble in the host. |
| Poor alignment layer or cell contamination. | Re-fabricate the cell, ensuring meticulous cleaning and proper polyimide curing/rubbing procedures. | |
| No clear fingerprint texture observed | Pitch is too long or too short for the cell thickness; homeotropic alignment. | Adjust dopant concentration. Ensure an anti-parallel planar alignment cell was used, not a homeotropic one. |
| Broad or weak selective reflection peak | Poor planar alignment; multi-domain structure. | Anneal the cell by heating to the isotropic phase and cooling slowly. Ensure high-quality cell fabrication. |
| Non-linear plot of 1/p vs. concentration | Measurement errors; dopant concentration is too high, leading to non-ideal mixing or phase separation. | Re-measure pitch values carefully. Work within a lower concentration range (typically < 5 wt%).[1] |
| Significant drop in clearing point (T_NI) | Poor compatibility between dopant and host; impurities in the materials. | This may be an intrinsic property of the dopant-host pair. Note the effect. Ensure high-purity materials are used.[12] |
Conclusion
This application note provides a robust framework for the systematic doping of the nematic liquid crystal this compound with chiral additives. By following the detailed protocols for sample preparation, cell fabrication, and characterization, researchers can reliably induce and tune chiral nematic phases. The accurate determination of helical pitch and the subsequent calculation of the Helical Twisting Power are essential for understanding host-dopant interactions and for the rational design of novel cholesteric liquid crystal materials for advanced photonic and sensory applications.
References
-
Brehmer, M., et al. (2022). The helical twisting power of chiral dopants in lyotropic chromonic liquid crystals. Liquid Crystals. [Link]
-
Chen, H. M., et al. (2009). Measurement of helical twisting power based on axially symmetrical photo-aligned dye-doped liquid crystal film. Optics Express. [Link]
-
Lin, T. H., et al. (2014). Effects of chiral dopant on electro-optical properties of nematic liquid crystal cells under in-plane switching and non-uniform vertical electric fields. Optics Express. [Link]
-
Parish, C., & DiLisi, G. (n.d.). Design and Synthesis of Chiral Nematic Liquid Crystal Twist Agents. ACS Publications. [Link]
-
Wilson, M. R., et al. (2001). Calculating the helical twisting power of chiral dopants. Journal of Materials Chemistry. [Link]
-
Wikipedia. (n.d.). Cholesteric liquid crystal. Wikipedia. [Link]
-
Earl, D. J., & Wilson, M. R. (2000). Calculation of helical twisting power for liquid crystal chiral dopants. The Journal of Chemical Physics. [Link]
-
van der Werf, R. C. M., et al. (2024). An L-isosorbide-based reactive chiral dopant with high helical twisting power for cholesteric liquid crystal polymers reflecting left-handed circularly polarized light. RSC Publishing. [Link]
-
Alharthi, F. A., et al. (2022). Chiral Liquid Crystalline Properties of Cellulose Nanocrystals: Fundamentals and Applications. ACS Omega. [Link]
-
Su, H., et al. (2024). Overlooked Ionic Contribution of a Chiral Dopant in Cholesteric Liquid Crystals. Molecules. [Link]
-
Mulder, D. J., et al. (2014). Chiral-nematic liquid crystals as one dimensional photonic materials in optical sensors. Journal of Materials Chemistry C. [Link]
-
Srinivasa, H. T., et al. (2019). Chiral liquid crystals: Synthesis and characterization for thermal and mesomorphic properties. ResearchGate. [Link]
-
Li, Y., et al. (2007). Characteristics of selective reflection of chiral nematic liquid crystalline gels with a nonuniform pitch distribution. Applied Physics Letters. [Link]
-
Therézio, E. M., et al. (n.d.). Optical Characterization of New Chiral Nematic Liquid Crystal. SBPMat. [Link]
-
Tran, L., et al. (2022). Designing Biological Microsensors with Chiral Nematic Liquid Crystal Droplets. ACS Applied Materials & Interfaces. [Link]
-
Mulder, D. J., et al. (2014). Chiral-nematic liquid crystals as one dimensional photonic materials in optical sensors. Journal of Materials Chemistry C. [Link]
-
Kuczyński, W., et al. (2023). Role of New Chiral Additives on Physical-Chemical Properties of the Nematic Liquid Crystal Matrix. Molecules. [Link]
-
Dierking, I. (2014). Chiral Liquid Crystals: Structures, Phases, Effects. Symmetry. [Link]
-
Isacoff, A., & B-Jones, P. (2016). Visualizing Molecular Chirality in the Organic Chemistry Laboratory Using Cholesteric Liquid Crystals. Journal of Chemical Education. [Link]
-
Lookchem. (n.d.). Cas 61204-01-1,trans-4-(4-Pentylcyclohexyl)benzonitrile. Lookchem. [Link]
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Formulation of liquid crystal mixtures containing 4-(trans-4-((E)-Prop-1-en-1-yl)cyclohexyl)benzonitrile
Here are the detailed Application Notes and Protocols for the formulation of liquid crystal mixtures containing 4-(trans-4-((E)-Prop-1-en-1-yl)cyclohexyl)benzonitrile.
Application Note & Protocol Guide
Topic: Formulation and Characterization of Nematic Liquid Crystal Mixtures Featuring this compound
Abstract
This guide provides a comprehensive framework for the formulation and characterization of nematic liquid crystal (NLC) mixtures incorporating this compound. This compound, notable for its rigid core, terminal nitrile group, and specific stereochemistry, is a valuable component for engineering liquid crystal mixtures with tailored electro-optical properties. These application notes are designed for researchers and scientists in materials science and drug development, offering both the theoretical basis and detailed, field-proven protocols for creating and validating LC mixtures for advanced applications. We will cover the principles of mixture formulation, step-by-step preparation protocols, and essential characterization techniques, including differential scanning calorimetry (DSC), polarized optical microscopy (POM), and the measurement of key physical parameters such as dielectric anisotropy (Δε), birefringence (Δn), and rotational viscosity (γ₁).
Introduction to the Core Component
Molecular Profile: this compound
The molecule this compound is a calamitic (rod-like) mesogen. Its structure is optimized for liquid crystallinity.[1][2]
-
Rigid Core: The combination of a benzene ring and a cyclohexane ring provides the necessary rigidity for the molecule to exhibit anisotropic properties.[1]
-
Polar Group: The terminal cyano (-C≡N) group results in a strong dipole moment, which is crucial for inducing a large positive dielectric anisotropy (Δε). This property is fundamental for devices that use an electric field to reorient the liquid crystal molecules.[3]
-
Flexible/Alkyl Group: The (E)-Prop-1-en-1-yl group and the trans configuration of the cyclohexyl ring contribute to a linear molecular shape, which promotes the formation of the nematic phase and influences properties like melting point and viscosity.[1][3]
Rationale for Use in Mixtures: While single liquid crystal compounds exhibit mesophases, they often do so at temperatures that are impractical for real-world applications (e.g., a high melting point).[4] By mixing compounds, it is possible to create a eutectic system that significantly depresses the melting point, thereby achieving a stable nematic phase over a broad temperature range, including room temperature.[5][6] This compound, likely possessing a high nematic-to-isotropic transition temperature (clearing point), serves as an excellent host or guest material to enhance the thermal stability and tune the electro-optical parameters of a mixture.[3]
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 96184-40-6 | [7] |
| Appearance | White Crystalline Solid | [8] |
| Melting Point | 66°C (lit.) | [9] |
| Solubility | Soluble in Methanol and other organic solvents | [3][9] |
Principles of Nematic Mixture Formulation
The primary goal of formulating an LC mixture is to create a material with a specific set of properties that no single compound can provide. The key is to select components that, when combined, yield the desired performance characteristics.
Key Objectives in Mixture Design:
-
Broad Nematic Range: Achieve a liquid crystalline phase that is stable from below room temperature to a high clearing point.
-
Low Viscosity: Faster switching speeds in display applications are directly related to lower rotational viscosity.[10][11]
-
Tuned Dielectric Anisotropy (Δε): The magnitude and sign of Δε determine the threshold voltage of the device. A positive Δε is required for the common twisted nematic (TN) and vertical alignment (VA) display modes.[12][13][14]
-
Optimized Birefringence (Δn): The value of Δn, in conjunction with the cell gap (d), dictates the phase retardation of light passing through the LC layer (Δn·d). This must be optimized for the intended application to ensure high contrast and brightness.[15][16][17]
The properties of a mixture can often be approximated by the weighted average of the individual components' properties. However, intermolecular interactions can lead to non-linear behavior, necessitating empirical validation.
Protocol: Formulation of a Binary Nematic Mixture
This protocol details the preparation of a test mixture using this compound (Component A) and a common room-temperature nematic, 4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH-5, Component B), to create a stable, broad-range nematic mixture.[8][18]
Materials & Equipment:
-
Component A: this compound
-
Component B: 4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH-5)
-
Analytical balance (±0.01 mg precision)
-
Small glass vial with a PTFE-lined cap
-
Hot plate with magnetic stirring
-
Temperature controller/thermometer
-
Small magnetic stir bar
-
Nitrogen or argon gas line (optional, for sensitive materials)
Protocol Steps:
-
Define Mixture Ratio: For this example, we will create a 70:30 wt% mixture of PCH-5 (Component B) to CPCB (Component A). This ratio is chosen to leverage the low melting point of PCH-5 and the high clearing point of CPCB.[5]
-
Weighing:
-
Tare the clean, dry glass vial on the analytical balance.
-
Carefully add the target mass of Component A (e.g., 0.1500 g). Record the exact mass.
-
Carefully add the target mass of Component B (e.g., 0.3500 g) to the same vial. Record the exact mass. The total mass will be ~0.5000 g.
-
Causality Note: Precise weighing is critical as the final properties of the mixture are highly dependent on the exact concentration of its components.
-
-
Homogenization:
-
Add the small magnetic stir bar to the vial.
-
Place the vial on the hot plate and insert the temperature probe into a control block or adjacent vial for accurate temperature monitoring.
-
Begin stirring at a low-to-moderate speed (e.g., 200 RPM).
-
Slowly heat the mixture to a temperature approximately 10-15°C above the expected clearing point of the mixture. For this example, heat to ~90-100°C.
-
Causality Note: Heating the mixture into its isotropic liquid phase is essential to ensure complete molecular-level mixing.[4] In the isotropic state, the components are fully miscible, allowing for a uniform distribution.
-
-
Mixing and Equilibration:
-
Maintain the mixture in the isotropic phase with continuous stirring for at least 30-60 minutes. If the components have very different viscosities or structures, a longer mixing time may be required.
-
(Optional) Purge the vial with an inert gas like nitrogen before sealing to prevent oxidative degradation of the components, especially during prolonged heating.
-
-
Cooling and Verification:
-
Turn off the heat and allow the mixture to cool slowly to room temperature while stirring continues.
-
Once cooled, visually inspect the mixture. It should be uniform and free of any crystallized domains. A properly formulated nematic mixture will appear as a slightly turbid liquid at room temperature.
-
The mixture is now ready for characterization.
-
Characterization Protocols
Accurate characterization is a self-validating step to confirm that the formulated mixture meets the desired specifications.
Phase Transition Analysis
This protocol identifies the temperatures at which the mixture changes between crystalline, nematic, and isotropic phases.
A. Differential Scanning Calorimetry (DSC)
DSC is a powerful technique for precisely measuring transition temperatures and their associated enthalpy changes.[19][20]
-
Sample Preparation: Hermetically seal 5-10 mg of the LC mixture in an aluminum DSC pan. Prepare an identical empty pan to serve as the reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., -20°C).
-
First Heating Scan: Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature well into the isotropic phase (e.g., 120°C). This scan reveals the melting transition (Crystal → Nematic) and the clearing point (Nematic → Isotropic).
-
Isothermal Hold: Hold the sample at this high temperature for 5 minutes to erase any thermal history.
-
Cooling Scan: Cool the sample at the same rate (10°C/min) back to the starting temperature. This reveals the isotropic-to-nematic transition and the crystallization point.
-
Second Heating Scan: Repeat the heating scan. This scan is often considered the most representative of the material's bulk properties.
-
-
Data Analysis: The phase transitions will appear as peaks in the heat flow vs. temperature curve.[21] Endothermic peaks are observed on heating, while exothermic peaks are seen on cooling.
B. Polarized Optical Microscopy (POM)
POM allows for the visual identification of different liquid crystal phases based on their unique optical textures.[2][22][23][24]
-
Sample Preparation: Place a small drop of the LC mixture onto a clean microscope slide. Cover it with a coverslip, creating a thin film.
-
Microscope Setup: Place the slide on a hot stage attached to the polarizing microscope. The polarizers should be in a crossed position.
-
Thermal Analysis:
-
Slowly heat the sample while observing the texture through the microscope.
-
The crystalline phase will show a specific solid structure. Upon melting, the characteristic birefringent and mobile texture of the nematic phase (e.g., Schlieren texture) will appear.
-
Continue heating until the clearing point, where the view will become completely dark (optically isotropic).[24]
-
Slowly cool the sample to observe the transitions in reverse. This is an excellent way to confirm the DSC results visually.
-
Electro-Optical Characterization
These measurements require the LC mixture to be filled into a specialized test cell with transparent electrodes (e.g., ITO-coated glass) and an alignment layer.
A. Birefringence (Δn) Measurement
-
Setup: Use a spectrometer, a pair of crossed polarizers, a light source (e.g., HeNe laser at 633 nm), a photodetector, and the LC test cell mounted on a rotating stage.[15][25]
-
Procedure (Voltage-Dependent Method):
-
Place the LC cell between the crossed polarizers, with the LC director oriented at 45° to the polarizer axes to achieve maximum light transmission.
-
Apply a variable AC voltage (e.g., 1 kHz sine wave) to the cell.
-
Record the transmitted light intensity as a function of the applied voltage. The intensity will oscillate as the voltage increases and the LC molecules reorient.[16]
-
The number of oscillations is related to the phase retardation. The birefringence (Δn) can be calculated using the formula: Δn = (N * λ) / d, where N is the total number of observed intensity peaks (orders of interference), λ is the wavelength of light, and d is the cell gap thickness.[16]
-
B. Dielectric Anisotropy (Δε) Measurement
-
Setup: An LCR meter is used to measure the capacitance of the LC cell.
-
Procedure:
-
Two measurements are required. First, measure the capacitance (C⊥) of the cell at a low voltage (below the switching threshold), where the LC director is parallel to the cell substrates.
-
Second, measure the capacitance (C∥) at a high voltage (well above the threshold), where the director is reoriented perpendicular to the substrates.
-
The dielectric permittivities (ε⊥ and ε∥) are calculated from these capacitances and the cell geometry.
-
The dielectric anisotropy is then calculated as: Δε = ε∥ - ε⊥.[12][26]
-
Rotational Viscosity (γ₁) Measurement
Rotational viscosity is a key parameter that influences the switching time of an LC device.[10]
-
Setup: The experimental setup is similar to that for electro-optical measurements. A function generator and an oscilloscope are needed to measure the transient response.
-
Procedure (Transient Current or Optical Response Method):
-
Measure the rise time (τ_on) and fall time (τ_off) of the LC cell by applying and removing a square wave voltage pulse and monitoring the optical transmission change.
-
The rotational viscosity (γ₁) can be calculated from these response times using the following relationships:
-
Rise time: τ_on = (γ₁ * d²) / (ε₀ * Δε * (V² - V_th²))
-
Fall time: τ_off = (γ₁ * d²) / (K_ii * π²)
-
-
Where d is the cell gap, ε₀ is the vacuum permittivity, Δε is the dielectric anisotropy, V is the applied voltage, V_th is the threshold voltage, and K_ii is the relevant elastic constant (e.g., K₁₁ for splay).[11] By measuring the response times and other known parameters, γ₁ can be determined.
-
Safety Precautions
Standard laboratory safety protocols must be observed.
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for each chemical before use.
-
Avoid inhalation of vapors and direct contact with skin.
References
- Tang, X. Z., Ye, J., et al. (2024). Dielectric anisotropy in liquid crystal mixtures with nematic and smectic phases. Chinese Physics B.
- University of Chicago. (n.d.). Measuring the Birefringence of a Liquid Crystal. Advanced Lab Manual.
- Tada, A., & Suzuki, Y. (n.d.). Birefringence Measurement of Liquid Crystals. Taylor & Francis.
- Somerton, C. (1987). Measurement of Phase Transition Temperatures in Liquid Crystals Using the Temperature-Dependent Dielectric Constant. Molecular Crystals and Liquid Crystals.
- Wu, S. T., Efron, U., & Hess, L. D. (1984). Birefringence measurements of liquid crystals. Applied Optics, 23(21), 3911-3915.
- Škarabot, M., et al. (2011). Measurement of viscosity of lyotropic liquid crystals by means of rotating laser-trapped microparticles. Optics Express, 19(25), 25134-43.
- Somerton, C. (1988). Measurement of Phase Transition Temperatures in Liquid Crystals Using the Temperature-Dependent Dielectric Constant.
- Škarabot, M., et al. (2011). Measurement of Viscosity of Lyotropic Liquid Crystals by Means of Rotating Laser-Trapped Microparticles. Optics Express, 19(25), 25134-25143.
- Zhang, Y., et al. (2025). Real-time measurement of liquid crystal birefringence. SPIE Digital Library.
- Kowerdziej, R., et al. (2019). Midinfrared Birefringence of Liquid Crystals, Polarimetry, and Intensity Modulators. The Journal of Physical Chemistry B, 123(5), 1144-1153.
- Fsc, S. A., et al. (2020). Dielectric Spectroscopy Analysis of Liquid Crystals Recovered from End-of-Life Liquid Crystal Displays.
- BenchChem. (2025). Determining Liquid Crystal Phase Transitions Using Differential Scanning Calorimetry (DSC)
- Tang, X. Z., Ye, J., et al. (2024). Dielectric anisotropy in liquid crystal mixtures with nematic and smectic phases.
- Singh, P., et al. (2025). Dielectric and Electro-Optical Properties of Nematic Liquid Crystals Dispersed with Carboxylated Nanodiamond.
- Kowerdziej, R., et al. (2014). Anisotropic shear viscosity in nematic liquid crystals: new optical measurement method. Liquid Crystals, 41(9), 1324-1330.
- NETZSCH Analyzing & Testing. (n.d.). Liquid Crystal Transitions.
- In 't Zandt, D. (2001). Phase Transitions in Liquid Crystals.
- Ambeed. (n.d.). 4-[trans-4-[(E)-1-Propenyl]cyclohexyl]benzonitrile.
- Bohrium. (2024).
- Vulcanchem. (n.d.). Benzonitrile,4-[2-(trans-4-propylcyclohexyl)ethyl]-.
- BenchChem. (n.d.). This compound.
- Hassanein, G. N., & Omara, F. A. (2024).
- ResearchGate. (n.d.).
- IOSR Journal. (2020).
- Zhang, Y., et al. (2024). Measurement of liquid viscosity using quartz crystal microbalance (QCM) based on GA-BP neural network. AIP Publishing.
- International Journal of Engineering Research & Technology. (2019).
- Rao, L., et al. (2011). Ultra-low viscosity liquid crystal materials. Optics Express, 19(20), 19659-19664.
- ResearchGate. (n.d.). Composition of nematic liquid crystal mixture used in the present studies.
- Khan, I., et al. (2016). Characterization of Liquid Crystals: A Literature Review. Oriental Journal of Chemistry, 32(4).
- Rev. Adv. Mater. Sci. 44 (2016) 398-406.
- Orzeszko, S., et al. (2021). On the Miscibility of Nematic Liquid Crystals with Ionic Liquids and Joint Reaction for High Helical Twisting Power Product(s).
- University of Colorado Boulder. (n.d.). Synthesis of Liquid Crystals.
- Fisher Scientific. (n.d.). 4-[trans-4-[(E)-1-Propenyl]cyclohexyl]benzonitrile 98.0+%, TCI America™.
- Abdullah, N. A., et al. (2021). Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds.
- LookChem. (n.d.). Cas 61204-01-1,trans-4-(4-Pentylcyclohexyl)benzonitrile.
- Sigma-Aldrich. (n.d.). 4-(trans-4-Pentylcyclohexyl)
- ResearchGate. (2025). Mesomorphic and Anisotropic Properties of Trans-4-(4-Pentylcyclohexyl) Benzonitrile Doped with Chiral (Bis)Camphoralidene-Ethylenediamine.
- Sigma-Aldrich. (n.d.). 4-(trans-4-Pentylcyclohexyl)
- SYNTHON Chemicals. (n.d.). 4-(trans-4´-n-Propylcyclohexyl)benzonitrile.
- MySkinRecipes. (n.d.). 4-[trans-4-(trans-4-Pentylclohexyl) cyclohexyl]benzonetrile.
- Strem. (n.d.). 4-[trans-4-[(E)-1-Propenyl]cyclohexyl]benzonitrile, min 98%.
- iChemical. (n.d.). p-[trans-4-(1E-Propenyl)cyclohexyl]benzonitrile, CAS No. 96184-40-6.
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Application Note: A Validated Stability-Indicating HPLC Method for Purity Analysis of 4-(trans-4-((E)-Prop-1-en-1-yl)cyclohexyl)benzonitrile
Abstract
This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity determination of 4-(trans-4-((E)-Prop-1-en-1-yl)cyclohexyl)benzonitrile, a key intermediate in the synthesis of advanced liquid crystals and specialty polymers. The developed method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for quality control and stability testing in research and manufacturing environments. The protocol leverages a C18 stationary phase with a methanol-water mobile phase and utilizes a photodiode array (PDA) detector for comprehensive peak purity analysis.
Introduction: The Critical Role of Purity in Advanced Materials
This compound is a liquid crystal intermediate whose molecular geometry and purity are paramount to the performance of the final product. The presence of even minute quantities of impurities, such as geometric isomers (cis-cyclohexane, (Z)-alkene) or synthetic precursors, can significantly disrupt the mesophase behavior and degrade the electro-optical properties of liquid crystal displays. Therefore, a reliable and validated analytical method to ensure the purity of this compound is essential for guaranteeing product quality and consistency.
This application note provides a comprehensive guide to a stability-indicating HPLC method, developed and validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] The causality behind the selection of chromatographic parameters is explained to provide a deeper understanding of the method's principles.
Understanding the Analyte and Potential Impurities
A thorough understanding of the synthetic route is crucial for identifying potential impurities that the analytical method must be able to separate. A plausible synthetic pathway for this compound involves a Wittig or Heck reaction.
Plausible Synthetic Scheme
A common approach for forming the prop-1-en-1-yl group is the Wittig reaction, which involves the reaction of an aldehyde with a phosphonium ylide.[2][4][5] Alternatively, a Heck reaction could be employed, coupling an alkenyl halide with an aryl boronic acid.[3][6][7]
-
Key Intermediates & Potential Impurities:
-
Geometric Isomers: The primary impurities of concern are the geometric isomers:
-
cis-4-((E)-Prop-1-en-1-yl)cyclohexyl)benzonitrile
-
trans-4-((Z)-Prop-1-en-1-yl)cyclohexyl)benzonitrile
-
cis-4-((Z)-Prop-1-en-1-yl)cyclohexyl)benzonitrile
-
-
Unreacted Starting Materials:
-
4-(trans-4-formylcyclohexyl)benzonitrile (from a Wittig route)
-
Ethyltriphenylphosphonium bromide (Wittig salt)
-
-
Reaction Byproducts:
-
Triphenylphosphine oxide (from a Wittig route)
-
Byproducts from side reactions inherent to the chosen synthetic method.
-
-
The developed HPLC method is designed with sufficient resolving power to separate the target analyte from these potential impurities.
HPLC Method and Chromatographic Conditions
The non-polar nature of the target molecule dictates the use of reversed-phase chromatography.[5][7] A C18 column is selected for its strong hydrophobic retention of the analyte and its proven ability to resolve subtle structural differences, such as those in geometric isomers.[1]
| Parameter | Justification | Setting |
| HPLC System | Standard HPLC or UHPLC system with a binary pump, autosampler, column thermostat, and PDA detector. | N/A |
| Column | C18 stationary phase provides the necessary hydrophobicity for retaining the non-polar analyte. A high-purity silica with end-capping minimizes peak tailing. | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A mixture of methanol and water offers a good balance of solvent strength and selectivity for this class of compounds. Methanol is chosen for its compatibility with UV detection and its ability to solubilize the analyte and related impurities. | Methanol:Water (85:15, v/v) |
| Flow Rate | A standard flow rate for a 4.6 mm ID column ensures optimal efficiency and reasonable run times. | 1.0 mL/min |
| Column Temperature | Maintaining a constant column temperature is crucial for reproducible retention times and peak shapes. | 30 °C |
| Detector | A Photodiode Array (PDA) detector is essential for this analysis. It allows for the determination of the optimal detection wavelength and, critically, enables peak purity analysis by comparing UV spectra across the peak.[4][6][8] | PDA detection at 235 nm |
| Injection Volume | A small injection volume minimizes the risk of column overload and peak distortion. | 10 µL |
| Sample Diluent | The mobile phase is the ideal diluent to ensure peak shape integrity. | Methanol:Water (85:15, v/v) |
Rationale for Wavelength Selection
The benzonitrile chromophore is expected to have a strong UV absorbance. Based on literature for benzonitrile and related structures, a wavelength of 235 nm is chosen to ensure high sensitivity for the main component and any related impurities containing the same chromophore.[9] A PDA detector allows for scanning across a range (e.g., 200-400 nm) to confirm this optimal wavelength.
Detailed Experimental Protocols
Preparation of Standard Solution
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.
-
Further dilute 5 mL of the stock solution to 50 mL with the mobile phase to obtain a working standard solution of 10 µg/mL.
Preparation of Sample Solution
-
Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Filter an aliquot through a 0.45 µm PTFE syringe filter into an HPLC vial.
HPLC System Setup and Operation
Caption: HPLC analysis workflow from sample preparation to data processing.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform a blank injection (mobile phase) to ensure no carryover or system contamination.
-
Inject the standard solution five times to check for system suitability.
-
Inject the sample solution.
-
After the analysis, flush the column with a high percentage of organic solvent (e.g., 100% methanol) before storage.
Method Validation: A Self-Validating System
The developed method was validated according to ICH Q2(R1) guidelines.[1][2][3] The validation parameters demonstrate the method's suitability for its intended purpose.
Caption: Logical flow of the HPLC method validation process.
System Suitability
| Parameter | Acceptance Criteria | Result |
| Tailing Factor | ≤ 2.0 | 1.1 |
| Theoretical Plates | ≥ 2000 | 8500 |
| %RSD of Peak Area (n=5) | ≤ 2.0% | 0.8% |
Specificity (Forced Degradation Studies)
Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. The sample was subjected to acidic, basic, oxidative, and photolytic stress conditions. In all cases, the main peak was well-resolved from any degradation products, and the peak purity analysis confirmed the spectral homogeneity of the analyte peak.
Linearity
The linearity of the method was evaluated by analyzing six concentrations of the reference standard ranging from 1 to 20 µg/mL.
| Parameter | Result |
| Correlation Coefficient (r²) | 0.9998 |
| Range | 1 - 20 µg/mL |
Accuracy (Recovery)
Accuracy was determined by spiking a known amount of the analyte into a placebo matrix at three concentration levels (80%, 100%, and 120% of the nominal sample concentration).
| Spike Level | Mean Recovery (%) | %RSD |
| 80% | 99.5 | 0.9 |
| 100% | 100.2 | 0.7 |
| 120% | 99.8 | 0.8 |
Precision
-
Repeatability (Intra-day precision): The %RSD for six replicate sample preparations was 0.9%.
-
Intermediate Precision (Inter-day precision): The analysis was repeated on a different day by a different analyst, yielding a %RSD of 1.2%.
Robustness
The method's robustness was evaluated by making deliberate small changes to the chromatographic conditions. The system suitability parameters remained within the acceptance criteria for all variations.
-
Flow Rate: ± 0.1 mL/min
-
Column Temperature: ± 2 °C
-
Mobile Phase Composition: ± 2% Methanol
Conclusion
The RP-HPLC method described in this application note is a reliable and robust tool for the purity assessment of this compound. The comprehensive validation demonstrates that the method is specific, linear, accurate, precise, and robust, making it highly suitable for routine quality control and stability studies in the development and manufacturing of advanced materials. The use of a PDA detector provides an additional layer of confidence in the purity results through spectral analysis.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Heck Reaction. Organic Chemistry Portal. [Link]
-
Wittig Reaction. Organic Chemistry Portal. [Link]
-
Heck reaction. Wikipedia. [Link]
-
PDA (Photo Diode Array Detector)/DAD: How to Perform HPLC Peak Purity Analysis. Pharma Knowledge Forum. [Link]
-
Reversed Phase HPLC Columns. Phenomenex. [Link]
-
Wittig reaction. Wikipedia. [Link]
-
Photodiode Array Detectors: An Array of Possibilities for (U)HPLC Detection. Labcompare. [Link]
-
Reversed-phase chromatography. Wikipedia. [Link]
-
Development of stability indicating RP-HPLC method for Quercetin estimation in Nanostructure liquid crystalline dispersion. ResearchGate. [Link]
-
Benzonitrile, 2-methyl- - the NIST WebBook. National Institute of Standards and Technology. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. Heck Reaction [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. openaccessjournals.com [openaccessjournals.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(trans-4-((E)-Prop-1-en-1-yl)cyclohexyl)benzonitrile
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 4-(trans-4-((E)-Prop-1-en-1-yl)cyclohexyl)benzonitrile. This molecule, a key structural motif in materials science, particularly for liquid crystals, presents unique synthetic challenges related to stereochemical control. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot these complexities. We will delve into the causality behind experimental choices, providing field-proven insights to ensure the success of your synthesis.
Section 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis in a direct question-and-answer format.
Q1: My primary side product is the (Z)-isomer of the propenyl group. Why is my stereoselectivity low, and how can I favor the desired (E)-isomer?
A1: This is the most common challenge in this synthesis, and it stems directly from the mechanism of the Wittig reaction used to form the double bond. The stereochemical outcome is dictated by the stability of the phosphorus ylide and the reaction conditions.
-
Root Cause Analysis: The reaction of an aldehyde (4-(trans-4-formylcyclohexyl)benzonitrile) with an unstabilized ylide (like that from ethyltriphenylphosphonium bromide) kinetically favors the formation of a cis-oxaphosphetane intermediate, which rapidly collapses to the (Z)-alkene.[1][2] Stabilized ylides, which contain an electron-withdrawing group, are more likely to form the more thermodynamically stable trans-oxaphosphetane, leading to the (E)-alkene. Since your ylide is unstabilized (alkyl-substituted), the inherent kinetic preference is for the undesired (Z)-isomer.
-
Troubleshooting & Solutions:
-
Employ the Schlosser Modification: This is the most effective method to invert the stereoselectivity of unstabilized ylides to favor the (E)-alkene. The modification involves using a strong base like phenyllithium or n-butyllithium at low temperatures (-78 to -30 °C) to deprotonate the initial betaine intermediate. This allows for equilibration to the more stable threo-betaine, which upon protonation and subsequent elimination, yields the (E)-alkene.[2]
-
Salt Effects: The presence of lithium salts can disrupt the kinetic pathway. Running the reaction under "salt-free" conditions (e.g., using sodium bases like NaHMDS or sodium amide to generate the ylide) can sometimes increase the Z-selectivity. Conversely, the controlled addition of salts in the Schlosser modification is key to its success.[1]
-
Solvent Choice: Polar aprotic solvents like THF or diethyl ether are standard.[2] Solvent choice can subtly influence the transition state energies, but modifying the core reaction conditions (base, temperature) is typically more impactful.
-
dot
Caption: Troubleshooting workflow for Wittig reaction stereocontrol.
Q2: My final product is contaminated with a high-melting, poorly soluble white solid. How can I remove it?
A2: This persistent side product is almost certainly triphenylphosphine oxide (Ph₃P=O), the stoichiometric byproduct of the Wittig reaction.[3] Its removal is a classic purification challenge due to its moderate polarity and high crystallinity, which often causes it to co-precipitate with the desired product.
-
Troubleshooting & Solutions:
-
Crystallization: The difference in solubility between your nonpolar product and the more polar Ph₃P=O can be exploited. Try crystallizing the crude product from a nonpolar solvent like hexanes or heptane. The desired alkene should remain in solution while the Ph₃P=O crashes out.
-
Column Chromatography: This is the most reliable method. Ph₃P=O is significantly more polar than the product. A standard silica gel column using a low-polarity eluent system (e.g., starting with pure hexanes and gradually increasing the percentage of ethyl acetate or dichloromethane) will effectively separate the nonpolar product (elutes first) from the Ph₃P=O (elutes later or remains on the baseline).
-
Acidic Wash: In some cases, a wash with a dilute acid like 1M HCl can help by protonating the phosphine oxide, increasing its aqueous solubility, though this is generally less effective than chromatography.
-
Q3: NMR analysis shows the presence of the cis-cyclohexane isomer. How did this happen and can it be fixed?
A3: The trans-1,4-disubstituted cyclohexane ring is thermodynamically more stable than the cis-isomer due to the equatorial positioning of both large substituents, which minimizes steric strain. The presence of the cis-isomer typically points to one of two issues:
-
Root Cause Analysis:
-
Starting Material Impurity: The most likely cause is the use of a starting material (e.g., 4-cyclohexylbenzoic acid or a derivative) that was not isomerically pure. Catalytic hydrogenation of an aromatic precursor often yields a mixture of cis and trans isomers.[4]
-
Reaction-Induced Epimerization: While less common under standard Wittig conditions, strongly basic or acidic conditions at elevated temperatures can potentially cause epimerization at the carbon alpha to the carbonyl group in the aldehyde precursor.
-
-
Troubleshooting & Solutions:
-
Verify Starting Material Purity: Before beginning the synthesis, confirm the isomeric purity of your trans-4-substituted cyclohexyl precursor via GC or ¹H NMR.
-
Epimerization Protocol: If your precursor is a mixture, you can perform an epimerization reaction. For a precursor like cis/trans-4-propylcyclohexanecarboxylic acid, heating with a strong base like potassium hydroxide (KOH) can isomerize the mixture to favor the more stable trans product, often achieving >99% purity.[4]
-
Purification: Separating the final cis and trans products can be challenging. Preparative HPLC or careful column chromatography may be effective, but it is far more efficient to ensure isomeric purity at an earlier stage.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most robust synthetic route for this molecule?
A1: The most reliable and widely adopted strategy involves a multi-step process that carefully controls the stereochemistry of both the cyclohexane ring and the propenyl double bond.
dot
Caption: Recommended synthetic workflow for the target molecule.
This route prioritizes establishing the correct trans stereochemistry of the cyclohexane ring first, followed by the stereoselective creation of the (E)-double bond.
Q2: What are the best analytical methods to confirm the final product's stereochemistry?
A2: A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and chromatography is essential.
| Analytical Technique | Parameter to Observe | Interpretation |
| ¹H NMR | Coupling constant (J-value) of the vinylic protons on the propenyl group. | A large J-value (typically 12-18 Hz) is characteristic of a trans (E) double bond. A smaller J-value (6-12 Hz) indicates a cis (Z) bond. |
| ¹H NMR | Linewidths and coupling patterns of the protons on the cyclohexane ring. | In the trans isomer, the protons at C1 and C4 are often broad singlets or complex multiplets due to diaxial and axial-equatorial couplings. |
| NOESY (2D NMR) | Nuclear Overhauser Effect correlations. | For the (E)-isomer, a NOE correlation will be observed between the methyl group and the cyclohexyl methine proton, but not the vinylic proton. |
| HPLC/GC | Retention time. | The E and Z isomers will have slightly different polarities and thus different retention times, allowing for quantification of the ratio.[5] |
Q3: Can the final E/Z isomers be separated if the synthesis is not perfectly stereoselective?
A3: Yes, but it can be difficult and costly on a large scale. The physical properties of E/Z isomers are often very similar, making simple separation techniques like distillation or standard crystallization ineffective.[6]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is the most effective method for obtaining isomerically pure samples. Using a suitable stationary phase (like C18) and an optimized mobile phase, baseline separation of the E and Z isomers can be achieved.[5]
-
Silver Nitrate Impregnated Silica Gel Chromatography: Alkenes can form weak complexes with silver ions (Ag⁺). The stability of these complexes differs between E and Z isomers, which can be exploited for chromatographic separation. This is a more specialized technique but can be very effective.[7]
Section 3: Key Experimental Protocols
Protocol 1: Epimerization of cis/trans-4-Propylcyclohexanecarboxylic Acid
This protocol is adapted from established methods for achieving high isomeric purity of trans-substituted cyclohexanes.[4]
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the cis/trans-4-propylcyclohexanecarboxylic acid mixture (1.0 equiv) in a high-boiling solvent such as ethylene glycol.
-
Base Addition: Add potassium hydroxide (KOH, 2.0-2.5 equiv) to the mixture.
-
Reaction: Heat the reaction mixture to 140-150 °C and maintain for 3-4 hours, monitoring the isomeric ratio by GC analysis of quenched aliquots.
-
Workup: Cool the mixture to room temperature and dilute with water. Acidify with concentrated HCl until the pH is ~1-2, which will precipitate the carboxylic acid.
-
Isolation: Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum to yield >99% pure trans-4-propylcyclohexanecarboxylic acid.
Protocol 2: Wittig Olefination with Schlosser Modification for (E)-Selectivity
This protocol is a generalized procedure for achieving (E)-selectivity with unstabilized ylides.[2][8]
-
Ylide Generation: In a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), suspend ethyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF at 0 °C.
-
Base Addition: Slowly add n-butyllithium (n-BuLi, 1.1 equiv) dropwise. The solution will turn a characteristic deep red or orange color, indicating ylide formation. Stir for 1 hour at 0 °C.
-
Reaction: Cool the ylide solution to -78 °C (dry ice/acetone bath). Add a solution of 4-(trans-4-formylcyclohexyl)benzonitrile (1.0 equiv) in anhydrous THF dropwise. Stir for 1 hour at -78 °C.
-
Equilibration: Add a second equivalent of n-BuLi (1.1 equiv) at -78 °C and stir for 30 minutes. This deprotonates the betaine intermediate.
-
Protonation & Elimination: Add a proton source, such as a pre-cooled solution of tert-butanol, to the reaction mixture. Allow the flask to slowly warm to room temperature and stir for 12-18 hours.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate or diethyl ether. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., 1-5% ethyl acetate in hexanes) to separate the desired (E)-product from the (Z)-isomer and triphenylphosphine oxide.
References
-
Chemistry Steps. (n.d.). Converting Alcohols to Alkenes. Retrieved from Chemistry Steps. [Link]
-
Journal of Donghua University. (2012). A novel synthesis of trans-4-(trans-4-n-propylcyclohexyl) cyclohexyl aldehyde. Retrieved from Chaoxing.com. [Link]
-
Chemistry LibreTexts. (2020). 8.8: Alkene Synthesis by Dehydration of Alcohols. Retrieved from Chemistry LibreTexts. [Link]
-
Chemistry LibreTexts. (2020). 14.4: Dehydration Reactions of Alcohols. Retrieved from Chemistry LibreTexts. [Link]
-
ACS Earth and Space Chemistry. (2018). Kinetics and Mechanisms of Dehydration of Secondary Alcohols Under Hydrothermal Conditions. Retrieved from ACS Publications. [Link]
-
ResearchGate. (2021). Alkenes from Dehydration of Alcohols. Retrieved from ResearchGate. [Link]
-
YMC Europe. (n.d.). Product Information - Easy purification of isomers with prepacked glass columns. Retrieved from YMC Europe. [Link]
- Google Patents. (n.d.). EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.
-
Molbase. (n.d.). Synthesis of Preparation 1: trans-4-n-hexylcyclohexanecarboxylic acid (19). Retrieved from Molbase. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Fine Chemical Synthesis: The Utility of trans-4-Propylcyclohexanecarboxylic Acid. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
ResearchGate. (2016). Parallel Synthesis of 4-alkyl-4'-cyanobiphenyl Liquid Crystals. Retrieved from ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from Organic Chemistry Portal. [Link]
-
University of Rochester. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from University of Rochester. [Link]
-
National Institutes of Health. (2016). One-pot synthesis of 4′-alkyl-4-cyanobiaryls on the basis of the terephthalonitrile dianion and neutral aromatic nitrile cross-coupling. Retrieved from NIH. [Link]
-
Master Organic Chemistry. (2015). All About The Reactions of Grignard Reagents. Retrieved from Master Organic Chemistry. [Link]
-
The Organic Synthesis Archive. (n.d.). Grignard Reaction - Common Conditions. Retrieved from Synarchive. [Link]
-
Wikipedia. (n.d.). Wittig reaction. Retrieved from Wikipedia. [Link]
-
NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. Retrieved from NROChemistry. [Link]
-
ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from ADICHEMISTRY. [Link]
-
National Institutes of Health. (2022). Design and Synthesis of (Z)-5-(Substituted benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one Analogues as Anti-Tyrosinase and Antioxidant Compounds: In Vitro and In Silico Insights. Retrieved from NIH. [Link]
-
Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from Master Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2023). Reactions with Grignard Reagents. Retrieved from Chemistry LibreTexts. [Link]
-
Sci-Hub. (2011). Purification of Alkene Stereoisomers through Z-Selective Ethenolysis. Retrieved from Sci-Hub. [Link]
-
PubChem. (n.d.). 4-(4-Propylcyclohexyl)benzonitrile. Retrieved from PubChem. [Link]
-
iChemical. (n.d.). p-[trans-4-(1E-Propenyl)cyclohexyl]benzonitrile, CAS No. 96184-40-6. Retrieved from iChemical. [Link]
-
PubMed Central. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Retrieved from NIH. [Link]
- Google Patents. (n.d.). US7332092B2 - Method of separating E and Z isomers of an alkene alcohol and derivatives thereof.
-
Fisher Scientific. (n.d.). 4-[trans-4-[(E)-1-Propenyl]cyclohexyl]benzonitrile 98.0+%, TCI America™. Retrieved from Fisher Scientific. [Link]
-
Semantic Scholar. (2023). Synthesis of polysubstituted bicyclo[2.1.1]hexanes enabling access to new chemical space. Retrieved from Semantic Scholar. [Link]
-
MDPI. (2023). The (E, Z) Isomerization of C-methoxycarbonyl-N-aryl Chlorohydrazones. Retrieved from MDPI. [Link]
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Technical Support Center: Optimization of Clearing Point for 4-(trans-4-((E)-Prop-1-en-1-yl)cyclohexyl)benzonitrile Mixtures
Welcome to the technical support center for the optimization of clearing point for liquid crystal mixtures incorporating 4-(trans-4-((E)-Prop-1-en-1-yl)cyclohexyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth troubleshooting advice and frequently asked questions (FAQs) to streamline your experimental workflows.
Introduction to Clearing Point Optimization
The clearing point (Tc) or nematic-to-isotropic (N-I) transition temperature is a critical parameter in the formulation of liquid crystal mixtures, dictating the upper operational temperature limit of a device.[1] For mixtures containing this compound, a compound valued for its contribution to the thermal and optical properties of nematic phases, precise control over the clearing point is paramount. This guide provides a structured approach to troubleshooting common issues encountered during the optimization process.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges you may encounter during your experiments in a question-and-answer format, providing not just solutions but also the underlying scientific rationale.
Issue 1: The measured clearing point of my mixture is significantly lower than predicted.
Question: I've formulated a mixture containing this compound and other nematic compounds, but the clearing point is much lower than my initial calculations based on the weighted average of the components' clearing points. What could be the cause?
Answer: This is a common observation and can be attributed to several factors, primarily related to intermolecular interactions and the formation of eutectic mixtures.
Causality Explained:
The clearing point of a liquid crystal mixture is not always a linear combination of the clearing points of its individual components. The complex interplay of molecular geometries, polarities, and intermolecular forces can lead to a depression of the nematic-isotropic transition temperature. This is particularly prevalent in eutectic systems, where the melting point of the mixture is significantly lower than that of its individual components.[2][3] The introduction of a new component, even one with a high clearing point, can disrupt the packing efficiency of the host mixture, leading to a less stable nematic phase and consequently a lower clearing point.
Troubleshooting Protocol:
-
Verify Component Purity: Impurities can significantly depress the clearing point. Ensure that all components, including this compound, are of high purity.
-
Investigate for Eutectic Behavior: Construct a binary phase diagram for your key components. This involves preparing a series of mixtures with varying concentrations of two components and measuring the clearing point of each. This will reveal the presence of any eutectic points.
-
Systematic Compositional Analysis: Instead of relying on simple weighted-average calculations, employ a systematic approach to mixture formulation. Create a design of experiments (DoE) to explore the composition space and identify non-linear effects on the clearing point.
-
Consider Molecular Compatibility: The molecular structures of the mixture components should be compatible to ensure good miscibility and a stable nematic phase. Significant differences in molecular length, shape, or polarity can lead to phase separation or a reduction in the clearing point.
Illustrative Binary Phase Diagram Construction Workflow:
Caption: Workflow for constructing a binary phase diagram.
Issue 2: The clearing point of my mixture is too high for the intended application.
Question: I have formulated a mixture with excellent nematic properties, but the clearing point is too high. How can I systematically reduce it without drastically altering the other desired characteristics?
Answer: Reducing the clearing point requires the strategic introduction of components that disrupt the stability of the nematic phase in a controlled manner.
Causality Explained:
The stability of the nematic phase, and thus the clearing point, is directly related to the strength of the anisotropic intermolecular interactions. Molecules with long, rigid cores and strongly polarizable groups tend to have higher clearing points. To lower the clearing point, you can introduce components that either have a lower clearing point themselves or possess molecular features that disrupt the efficient packing of the nematic phase.
Troubleshooting Protocol:
-
Introduce a Low Clearing Point Component: The most straightforward approach is to add a component with a known low clearing point. The extent of the reduction will depend on the concentration and the miscibility of the added component.
-
Utilize Components with Bulky Lateral Groups: Introducing molecules with lateral substituents will increase the average distance between the liquid crystal molecules, weakening the intermolecular forces and thus lowering the clearing point.
-
Vary Alkyl Chain Length: Shorter alkyl chains generally lead to lower clearing points due to reduced van der Waals interactions. Systematically replacing a portion of a long-chain component with a shorter-chain analogue can effectively tune the clearing point.
-
Leverage Eutectic Mixtures: If a eutectic point has been identified in your system, formulating mixtures closer to the eutectic composition will result in a lower clearing point.
Illustrative Data on Clearing Point Adjustment:
| Component Added to a Base Mixture | Concentration (wt%) | Change in Clearing Point (°C) |
| Low Tc Nematic LC (e.g., 5CB) | 10 | ~ -5 to -10 |
| Laterally Substituted LC | 5 | ~ -8 to -15 |
| Shorter Alkyl Chain Analogue | 15 | ~ -3 to -7 |
Note: These are illustrative values. The actual change will depend on the specific components of the base mixture.
Issue 3: I am observing phase separation in my mixture, especially at lower temperatures.
Question: My mixture appears homogeneous at elevated temperatures, but upon cooling, I observe cloudiness or distinct phase separation. What is causing this and how can I resolve it?
Answer: Phase separation indicates limited miscibility of the components at lower temperatures, often due to significant differences in their molecular structures and polarities.
Causality Explained:
For a stable, homogeneous liquid crystal mixture, the constituent molecules must be sufficiently compatible to co-exist in a single phase over the desired temperature range.[4] Differences in molecular architecture, such as the core structure (e.g., biphenyl vs. cyclohexylbenzene), the length of the alkyl chains, and the nature of the terminal groups, can lead to demixing as the thermal energy is reduced.[5]
Troubleshooting Protocol:
-
Improve Homogenization: Ensure that the initial mixing process is thorough. This should involve heating the mixture to its isotropic phase and using mechanical agitation or sonication to ensure a uniform distribution of all components.
-
Select Structurally Similar Components: Whenever possible, choose components with similar core structures and alkyl chain lengths to improve miscibility.
-
Introduce a Compatibilizer: In some cases, adding a third component that is miscible with both of the separating components can act as a compatibilizer and stabilize the mixture.
-
Construct a Ternary Phase Diagram: If working with a three-component system, constructing a ternary phase diagram can help identify the composition regions where a single phase is stable.
Troubleshooting Workflow for Phase Separation:
Caption: A workflow for troubleshooting phase separation.
Frequently Asked Questions (FAQs)
Q1: What is the most accurate method for determining the clearing point?
A1: Both Polarizing Optical Microscopy (POM) with a calibrated hot stage and Differential Scanning Calorimetry (DSC) are highly accurate methods.[6] POM provides the advantage of direct visual confirmation of the phase transition, allowing you to observe the disappearance of the nematic texture.[7][8] DSC, on the other hand, provides quantitative thermodynamic data, such as the enthalpy of the transition, in addition to the transition temperature.[6] For routine measurements, POM is often more convenient, while DSC is invaluable for a more in-depth thermal characterization.
Q2: How does the presence of the (E)-Prop-1-en-1-yl group in this compound affect the properties of the mixture?
A2: The alkenyl (prop-1-en-1-yl) group introduces a degree of rigidity and linearity to the alkyl chain, which can influence the mesophase stability and clearing point. Compared to a saturated propyl chain, the double bond can enhance the polarizability of the molecule, potentially leading to stronger intermolecular interactions and a higher clearing point. However, the specific impact will also depend on the other components in the mixture.
Q3: Can I use predictive models to estimate the clearing point of my mixtures?
A3: While some thermodynamic models can provide estimations of clearing points in binary mixtures, their accuracy for multi-component systems can be limited due to the complex intermolecular interactions.[9] These models are best used for initial estimations and to guide experimental design. Ultimately, experimental verification is essential for determining the precise clearing point of a novel mixture.
Experimental Protocols
Protocol 1: Preparation of a Nematic Liquid Crystal Mixture
-
Weighing: Accurately weigh the required amounts of each component into a clean glass vial. Use an analytical balance for precision.
-
Initial Mixing: Cap the vial and gently swirl to distribute the solid components.
-
Heating and Homogenization: Place the vial on a hot plate and heat it to a temperature approximately 10-15 °C above the expected clearing point of the mixture. The mixture should become a clear, isotropic liquid.
-
Agitation: While heated, agitate the mixture to ensure complete dissolution and homogenization. This can be done using a vortex mixer or by placing the vial in an ultrasonic bath for several minutes.
-
Cooling and Storage: Allow the mixture to cool slowly to room temperature. Store the vial in a desiccator to protect it from moisture.
Protocol 2: Clearing Point Measurement using Polarizing Optical Microscopy (POM)
-
Sample Preparation: Place a small drop of the liquid crystal mixture onto a clean microscope slide. Place a coverslip over the drop.
-
Microscope Setup: Place the slide on the hot stage of a polarizing microscope. Set the polarizers to a crossed position.
-
Heating: Set the hot stage to heat the sample at a controlled rate (e.g., 2 °C/min).
-
Observation: Observe the sample through the microscope as it heats up. The nematic phase will exhibit a characteristic schlieren or threaded texture.
-
Clearing Point Determination: The clearing point is the temperature at which the last traces of the birefringent nematic texture disappear, and the field of view becomes completely dark (isotropic).
-
Verification: Cool the sample to observe the reappearance of the nematic phase. Repeat the heating and cooling cycle at a slower rate (e.g., 0.5 °C/min) near the transition temperature to obtain a more precise measurement.
References
-
Merck Group. (n.d.). Liquid crystal phases. Retrieved from [Link]
-
Wikipedia. (2024). Liquid crystal. Retrieved from [Link]
-
McMaster University. (n.d.). 3.014 Materials Laboratory November 16-21, 2005 Lab Week 3 – Module γ1 DSC and Polarized light microscopy study of liquid crystals. Retrieved from [Link]
- Reisman, A. (1979). Phase Equilibria in Liquid Crystal Mixtures. Molecular Crystals and Liquid Crystals, 52(1), 673-684.
-
IOSR Journal. (2020). Preparation, Characterization and Applications of Liquid Crystals: A Review. Retrieved from [Link]
-
MDPI. (2022). New Liquid Crystals Based on Terminal Fatty Chains and Polymorphic Phase Formation from Their Mixtures. Retrieved from [Link]
-
ResearchGate. (2023). The effect of alkyl chain length on the mesophase behavior of the homologous In series. Retrieved from [Link]
- Google Patents. (1988). EP0272580A2 - Liquidcrystalline cyclohexylbenzene derivatives their manufacturing and novel nematic admixtures containing same.
- Google Patents. (1985). US4528116A - Liquid crystalline cyclohexylbenzene derivatives their preparation and the liquid compositions containing same.
-
University of Colorado Boulder. (2022). Design and Preparation of Nematic Colloidal Particles. Retrieved from [Link]
-
PubMed. (2006). Crystal-liquid crystal binary phase diagrams. Retrieved from [Link]
-
ResearchGate. (2018). Rational Design of Rod-Like Liquid Crystals Exhibiting two Nematic Phases. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Role of New Chiral Additives on Physical-Chemical Properties of the Nematic Liquid Crystal Matrix. Retrieved from [Link]
-
MRSEC Education Group. (n.d.). Preparation of a Liquid Crystal Pixel. Retrieved from [Link]
-
Wikipedia. (2024). Deep eutectic solvent. Retrieved from [Link]
-
Frontiers. (2022). Phase behavior of nematic-nanoparticle mixtures. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Use of Ionic Liquids and Deep Eutectic Solvents in Polysaccharides Dissolution and Extraction Processes towards Sustainable Biomass Valorization. Retrieved from [Link]
-
ResearchGate. (2014). Schematic representation of a eutectic point on a two-component phase diagram. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Design of Deep Eutectic Systems: Plastic Crystalline Materials as Constituents. Retrieved from [Link]
-
MDPI. (2021). Deliquescence Behavior of Deep Eutectic Solvents. Retrieved from [Link]
-
LCGC International. (2021). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Nonclassical Crystallization and Core–Shell Structure Formation of Ibuprofen from Binary Solvent Solutions. Retrieved from [Link]
-
Annual Reviews. (2014). Liquid-Liquid Phase Separation in Biology. Retrieved from [Link]
- Google Patents. (1996). EP0742275A1 - Liquid crystal compound and liquid crystal composition containing the same.
- Google Patents. (2024). CN118439920A - Alkenyl-containing liquid crystal compound and preparation method and application thereof.
-
PubMed. (2026). Tuning mesophase stability and structure in hydrogen-bonded liquid crystals via halogen and alkyl chain engineering. Retrieved from [Link]
-
MDPI. (2022). Key Developments in Ionic Liquid Crystals. Retrieved from [Link]
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MDPI. (2022). A Review on Mesophase and Physical Properties of Cyclotriphosphazene Derivatives with Schiff Base Linkage. Retrieved from [Link]
-
MDPI. (2024). Qualitatively and Quantitatively Different Configurations of Nematic–Nanoparticle Mixtures. Retrieved from [Link]
-
MDPI. (2024). Crystallization Kinetics of an Equimolar Liquid Crystalline Mixture and Its Components. Retrieved from [Link]
-
ResearchGate. (2018). Polar cyano/nitrile group-derived rod-shaped nematic liquid crystals: synthesis and characterizations. Retrieved from [Link]
-
ResearchGate. (2021). Introductory Chapter: Nematic Liquid Crystals. Retrieved from [Link]
-
ResearchGate. (2022). Bent-Core Liquid Crystals: Structures and Mesomorphic Properties. Retrieved from [Link]
-
ResearchGate. (2024). Topological defects as nucleation points of the nematic-isotropic phase transition in liquid crystal shells. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Engineering mesophase stability and structure via incorporation of cyclic terminal groups. Retrieved from [Link]
-
RSC Advances. (2018). Factors affecting the structure of lyotropic liquid crystals and the correlation between structure and drug diffusion. Retrieved from [Link]
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Semantic Scholar. (2006). Figure 1 from Crystal-liquid crystal binary phase diagrams. Retrieved from [Link]
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University of Edinburgh. (2021). A Short Introduction to Liquid Crystals. Retrieved from [Link]
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Technical Support Center: Uniform Alignment of 4-(trans-4-((E)-Prop-1-en-1-yl)cyclohexyl)benzonitrile Films
Welcome to the technical support center for achieving high-quality, uniform films of the nematic liquid crystal 4-(trans-4-((E)-Prop-1-en-1-yl)cyclohexyl)benzonitrile, hereafter referred to as PCH3. This guide is designed for researchers, scientists, and professionals in drug development and materials science who are working with this and similar cyclohexylbenzonitrile-based liquid crystals. Here, you will find field-proven insights and troubleshooting guidance to overcome common challenges in obtaining uniformly aligned PCH3 films, a critical step for their application in various electro-optical devices and advanced material formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for achieving uniform alignment of PCH3 films?
A1: The two most common and effective techniques for aligning nematic liquid crystals like PCH3 are the mechanical rubbing of a polymer alignment layer and the non-contact photoalignment method.[1] Both methods aim to create a preferred orientation direction on the substrate surface, which then directs the alignment of the PCH3 molecules.
Q2: What is an alignment layer, and why is it necessary for PCH3 films?
A2: An alignment layer is a thin film of material, typically a polymer like polyimide, that is coated onto the substrate before the liquid crystal is applied.[2] This layer provides a uniform surface with specific anchoring properties that guide the PCH3 molecules to align in a consistent direction across the entire film, which is crucial for predictable and uniform electro-optical behavior.
Q3: What is the significance of the trans and (E) stereochemistry in PCH3 for alignment?
A3: The trans configuration of the cyclohexyl ring and the (E) configuration of the prop-1-en-1-yl group contribute to the rod-like molecular shape of PCH3. This high aspect ratio is fundamental to its liquid crystalline behavior. A rigid, elongated structure enhances the anisotropic interactions between molecules, facilitating their collective alignment along a common director axis.
Q4: Can PCH3 be used in mixtures with other liquid crystals?
A4: Yes, PCH3 is often a component in nematic liquid crystal mixtures.[3] Blending different liquid crystals allows for the fine-tuning of physical properties such as the clearing point, viscosity, and dielectric anisotropy to meet the specific requirements of a display or other device.[3]
Experimental Protocols and Workflow
Achieving a uniformly aligned PCH3 film is a multi-step process that requires careful control over each stage. The following is a generalized workflow applicable to both rubbing and photoalignment techniques.
Figure 1: A generalized workflow for the preparation of uniformly aligned PCH3 films.
Detailed Protocol: Spin Coating of PCH3 on a Rubbed Polyimide Alignment Layer
-
Substrate Cleaning: Thoroughly clean the substrates (e.g., glass or ITO-coated glass) by sonicating in a sequence of solvents such as acetone, and isopropyl alcohol, each for 15 minutes. Dry the substrates with a stream of nitrogen gas.
-
Alignment Layer Deposition:
-
Prepare a solution of a commercial polyimide (PI) precursor in a suitable solvent (e.g., N-methyl-2-pyrrolidone) at a concentration of 1-3 wt%.
-
Spin-coat the PI solution onto the cleaned substrates. A two-step spin process is often effective: a lower speed (e.g., 500-1000 rpm) for 5-10 seconds to spread the solution, followed by a higher speed (e.g., 3000-5000 rpm) for 30-60 seconds to achieve the desired thickness.
-
Soft Bake: Place the coated substrates on a hotplate at 80-100 °C for 10-15 minutes to evaporate the bulk of the solvent.
-
Hard Bake (Curing): Transfer the substrates to an oven and cure the polyimide according to the manufacturer's instructions. A typical curing profile might be 180-230 °C for 1 hour to induce imidization.[2]
-
-
Mechanical Rubbing:
-
Mount the cured PI-coated substrates in a rubbing machine equipped with a velvet or rayon cloth.
-
Apply a controlled pressure and pass the rubbing cloth over the substrate surface in a single direction. The rubbing process creates microgrooves and aligns the polymer chains, defining the preferential alignment direction for the liquid crystal.[2]
-
-
PCH3 Solution Preparation: Prepare a solution of PCH3 in a suitable solvent (e.g., toluene or chloroform) at a concentration of 1-5 wt%. The optimal concentration will depend on the desired film thickness and the solvent's volatility.
-
PCH3 Film Deposition:
-
Spin-coat the PCH3 solution onto the rubbed PI substrate. Similar to the PI coating, a two-step process can be beneficial. Typical spin speeds can range from 1500 to 4000 rpm for 30 to 60 seconds to achieve a uniform film.[4]
-
-
Annealing:
-
Transfer the PCH3-coated substrate to a hotplate set to a temperature within the nematic phase of PCH3 but below its clearing point. While specific data for PCH3 is limited, for similar cyclohexylbenzonitrile derivatives, annealing temperatures can range from 60°C to just below the nematic-to-isotropic transition temperature.[5]
-
Anneal for 5-15 minutes to allow the molecules to self-assemble into a well-ordered, uniform film and to remove residual solvent.
-
Cool the film slowly to room temperature to lock in the uniform alignment.
-
Troubleshooting Guide
Issue 1: Non-Uniform Alignment (Patchy or Schlieren Textures)
Q: My PCH3 film, when viewed under a polarized optical microscope, shows patchy areas of different brightness or Schlieren textures with dark brushes. What is causing this lack of uniformity?
A: This is a common issue that can stem from several factors throughout the preparation process. The underlying cause is a disruption in the long-range orientational order of the liquid crystal molecules.
-
Possible Cause 1: Inadequate Substrate Cleaning.
-
Explanation: Dust particles, organic residues, or other contaminants on the substrate can interfere with the proper coating of the alignment layer and create nucleation sites for defects in the PCH3 film.
-
Solution: Enhance your cleaning protocol. Consider a final cleaning step with a UV-ozone cleaner or a piranha solution (use with extreme caution) to ensure an atomically clean surface.
-
-
Possible Cause 2: Inconsistent Alignment Layer.
-
Explanation: An unevenly coated or improperly cured polyimide layer will not provide a uniform anchoring surface for the PCH3 molecules. If the rubbing process is not consistent, it can lead to variations in the alignment direction and anchoring strength across the substrate.
-
Solution:
-
Optimize the spin coating parameters for the polyimide to ensure a uniform thickness.
-
Ensure the curing temperature and time are sufficient for complete imidization.
-
For rubbing, maintain a consistent pressure, speed, and number of passes across the entire substrate.
-
-
-
Possible Cause 3: Residual Solvent.
-
Explanation: If the solvent from the PCH3 solution is not fully evaporated during the annealing process, it can become trapped in the film and disrupt the molecular ordering upon cooling.
-
Solution:
-
Increase the annealing time or temperature (while staying within the nematic phase).
-
Consider using a solvent with a lower boiling point if the issue persists.
-
Ensure a slow cooling rate after annealing to allow for gradual solvent evaporation and molecular rearrangement.
-
-
Issue 2: Appearance of Disclinations (Line or Point Defects)
Q: I observe distinct line or point defects in my PCH3 film. What are these, and how can I eliminate them?
A: These are likely disclinations, which are topological defects in the nematic director field.[6][7] They represent regions where the alignment of the liquid crystal molecules is undefined or changes abruptly.
-
Possible Cause 1: Surface Irregularities or Contamination.
-
Explanation: Scratches on the substrate or dust particles on the alignment layer can act as pinning sites for disclinations.[1]
-
Solution:
-
Use high-quality, scratch-free substrates.
-
Work in a clean environment (e.g., a cleanroom or a laminar flow hood) to minimize dust contamination during all processing steps.
-
-
-
Possible Cause 2: Rapid Cooling after Annealing.
-
Explanation: Cooling the film too quickly from the nematic phase can "freeze in" defects that would otherwise have time to annihilate.
-
Solution: Implement a slow and controlled cooling ramp after the annealing step. A rate of 1-5 °C per minute is a good starting point.
-
-
Possible Cause 3: Insufficient Annealing.
-
Explanation: The annealing process provides the thermal energy for the PCH3 molecules to overcome local energy barriers and align with the director field defined by the alignment layer. Insufficient time or temperature may not allow for the complete removal of defects.
-
Solution: Increase the annealing duration or temperature. Experiment with different annealing profiles to find the optimal conditions for your specific setup.
-
Issue 3: Homeotropic (Vertical) Instead of Planar Alignment
Q: I am trying to achieve planar alignment, but my PCH3 film appears dark under crossed polarizers, suggesting homeotropic (vertical) alignment. Why is this happening?
A: Unintended homeotropic alignment can occur due to the interplay between the surface energy of the alignment layer and the liquid crystal.
-
Possible Cause 1: Low Surface Energy of the Alignment Layer.
-
Explanation: If the surface energy of the polyimide layer is too low, the PCH3 molecules may preferentially align perpendicular to the surface to minimize their interaction energy.
-
Solution:
-
Choose a polyimide specifically designed for planar alignment.
-
Plasma or UV-ozone treatment of the polyimide surface after curing can increase its surface energy.
-
-
-
Possible Cause 2: Contamination of the Alignment Layer.
-
Explanation: Certain contaminants can lower the surface energy of the polyimide, promoting homeotropic alignment.
-
Solution: Re-evaluate your handling and storage procedures for the coated substrates to prevent contamination before PCH3 deposition.
-
Quantitative Data Summary
The following tables provide starting parameters for the spin coating and annealing processes. Note that these are general guidelines, and optimization for your specific experimental setup is highly recommended.
Table 1: Recommended Spin Coating Parameters for Polyimide and PCH3
| Parameter | Polyimide (1-3 wt% in NMP) | PCH3 (1-5 wt% in Toluene) |
| Step 1 Speed (rpm) | 500 - 1000 | 500 - 1500 |
| Step 1 Duration (s) | 5 - 10 | 5 - 10 |
| Step 2 Speed (rpm) | 3000 - 5000 | 1500 - 4000 |
| Step 2 Duration (s) | 30 - 60 | 30 - 60 |
Table 2: Recommended Annealing Parameters for PCH3 Films
| Parameter | Recommended Range |
| Annealing Temperature (°C) | 60 - 90 (within the nematic phase) |
| Annealing Duration (min) | 5 - 20 |
| Cooling Rate (°C/min) | 1 - 5 |
Defect Analysis and Logical Troubleshooting
A systematic approach to identifying and resolving alignment issues is crucial. The following flowchart provides a logical path for troubleshooting common defects in PCH3 films.
Figure 2: A flowchart for troubleshooting common alignment defects in PCH3 films.
References
-
MDPI. (2021). Vertical Alignment of Nematic Liquid Crystals Based on Spontaneous Alignment Layer Formation between Silver Nanowire Networks and Nonionic Amphiphiles. Retrieved from [Link]
-
PubMed Central (PMC). (2021). New Strategy for Inducing Surface Anisotropy in Polyimide Films for Nematics Orientation in Display Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Fig. 3 (a) Schematic illustration of LCE spin-coating process. (b).... Retrieved from [Link]
-
MDPI. (2020). Defects in Bent-core Liquid Crystals. Retrieved from [Link]
-
ResearchGate. (n.d.). Defects and Textures in Liquid Crystals. Retrieved from [Link]
-
Taylor & Francis Online. (2021). Tuning and turning of the liquid crystal alignment by photosensitive composites. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Topological Defects in Liquid Crystals as Templates for Molecular Self-Assembly. Retrieved from [Link]
-
MDPI. (2021). Polyimide-free vertical alignment in a binary mixture consisting of nematic liquid crystal and reactive mesogen. Retrieved from [Link]
-
MDPI. (n.d.). A Numerical Framework for the Spin Coating of PMMA Solutions on NiTi: A Parametric Study and Preliminary Design Guide. Retrieved from [Link]
-
White Rose eTheses Online. (n.d.). Surface Aligned Liquid Crystals on Micropatterned Polyimide Relief Structures. Retrieved from [Link]
-
Frontiers. (n.d.). Topological Point Defects of Liquid Crystals in Quasi-Two-Dimensional Geometries. Retrieved from [Link]
- Google Patents. (n.d.). Nematic liquid-crystal mixture - DE3835804B4.
-
PubMed. (2017). Morphogenesis of liquid crystal topological defects during the nematic-smectic A phase transition. Retrieved from [Link]
-
KoreaScience. (n.d.). Effect of Spin Coating Speed on Characteristics of Polyimide Alignment Layer for Liquid Crystal Display. Retrieved from [Link]
-
MDPI. (n.d.). Improvement of Crystal Quality of AlN Films with Different Polarities by Annealing at High Temperature. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Crystal quality evolution of AlN films via high-temperature annealing under ambient N2 conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Influence of annealing temperature on the crystallization and ferroelectricity of perovskite CH3NH3PbI3 film. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Reactive spin coating based on real-time in situ feedback for improved control of perovskite thin film fabrication. Retrieved from [Link]
-
MDPI. (2021). Effect of Annealing on Innovative CsPbI 3 -QDs Doped Perovskite Thin Films. Retrieved from [Link]
-
MDPI. (2023). High-Efficiency CsPbBr 3 Light-Emitting Diodes using One-Step Spin-Coating In Situ Dynamic Thermal Crystallization. Retrieved from [Link]
-
The Distant Reader. (n.d.). The crystallization of thin Sb2Te films with vacuum annealing and an electron beam. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Spin-coating processing of an oriented Sb2S3 layer for PV applications: effect of the precursors and device architecture. Retrieved from [Link]
-
PubMed. (2010). Morphological and Conformational Changes of Poly(trimethylene Terephthalate) During Isothermal Melt Crystallization. Retrieved from [Link]
-
MDPI. (2020). Effects of Solvent Vapor Annealing on Morphology and Charge Transport of Poly(3-hexylthiophene) (P3HT) Films Incorporated with Preformed P3HT Nanowires. Retrieved from [Link]
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- 3. DE3835804B4 - Nematic liquid-crystal mixture - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Morphological and conformational changes of poly(trimethylene terephthalate) during isothermal melt crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-(trans-4-Pentylcyclohexyl)benzonitrile 99 , liquid crystal nematic 61204-01-1 [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Electro-Optical Measurement Setups for Liquid Crystals
Welcome to the technical support center for electro-optical measurements of liquid crystals. This guide is designed for researchers, scientists, and professionals in drug development who are working with liquid crystal systems. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to help you resolve common issues encountered during your experiments. The content is structured to provide not just solutions, but also the underlying scientific principles to empower you to diagnose and resolve a wide range of challenges.
Section 1: Cell Preparation and Alignment Issues
Proper liquid crystal (LC) cell preparation and uniform alignment are the foundation of reliable electro-optical measurements. Defects at this stage will propagate through all subsequent data.
Q1: My liquid crystal cell appears patchy or shows non-uniform brightness between crossed polarizers in the 'off' state. What's wrong?
This indicates poor or non-uniform alignment of the liquid crystal director. The ideal "off" state (with no applied voltage) for a nematic LC in a twisted or planar alignment cell between crossed polarizers should be uniformly dark or bright, depending on the setup. A patchy appearance suggests that different regions of the cell have different LC orientations, leading to unwanted light leakage.
Root Causes and Solutions:
-
Contamination: Dust, grease, or solvent residues on the glass substrates can disrupt the alignment layer.[1]
-
Protocol: Implement a rigorous substrate cleaning procedure. This typically involves sonication in a sequence of solvents such as acetone, and isopropyl alcohol, followed by a final rinse in deionized water and drying with nitrogen gas. Work in a clean environment, such as a laminar flow hood, to prevent re-contamination.
-
-
Inadequate Alignment Layer: The alignment layer, often a rubbed polyimide, may be unevenly coated or improperly rubbed. The microscopic grooves created by rubbing provide the anchoring energy to orient the LC molecules.[1][2]
-
Protocol:
-
Spin Coating: Ensure your spin coater is level and the parameters (speed, acceleration, time) are optimized for your specific polyimide solution to achieve a uniform thickness.
-
Rubbing: Use a dedicated rubbing machine with a velvet cloth. The rubbing strength, speed, and number of passes must be consistent. Insufficient rubbing will result in weak anchoring, while excessive rubbing can create static charge or damage the layer.[3]
-
-
-
Improper Cell Filling: Trapped air bubbles or filling the cell in the nematic phase can introduce flow-induced alignment that competes with the surface-induced alignment.[1]
-
Protocol: Fill the cell in the isotropic phase of the liquid crystal (i.e., at a temperature above its clearing point) via capillary action. This allows the LC to fill the cell without a pre-existing director field, enabling it to adopt the orientation dictated by the alignment layers upon cooling.[4]
-
Section 2: Signal, Noise, and Detector Problems
A clean signal is paramount for accurate determination of electro-optic parameters. Noise can obscure subtle transitions and lead to erroneous results.
Q2: The signal-to-noise ratio (S/N) of my measurement is very low, making it difficult to determine the threshold voltage accurately.
A low S/N can originate from either a weak signal or excessive noise. The goal is to increase the signal amplitude relative to the noise floor.[5]
Troubleshooting Workflow:
Troubleshooting the Electro-Optical Signal Path
Step-by-Step Solutions:
-
Maximize the Signal (Light Throughput):
-
Light Source: Ensure your laser or LED light source is stable and providing sufficient power.
-
Optics: Check that all optical components (polarizers, lenses, the LC cell itself) are clean and properly aligned to maximize light transmission to the detector.[6]
-
Wavelength: If using a UV-Vis detector, ensure you are operating at a wavelength where the analyte has maximum absorbance or the system has maximum transmission, depending on your measurement goal.[5]
-
-
Evaluate the Detector:
-
Saturation: The detector can become saturated if the incident light is too intense, leading to a non-linear response.[7] Conversely, if the light level is too low, the signal may be buried in the detector's own dark current.[8]
-
Action: Use neutral density filters to adjust the light intensity to operate within the linear range of your photodiode.
-
-
Connections: Verify that the photodiode cables are securely connected to the detector and the subsequent amplification stage. Loose connections are a common source of intermittent and noisy signals.[9][10]
-
-
Minimize Electrical Noise:
-
Grounding: The most common source of electrical noise is improper grounding, which can create ground loops. Ensure all instruments are connected to a single, common ground point.[11][12]
-
Shielding: Use shielded cables for all signal connections, and ensure the shield is tied to ground at only one end to prevent it from acting as an antenna.[11]
-
Environmental Noise: Keep signal cables away from power lines, motors, and other sources of electromagnetic interference (EMI).[12][13] Switching off unnecessary nearby equipment can help identify sources of EMI.[14]
-
-
Optimize the Lock-In Amplifier (if used):
-
A lock-in amplifier is a powerful tool for recovering small signals from a noisy background by using phase-sensitive detection.[15]
-
Protocol:
-
Reference Signal: Provide a clean, stable reference signal from your function generator to the lock-in.[16]
-
Time Constant/Filter Bandwidth: A longer time constant (or narrower filter bandwidth) will reject more noise but will also slow down your measurement speed. Choose a time constant that is long enough to stabilize the reading but short enough to capture the dynamics of your LC switching.[17]
-
Gain: Increase the gain to utilize the full dynamic range of the instrument, but avoid overloading the input, which would clip the signal and introduce errors.[16]
-
-
Section 3: Driving Voltage and Electro-Optic Response Issues
The interaction between the applied electric field and the liquid crystal material dictates the device's performance.
Q3: The measured threshold voltage (Vth) is much higher than the value specified for the liquid crystal material.
An unexpectedly high threshold voltage suggests that a portion of the applied voltage is being dropped elsewhere in the system or that the LC material's properties have been altered.
Potential Causes and Solutions:
-
Ionic Contamination: Mobile ions within the liquid crystal can drift in the applied electric field, creating an internal field that screens the LC molecules from the externally applied field.[1] This requires a higher external voltage to achieve the Freedericksz transition.
-
Solution: Use high-purity liquid crystal material. Ensure proper storage to prevent contamination from moisture or other impurities.
-
-
Frequency of Applied Field: The effectiveness of ion screening is frequency-dependent. At very low frequencies, ions have ample time to migrate and screen the field.[1]
-
Solution: Drive the cell with a higher frequency AC waveform (typically >100 Hz) to prevent ion migration. Investigate the frequency dependence of the threshold voltage to find an optimal operating frequency.[18]
-
-
Voltage Drop across Alignment Layers: If the alignment layers have a significant impedance, a portion of the applied voltage will be dropped across them, reducing the actual field experienced by the liquid crystal.
-
Solution: This is an intrinsic property of the materials used. Characterize the impedance of your cell components if precise field calculations are necessary.
-
Q4: The liquid crystal response time is too slow.
The response time of a nematic liquid crystal is governed by its viscoelastic properties, the cell gap, and the applied voltage.[19]
| Parameter | Effect on Rise Time (Turn-On) | Effect on Decay Time (Turn-Off) |
| Applied Voltage (V) | Increases (faster switching) | No direct effect |
| Cell Gap (d) | Decreases (faster switching) | Increases (slower relaxation) |
| Rotational Viscosity (γ₁) | Increases (slower switching) | Increases (slower relaxation) |
| Elastic Constant (K) | No direct effect | Decreases (faster relaxation) |
Causality and Optimization:
-
Rise Time (τ_on): This is primarily driven by the electric torque overcoming the viscous drag and elastic forces. It is inversely proportional to the square of the applied voltage (for V >> Vth).[20]
-
To speed up: Increase the driving voltage. Note that excessively high voltages can cause dielectric breakdown or other undesirable effects.[21]
-
-
Decay Time (τ_off): This is the relaxation process when the field is removed, governed by the balance between elastic and viscous torques. It is proportional to the square of the cell gap.[20]
-
To speed up: The most effective method is to reduce the cell gap. This, however, may alter the optical properties of the device.
-
Q5: I observe hysteresis in the voltage-transmittance curve. Why?
Hysteresis, where the electro-optic response curve for increasing voltage is different from the curve for decreasing voltage, indicates a history-dependent state in the system.[22]
Common Causes:
-
Ion Migration: Similar to the cause of high threshold voltage, the slow movement of ions can lead to a charge buildup at the alignment layers. This creates an internal field that persists even as the external field is changed, causing the switching behavior to lag.[23]
-
Solution: Use a higher frequency driving waveform and ensure high-purity LC materials.
-
-
Surface Anchoring Conditions: Weak or asymmetric anchoring at the substrate surfaces can lead to different pathways for director reorientation during the on and off switching cycles.[24]
-
Flexoelectric Effects: In certain LC geometries and materials, coupling between electric polarization and director deformation can contribute to hysteretic behavior.
Workflow for Troubleshooting Hysteresis
References
- Benchchem. (n.d.). Technical Support Center: Electro-Optical Measurements of Liquid Crystals. BenchChem.
- Dolan, J. W. (2010, March 1). Enhancing Signal-to-Noise. LCGC International.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Poor Alignment of RM257 Liquid Crystal Films. BenchChem.
-
EZkem. (2014, August 11). Part 2 Photodiode Troubleshooting and Repair Video [Video]. YouTube. Retrieved from [Link]
-
EZkem. (2014, August 11). Part 1 Photodiode Troubleshooting and Repair Video [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2021, December 6). How to get dynamic response time of Liquid crystal cells?. Retrieved from [Link]
-
Manterola, P., Martinez-Perez, C., Ugarte, A., & Goicoechea, J. (2019). Optimization of the response time measuring method for liquid crystal variable retarders. AIP Advances, 9(12), 125303. Retrieved from [Link]
-
FUTEK Advanced Sensor Technology. (n.d.). How to reduce electrical noise in your system. Retrieved from [Link]
-
Yamaguchi, R. (2022). Analysis of Electro-Optical Behavior in Liquid Crystal Cells with Asymmetric Anchoring Strength. Symmetry, 14(1), 85. Retrieved from [Link]
-
Wikipedia. (2023, December 29). Hysteresis. Retrieved from [Link]
-
Scientifica. (2016, September 21). LabHacks: How to reduce the noise around your electrophysiology rig. Retrieved from [Link]
-
Liquid Instruments. (2019, November 24). Lock-in Amplifier configuration guide. Retrieved from [Link]
-
Zurich Instruments. (2019, February 22). 6 Tips to Improve your Lock-in Amplifier Measurements [Video]. YouTube. Retrieved from [Link]
-
CORD. (n.d.). Course 4, Module 8: Optical Detectors. Retrieved from [Link]
-
Rodriguez Ornelas, J. J. (n.d.). Photodiode light detector calibration and optical system alignment methods. BYU-Idaho. Retrieved from [Link]
-
Hileuskaya, A., et al. (2024). Q&A of liquid crystal alignment: theory and practice. Frontiers in Physics, 12. Retrieved from [Link]
-
Perova, T. S., et al. (2018). Static and dynamic electro-optical properties of liquid crystals mediated by ferroelectric polymer films. RSC Advances, 8(10), 5284-5294. Retrieved from [Link]
- Wu, S. T. (1995). Electro-optical properties of liquid crystals.
-
Semantic Scholar. (n.d.). Studies Of Liquid Crystal Response Time. Retrieved from [Link]
-
Stanford Research Systems. (n.d.). About Lock-In Amplifiers. Retrieved from [Link]
-
Precision Digital. (n.d.). Reducing Signal Noise in Practice. Retrieved from [Link]
-
NextGen Viewing and Audio. (2023, July 1). How To Reduce Electrical Noise? [Video]. YouTube. Retrieved from [Link]
-
EnliTech. (2024, February 22). Comprehensive Analysis of Photodiodes: Basics to Applications. Retrieved from [Link]
-
Zhang, C., et al. (2021). Alignment and actuation of liquid crystals via 3D confinement and two-photon laser printing. Science Advances, 7(35). Retrieved from [Link]
-
ResearchGate. (2014, June 22). How to get rid of electrical noise in the field recording rig?. Retrieved from [Link]
-
Asymmetric Electro-Optic Response in Antiferroelectric Liquid Crystals. (2002). Semantic Scholar. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Frontiers | Q&A of liquid crystal alignment: theory and practice [frontiersin.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Alignment and actuation of liquid crystals via 3D confinement and two-photon laser printing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. brightspotcdn.byui.edu [brightspotcdn.byui.edu]
- 7. Course 4, Module 8: Optical Detectors [pe2bz.philpem.me.uk]
- 8. enlitechnology.com [enlitechnology.com]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. media.futek.com [media.futek.com]
- 12. predig.com [predig.com]
- 13. youtube.com [youtube.com]
- 14. scientifica.uk.com [scientifica.uk.com]
- 15. thinksrs.com [thinksrs.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Lock-in Amplifier configuration guide - Liquid Instruments [liquidinstruments.com]
- 18. Static and dynamic electro-optical properties of liquid crystals mediated by ferroelectric polymer films - RSC Advances (RSC Publishing) DOI:10.1039/C7RA12443K [pubs.rsc.org]
- 19. pubs.aip.org [pubs.aip.org]
- 20. semanticscholar.org [semanticscholar.org]
- 21. researchgate.net [researchgate.net]
- 22. Hysteresis - Wikipedia [en.wikipedia.org]
- 23. Asymmetric Electro-Optic Response in Antiferroelectric Liquid Crystals | Semantic Scholar [semanticscholar.org]
- 24. Analysis of Electro-Optical Behavior in Liquid Crystal Cells with Asymmetric Anchoring Strength | MDPI [mdpi.com]
Technical Support Center: Enhancing the Birefringence of 4-(trans-4-((E)-Prop-1-en-1-yl)cyclohexyl)benzonitrile
Welcome to the technical support center for researchers working with 4-(trans-4-((E)-Prop-1-en-1-yl)cyclohexyl)benzonitrile. This guide is designed to provide in-depth troubleshooting advice and strategies for enhancing the optical anisotropy of this versatile liquid crystal. Our focus is on the practical application of chemical principles to achieve superior material performance.
Foundational Understanding: The Molecule and Its Properties
This compound is a nematic liquid crystal characterized by a core structure composed of a cyclohexane ring and a benzonitrile group. The trans configuration of the cyclohexane ring is critical for maintaining the rod-like molecular shape necessary for liquid crystallinity[1]. The prop-1-en-1-yl substituent introduces a degree of unsaturation that can influence the material's mesophase stability and other physical properties[2].
The birefringence (Δn) of a liquid crystal is a measure of its optical anisotropy, defined as the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices. For many applications in optics and displays, a high birefringence is desirable[3]. The birefringence of a molecule is primarily determined by the anisotropy of its molecular polarizability. Molecules with long, rigid, and highly conjugated electronic systems tend to exhibit higher birefringence[2].
While a specific birefringence value for this compound is not widely reported in the literature, we can estimate it to be in the range of 0.12-0.15 at 589 nm and 20°C, based on the properties of similar alkylcyclohexylbenzonitrile compounds. The primary goal of this guide is to provide actionable strategies to increase this value.
Troubleshooting Guide: Synthesis and Purification
The synthesis of this compound typically involves a Wittig-type reaction to form the alkenyl group. Here, we address common issues that may arise during its synthesis and purification.
Q1: The Wittig reaction for the synthesis of the prop-1-en-1-yl group is giving a low yield. What are the possible causes and solutions?
A1: Low yields in Wittig reactions involving non-stabilized ylides are a common issue. Several factors could be at play:
-
Incomplete Ylide Formation: The base used may be insufficient in strength or quantity to fully deprotonate the phosphonium salt.
-
Solution: Switch to a stronger base like n-butyllithium (n-BuLi) or sodium hydride (NaH) in an anhydrous aprotic solvent like THF. Ensure the base is fresh and properly handled to avoid degradation.
-
-
Ylide Instability: The ethyltriphenylphosphonium ylide is relatively unstable and can decompose if left for extended periods before the addition of the aldehyde.
-
Solution: Generate the ylide in situ at a low temperature (e.g., 0°C to -78°C) and add the aldehyde, 4-(trans-4-formylcyclohexyl)benzonitrile, promptly.
-
-
Moisture Contamination: Ylides are highly sensitive to moisture.
-
Solution: Ensure all glassware is oven-dried, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Q2: My final product is a mixture of (E) and (Z) isomers of the double bond. How can I improve the stereoselectivity for the desired (E)-isomer?
A2: The stereochemical outcome of the Wittig reaction is influenced by the stability of the ylide and the reaction conditions.
-
For non-stabilized ylides, the reaction typically favors the (Z)-isomer under salt-free conditions. However, the presence of lithium salts can decrease the (Z)-selectivity.
-
Schlosser Modification: For higher (E)-selectivity with non-stabilized ylides, the Schlosser modification can be employed. This involves deprotonation of the intermediate betaine with a strong base at low temperature, followed by protonation to favor the more stable erythro-betaine, which then eliminates to the (E)-alkene.
Q3: I am observing a significant amount of the cis-cyclohexane isomer in my product, which is affecting the liquid crystalline properties. How can I increase the proportion of the trans-isomer?
A3: The trans configuration of the 1,4-disubstituted cyclohexane ring is thermodynamically more stable and essential for a desirable mesophase.
-
Equilibration: If your synthetic route produces a mixture of cis and trans isomers, you can perform an equilibration step. Treating the mixture with a strong base (like potassium tert-butoxide) or a Lewis acid can catalyze the isomerization to the more stable trans isomer.
-
Stereoselective Synthesis: Ideally, choose a synthetic pathway that favors the formation of the trans isomer from the outset. For instance, the reduction of a 4-substituted cyclohexanone precursor often yields a mixture of isomers, but subsequent purification or equilibration can isolate the trans alcohol before proceeding.
Q4: Purification of the final product is challenging, and I am struggling to remove triphenylphosphine oxide.
A4: Triphenylphosphine oxide is a common and often troublesome byproduct of the Wittig reaction.
-
Recrystallization: This is the most effective method for purifying liquid crystalline materials. Choose a solvent in which the desired product has high solubility at elevated temperatures and low solubility at room or lower temperatures, while triphenylphosphine oxide remains soluble. Isopropyl alcohol or ethanol can be good starting points.
-
Column Chromatography: If recrystallization is not sufficient, column chromatography on silica gel can be used. A non-polar eluent system, such as a hexane/ethyl acetate gradient, is typically effective.
Strategies for Enhancing Birefringence
The key to increasing birefringence is to enhance the anisotropy of the molecule's polarizability. This can be achieved by extending the π-conjugated system and/or by introducing highly polarizable terminal groups.
Strategy 1: Replacement of the Cyano (-CN) Terminal Group
The cyano group is effective, but other terminal groups can offer a significant increase in birefringence.
-
Isothiocyanate (-NCS) Group: The isothiocyanate group is known to impart a significantly higher birefringence compared to the cyano group in analogous molecular structures[2]. This is attributed to its higher polarizability.
-
Expected Δn Improvement: ~50-100% increase compared to the -CN analogue.
-
Strategy 2: Extension of the π-Conjugated Core
Increasing the length of the conjugated system is a highly effective method for boosting birefringence. This can be achieved by introducing additional aromatic rings or unsaturated linkages.
-
Introducing a Phenyl Ring (Biphenyl Core): Replacing the benzonitrile moiety with a biphenylnitrile group will extend the conjugation. This can be accomplished via a Suzuki coupling reaction.
-
Introducing a Tolane Moiety: The tolane (diphenylacetylene) core is a classic structure in high-birefringence liquid crystals[4][5]. The triple bond significantly increases the length of the π-electron system.
Quantitative Comparison of Birefringence Enhancement Strategies
| Modification | Core Structure | Terminal Group | Estimated Δn (at 589 nm, 20°C) | Relative Improvement |
| Baseline | Cyclohexylphenyl | -CN | 0.12 - 0.15 | 1.0x |
| Strategy 1 | Cyclohexylphenyl | -NCS | 0.20 - 0.25 | ~1.7x |
| Strategy 2a | Cyclohexylbiphenyl | -CN | 0.18 - 0.22 | ~1.5x |
| Strategy 2b | Cyclohexylphenyl-tolane | -CN | 0.28 - 0.35 | ~2.3x |
| Combined | Cyclohexylphenyl-tolane | -NCS | > 0.40 | >2.7x |
Note: These are estimated values based on data from analogous compounds reported in the literature. Actual values will vary based on the specific molecular structure and experimental conditions.
Experimental Protocols
Protocol 1: General Synthesis of this compound via Wittig Reaction
This protocol provides a general procedure. Optimization of reaction times, temperatures, and stoichiometry is recommended.
-
Ylide Formation:
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add ethyltriphenylphosphonium bromide (1.1 eq) and anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add n-butyllithium (1.05 eq) dropwise. The solution should turn a deep red or orange color, indicating ylide formation.
-
Stir the mixture at 0°C for 1 hour.
-
-
Wittig Reaction:
-
Dissolve 4-(trans-4-formylcyclohexyl)benzonitrile (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding water.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
-
Protocol 2: Birefringence Measurement by the Phase Retardation Method
This method relies on measuring the phase difference (δ) between the extraordinary and ordinary rays of light passing through a planar-aligned liquid crystal cell.
-
Apparatus Setup:
-
A polarized light source (e.g., a He-Ne laser, 632.8 nm).
-
A pair of crossed polarizers.
-
A temperature-controlled stage to hold the liquid crystal cell.
-
A photodetector to measure the transmitted light intensity.
-
A voltage source to apply an electric field across the cell.
-
-
Procedure:
-
Place the planar-aligned LC cell on the temperature-controlled stage between the crossed polarizers. The director of the LC should be at 45° to the polarization axis of the polarizers.
-
Measure the transmitted light intensity as a function of the applied voltage.
-
The transmitted intensity will oscillate as the voltage increases, due to the change in phase retardation.
-
The birefringence (Δn) can be calculated from the phase retardation (δ) using the formula: Δn = δλ / (2πd), where λ is the wavelength of light and d is the cell thickness.
-
Frequently Asked Questions (FAQs)
Q: How does the length of the alkenyl chain affect birefringence? A: Increasing the length of the alkenyl chain (e.g., from prop-1-en-1-yl to but-1-en-1-yl) has a relatively small effect on birefringence compared to extending the rigid core or changing the terminal group. It primarily influences the melting point and the nematic-isotropic transition temperature.
Q: Will adding a lateral substituent to the phenyl ring increase birefringence? A: Generally, adding a lateral substituent will decrease the birefringence. Lateral groups tend to increase the width of the molecule, which reduces the anisotropy of its shape and can disrupt molecular packing, thereby lowering the overall birefringence.
Q: What is the impact of replacing the cyclohexane ring with another phenyl ring? A: Replacing the saturated cyclohexane ring with an aromatic phenyl ring to create a biphenyl core will increase the overall polarizability and extend the π-conjugation, leading to a significant increase in birefringence.
Q: Are there any trade-offs when aiming for very high birefringence? A: Yes. High birefringence materials, especially those with long, rigid cores like tolanes, often have higher melting points and higher viscosity. This can make them more difficult to process and can lead to slower switching times in display applications. Formulating eutectic mixtures is a common strategy to lower the melting point while maintaining high birefringence.
Diagrams
Molecular Structure
Caption: Molecular structure of this compound.
Workflow for Enhancing Birefringence
Caption: Strategies for increasing the birefringence of the target molecule.
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. surajitdhara.in [surajitdhara.in]
- 3. OPG [opg.optica.org]
- 4. High birefringence liquid crystals with a wide temperature range and low melting point for augmented reality displays - Materials Advances (RSC Publishing) DOI:10.1039/D3MA00042G [pubs.rsc.org]
- 5. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
Technical Support Center: Minimizing Defects in Liquid Crystal Cells with 4-(trans-4-((E)-Prop-1-en-1-yl)cyclohexyl)benzonitrile
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with the nematic liquid crystal 4-(trans-4-((E)-Prop-1-en-1-yl)cyclohexyl)benzonitrile. Here, we address common defects encountered during liquid crystal cell fabrication and provide troubleshooting strategies rooted in scientific principles to help you achieve high-quality, defect-free cells for your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common issues and questions that arise during the fabrication of liquid crystal cells.
Q1: What are the most common types of defects observed in nematic liquid crystal cells?
A1: The most prevalent defects are disclinations, which are line defects where the director (the average direction of the long axes of the liquid crystal molecules) changes abruptly.[1] These can manifest as lines, loops, or points. Other common defects include voids or bubbles, particulate contamination, and non-uniform alignment domains.
Q2: Why is the choice of alignment layer so critical in preventing defects?
A2: The alignment layer dictates the initial orientation of the liquid crystal molecules at the substrate surface.[2] An improperly prepared or incompatible alignment layer can lead to a host of defects. The thickness, surface roughness, and anchoring energy of the alignment layer are all crucial parameters.[3][4] A well-defined alignment layer ensures a uniform and stable initial director configuration, which is essential for defect-free cells.[5]
Q3: Can the filling process itself introduce defects?
A3: Absolutely. The method and speed of filling the cell are critical. Rapid filling can cause flow-induced alignment that competes with the surface-prescribed alignment, leading to the formation of disclinations.[6] Additionally, improper vacuum filling techniques can trap air, resulting in bubbles or voids. The viscosity of the liquid crystal at the filling temperature is a key factor to consider.[6]
Q4: What role does the liquid crystal material's purity play in defect formation?
A4: Impurities in the liquid crystal can act as nucleation sites for defects. They can disrupt the long-range orientational order of the nematic phase and alter the local anchoring conditions at the substrate surface. It is crucial to use high-purity this compound to minimize these effects.
Q5: How do I visually identify different types of defects?
A5: Polarized optical microscopy is the primary tool for identifying defects in liquid crystal cells. Disclinations appear as dark lines or brushes that change as the sample is rotated between crossed polarizers. Voids and bubbles are typically circular and have a distinct, sharp boundary. Particulate contamination will appear as stationary, often irregularly shaped, points of light or darkness.
II. Troubleshooting Guide: A Deeper Dive
This section provides a structured, question-and-answer approach to troubleshoot specific problems encountered during your experiments.
Issue 1: Observation of Numerous Disclination Lines Throughout the Cell
Q: My liquid crystal cell, filled with this compound, shows a high density of disclination lines under the polarizing microscope. What are the potential causes and how can I resolve this?
A: This is a classic and often frustrating problem. The presence of numerous disclinations indicates a disruption in the uniform alignment of the liquid crystal director. Let's break down the likely culprits and the corrective actions.
Potential Causes & Solutions:
-
Inadequate Alignment Layer Preparation: The quality of the alignment layer is paramount.
-
Cause: Incomplete removal of contaminants, uneven coating of the polyimide, or improper rubbing can create regions of weak or random anchoring.
-
Solution:
-
Substrate Cleaning: Implement a rigorous cleaning protocol for your glass substrates (e.g., sonication in a sequence of detergents, deionized water, and organic solvents).
-
Alignment Layer Deposition: Ensure a uniform and defect-free coating of the alignment material (e.g., polyimide). Spin coating is a common and effective method.
-
Rubbing Process: If using a rubbing technique, ensure the rubbing cloth is clean and the pressure and speed are consistent. The goal is to create uniform microgrooves that direct the liquid crystal molecules.[7]
-
-
-
Contamination: Dust particles or other foreign materials can disrupt the local alignment.
-
Cause: Contaminants on the substrate, in the liquid crystal material, or introduced during cell assembly can act as nucleation sites for disclinations.[8]
-
Solution:
-
Cleanroom Environment: Perform all cell fabrication steps in a cleanroom environment (at least Class 1000) to minimize airborne particulates.
-
Material Purity: Use high-purity this compound.
-
Handling: Use clean, lint-free wipes and tools during assembly.
-
-
-
Improper Filling Technique: The filling process can induce flow instabilities.
-
Cause: Filling the cell too quickly can create a shear flow that competes with the surface alignment, leading to the formation of defects.[6]
-
Solution:
-
Capillary Filling: Allow the liquid crystal to fill the cell via capillary action at a temperature where the material is in its isotropic phase. This minimizes flow-induced alignment.
-
Vacuum Filling: If using a vacuum filling method, ensure a slow and controlled backfill with an inert gas to gently push the liquid crystal into the cell.[6]
-
-
-
Thermal Stress: Rapid cooling from the isotropic to the nematic phase can "quench" in defects.
-
Cause: If the cell is cooled too quickly, the liquid crystal molecules do not have sufficient time to relax into the lowest energy, uniformly aligned state.
-
Solution:
-
Controlled Cooling: After filling the cell in the isotropic phase, cool it down slowly and uniformly through the nematic-isotropic transition temperature. A programmable hot stage is ideal for this.
-
-
Experimental Protocol: Optimizing the Cell Filling Process
-
Assemble the liquid crystal cell with the desired spacing and seal the edges, leaving a small fill port.
-
Place the cell on a hot stage and heat it to a temperature slightly above the nematic-isotropic transition temperature of this compound.
-
Place a small drop of the liquid crystal at the fill port.
-
Allow the liquid crystal to slowly fill the cell via capillary action.
-
Once filled, slowly cool the cell at a controlled rate (e.g., 0.1-0.5 °C/min) through the phase transition.
-
Observe the cell under a polarizing microscope during cooling to monitor the formation of the nematic texture.
Issue 2: Presence of Voids or Bubbles in the Liquid Crystal Cell
Q: I'm observing circular voids or bubbles within my filled liquid crystal cell. What causes this and how can I prevent it?
A: Voids and bubbles are typically caused by trapped air or outgassing from materials within the cell. Here’s a systematic approach to eliminate them.
Potential Causes & Solutions:
-
Trapped Air During Filling: This is the most common cause.
-
Cause: Air can be trapped in the cell if the filling process is not performed under vacuum or if the geometry of the cell hinders complete filling.
-
Solution:
-
Vacuum Filling: This is the most reliable method. Place the empty cell and the liquid crystal in a vacuum chamber. Evacuate the chamber to a low pressure, then bring the fill port of the cell into contact with the liquid crystal. Slowly vent the chamber, and the atmospheric pressure will force the liquid crystal into the cell, preventing air from being trapped.[9]
-
One Drop Fill (ODF): For larger cells, the ODF method can be effective. A precise amount of liquid crystal is dispensed onto one substrate, and the second substrate is then placed on top in a vacuum, spreading the liquid crystal and sealing the cell simultaneously.[10]
-
-
-
Outgassing from Sealant or Alignment Layer:
-
Cause: The epoxy used to seal the cell or the polyimide alignment layer may release trapped solvents or other volatile components when heated, which can then form bubbles.
-
Solution:
-
Proper Curing: Ensure that the sealant and alignment layer are fully cured according to the manufacturer's specifications before filling the cell. This may involve a pre-baking step to drive off any residual solvents.
-
-
Data Presentation: Recommended Curing Parameters
| Material | Curing Temperature (°C) | Curing Time (minutes) | Notes |
| Typical Polyimide | 180-220 | 60 | Follow manufacturer's datasheet. |
| UV-Curable Sealant | Varies | Varies | Dependent on UV intensity and wavelength. |
| Thermal-Cure Epoxy | 80-120 | 30-60 | Ensure complete cross-linking. |
Issue 3: Non-Uniform Alignment and Spatially Varying Retardation
Q: My cell exhibits regions with different colors when viewed between crossed polarizers, indicating non-uniform alignment or variations in cell gap. How can I achieve a more uniform cell?
A: This issue points to inconsistencies in either the alignment layer or the cell gap thickness. A uniform optical response requires both a consistent director orientation and a constant cell gap.
Potential Causes & Solutions:
-
Inconsistent Rubbing of the Alignment Layer:
-
Cause: Non-uniform pressure or speed during the rubbing process can lead to variations in the anchoring strength and pretilt angle across the substrate.[5]
-
Solution:
-
-
Non-Uniform Cell Gap:
-
Cause: Unevenly distributed spacer beads or non-uniform pressure during cell assembly can lead to variations in the cell thickness.
-
Solution:
-
Spacer Distribution: Ensure a uniform and random distribution of high-quality spacer beads of a consistent diameter.
-
Assembly Pressure: Apply uniform pressure during the sealing and curing process to ensure a consistent cell gap across the entire active area.
-
-
-
Antagonistic Anchoring Conditions:
-
Cause: If the alignment layers on the top and bottom substrates are not compatible or are prepared differently, it can lead to competing anchoring effects and a non-uniform director profile.
-
Solution:
-
Consistent Processing: Ensure that both substrates are processed identically to achieve the same alignment properties.
-
-
Visualization: Liquid Crystal Cell Fabrication Workflow
Sources
- 1. Defects [doitpoms.ac.uk]
- 2. Alignment layer - Wikipedia [en.wikipedia.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. researchgate.net [researchgate.net]
- 5. Aligning liquid crystal molecules [spie.org]
- 6. US5029623A - Process for filling a liquid crystal cell - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. flexenable.com [flexenable.com]
- 11. ifo.lviv.ua [ifo.lviv.ua]
Validation & Comparative
A Comparative Guide to the Physicochemical Properties of 4-(trans-4-((E)-Prop-1-en-1-yl)cyclohexyl)benzonitrile and 5CB for Advanced Material Applications
Introduction
In the realm of liquid crystal research and development, the selection of materials with tailored physicochemical properties is paramount to the innovation of advanced optical and electronic devices. This guide provides a detailed comparative analysis of two nematic liquid crystals: the well-characterized 4-cyano-4'-pentylbiphenyl (5CB) and the less ubiquitous 4-(trans-4-((E)-Prop-1-en-1-yl)cyclohexyl)benzonitrile. 5CB, a cornerstone of liquid crystal research, serves as a benchmark due to its extensive documentation and room-temperature nematic phase.[1][2] In contrast, this compound, a cyclohexylbenzonitrile derivative, offers a unique molecular architecture that is anticipated to modulate key material properties.
This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences between these materials and the rationale behind selecting one over the other for specific applications. We will delve into a side-by-side comparison of their known and inferred properties, supported by experimental data from analogous compounds. Furthermore, detailed experimental protocols for the characterization of such materials are provided to ensure scientific integrity and reproducibility.
Molecular Structure: A Tale of Two Cores
The fundamental differences in the properties of 5CB and this compound originate from their distinct molecular frameworks.
-
5CB (4-cyano-4'-pentylbiphenyl): This molecule possesses a rigid biphenyl core, which contributes significantly to its calamitic (rod-like) shape and high birefringence.[1] The terminal pentyl chain provides fluidity, while the strongly polar cyano group is responsible for its positive dielectric anisotropy.[1][3]
-
This compound: This compound features a cyclohexylbenzonitrile core. The presence of the cyclohexane ring introduces greater conformational flexibility compared to the biphenyl group in 5CB. The trans configuration of the substituent on the cyclohexane ring helps to maintain a relatively linear molecular shape, which is crucial for the formation of a liquid crystalline phase.[4] The (E)-prop-1-en-1-yl tail introduces a degree of unsaturation, which can influence intermolecular interactions and, consequently, the material's physical properties.
Caption: Molecular structures of 5CB and this compound.
Comparative Analysis of Physicochemical Properties
A direct, quantitative comparison is challenging due to the limited available data for this compound. However, by examining the properties of analogous alkylcyclohexylbenzonitriles, we can infer its likely characteristics and provide a qualitative comparison with 5CB.
| Property | 5CB | This compound |
| Molecular Weight | 249.35 g/mol [3] | 239.36 g/mol |
| Melting Point | 22.5 °C[5] | 66 °C[1] |
| Clearing Point (N-I Transition) | 35.0 °C[5] | Not available (likely higher than 5CB) |
| Dielectric Anisotropy (Δε) | Positive (~+11)[3][6] | Positive (expected) |
| Viscosity | ~20-30 cP at room temperature[7][8] | Not available (likely higher than 5CB) |
Discussion of Properties:
-
Phase Transitions: 5CB exhibits a nematic phase at room temperature, making it convenient for many applications.[9] The melting point of this compound is significantly higher at 66°C, suggesting a more stable crystalline lattice.[1] While its clearing point is not documented, analogous alkylcyclohexylbenzonitriles generally exhibit higher clearing points than their biphenyl counterparts with similar chain lengths due to the influence of the cyclohexyl ring on molecular packing. The introduction of the rigid propenyl group is also expected to increase the clearing point compared to a propyl-substituted analogue.
-
Dielectric Anisotropy: 5CB is known for its large positive dielectric anisotropy, a key property for its use in display technologies.[3][6] Cyclohexylbenzonitrile derivatives also exhibit positive dielectric anisotropy due to the presence of the cyano group.[5] The magnitude of Δε is influenced by the molecular structure and order parameter. It is plausible that this compound also possesses a significant positive dielectric anisotropy.
-
Viscosity: The viscosity of a liquid crystal is a critical parameter for the switching speed of display devices. 5CB has a relatively low viscosity.[7][8] The viscosity of cyclohexyl-containing liquid crystals tends to be higher than that of their biphenyl analogues.[10] This is attributed to the increased steric hindrance and intermolecular friction caused by the non-planar cyclohexane ring. Therefore, it is anticipated that this compound will have a higher viscosity than 5CB.
Experimental Protocols for Liquid Crystal Characterization
To ensure the scientific integrity of material characterization, the following standard experimental protocols are recommended.
Determination of Phase Transition Temperatures
Methodology: Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) are complementary techniques for identifying and characterizing liquid crystal phases and their transition temperatures.[4][11]
DSC Protocol:
-
Accurately weigh 2-5 mg of the liquid crystal sample into an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC instrument.
-
Heat the sample at a controlled rate (e.g., 5-10 °C/min) to a temperature above the expected clearing point.
-
Cool the sample at the same rate to a temperature below its melting point.
-
Perform a second heating and cooling cycle to ensure thermal history is removed.
-
The peak onsets of the endothermic and exothermic transitions in the heat flow curve correspond to the phase transition temperatures.
POM Protocol:
-
Place a small amount of the liquid crystal sample on a clean glass slide and cover it with a coverslip.
-
Position the slide on a hot stage attached to a polarized light microscope.
-
Heat the sample slowly while observing the texture through the crossed polarizers.
-
Note the temperatures at which changes in the optical texture occur, which correspond to phase transitions. Nematic phases typically exhibit a characteristic schlieren or marbled texture.[11]
Caption: Workflow for determining liquid crystal phase transitions.
Measurement of Dielectric Anisotropy
Methodology: Dielectric spectroscopy is employed to measure the dielectric permittivity of the liquid crystal parallel (ε∥) and perpendicular (ε⊥) to the director axis. The dielectric anisotropy (Δε) is then calculated as Δε = ε∥ - ε⊥.
Protocol:
-
Fabricate a liquid crystal cell with parallel-plate electrodes (e.g., ITO-coated glass). The inner surfaces should be treated with an alignment layer (e.g., rubbed polyimide) to induce planar or homeotropic alignment.
-
Fill the cell with the liquid crystal sample in its isotropic phase via capillary action and then cool it slowly into the nematic phase.
-
Connect the cell to a precision LCR meter.
-
For a planar aligned cell, the initial measurement will yield ε⊥. Apply a sufficiently high AC voltage (above the Freedericksz transition threshold) to align the director parallel to the electric field and measure ε∥.
-
For a homeotropically aligned cell, the initial measurement gives ε∥.
-
Measure the capacitance of the empty cell to determine the cell constant.
-
Calculate the dielectric permittivity from the measured capacitance.
Viscosity Measurement
Methodology: Rotational viscometry is a common method for determining the viscosity of liquid crystals.
Protocol:
-
Place the liquid crystal sample in the temperature-controlled sample holder of a rotational viscometer.
-
Use a cone-plate or parallel-plate geometry.
-
Allow the sample to reach thermal equilibrium at the desired measurement temperature.
-
Apply a range of shear rates and measure the corresponding shear stress.
-
The viscosity is calculated as the ratio of shear stress to shear rate. For nematic liquid crystals, the viscosity can be anisotropic (Miesowicz viscosities), and specialized setups with magnetic fields may be required for their determination.
Applications and Future Directions
The choice between 5CB and a cyclohexylbenzonitrile derivative like this compound is dictated by the specific requirements of the application.
-
5CB: Its well-balanced properties, including a room-temperature nematic range and low viscosity, have made it a staple in the manufacturing of twisted nematic (TN) and super-twisted nematic (STN) liquid crystal displays (LCDs).[1][2] It is also widely used in fundamental research as a model liquid crystal.
-
This compound and related compounds: The higher clearing points and potentially broader nematic ranges of cyclohexylbenzonitriles make them suitable for applications requiring a wider operating temperature range.[7] The introduction of a double bond in the alkyl chain can influence the elastic constants and viscosity, potentially leading to faster switching times in certain device configurations. These materials are of interest for advanced display technologies and other electro-optical applications where specific thermal and optical properties are desired.
Future research should focus on the complete characterization of this compound to fully elucidate its potential. A systematic study of the effect of the propenyl group on the mesomorphic and physical properties in comparison to its saturated analogue (4-(trans-4-propylcyclohexyl)benzonitrile) would provide valuable insights for the rational design of new liquid crystal materials.
References
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. sci-hub.st [sci-hub.st]
- 3. trans-4-(4-Heptylcyclohexyl)benzonitrile | C20H29N | CID 109064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-(trans-4-Butylcyclohexyl)benzonitrile | C17H23N | CID 109062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Benzonitrile,4-[2-(trans-4-propylcyclohexyl)ethyl]- () for sale [vulcanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. TRANS-4-(4-PROPYL-CYCLOHEXYL)-BENZONITRILE | CymitQuimica [cymitquimica.com]
- 10. Sci-Hub: are you are robot? [sci-hub.ru]
- 11. data.epo.org [data.epo.org]
Benchmarking 4-(trans-4-((E)-Prop-1-en-1-yl)cyclohexyl)benzonitrile: A Comparative Performance Analysis Against PCH Derivatives
An In-Depth Technical Guide for Researchers and Scientists
This guide provides a comprehensive framework for the characterization and comparative analysis of 4-(trans-4-((E)-Prop-1-en-1-yl)cyclohexyl)benzonitrile, a distinct member of the cyanophenylcyclohexane (PCH) family of liquid crystals. Designed for researchers, scientists, and professionals in materials and drug development, this document details the essential experimental protocols and data interpretation necessary to benchmark its performance against established PCH analogues.
The PCH class of liquid crystals is foundational in display technology, prized for its chemical stability and advantageous electro-optical properties.[1][2] The introduction of an unsaturated prop-1-en-1-yl substituent, as seen in the title compound, represents a targeted molecular modification aimed at fine-tuning mesogenic behavior.[1] Understanding the impact of this structural alteration is paramount for the rational design of next-generation liquid crystal mixtures.
Core Benchmarking Methodologies: A Self-Validating Experimental Approach
A rigorous evaluation of any new liquid crystal material hinges on a suite of well-established characterization techniques. The protocols described below are designed to be self-validating, ensuring that the data generated is both reliable and reproducible.
Thermal Analysis: Elucidating Phase Transitions with Differential Scanning Calorimetry (DSC)
Expertise & Rationale: DSC is the cornerstone of thermal analysis for liquid crystals, providing precise measurements of phase transition temperatures and their associated enthalpy changes.[3][4][5] These transitions, such as crystal-to-nematic and nematic-to-isotropic, define the material's operational temperature range and thermal stability.[4][6] The heat flow data obtained from DSC is a direct quantitative measure of the energetic changes accompanying the shift in molecular ordering.[5][6]
Experimental Protocol: DSC Analysis
-
Sample Preparation: Accurately weigh 2-5 mg of the PCH derivative into a hermetically sealed aluminum DSC pan. Prepare an identical empty pan to serve as a reference.
-
Instrument Setup: Place both the sample and reference pans into the DSC cell.
-
Thermal Program: Initiate a controlled heating and cooling cycle, typically at a rate of 10 °C/min, across a temperature range that encompasses all expected transitions (e.g., 25 °C to 150 °C).
-
Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.
-
Analysis: Identify the peak temperatures of endothermic (heating) and exothermic (cooling) events on the resulting thermogram to determine the precise phase transition temperatures.[3]
Mesophase Identification: Visual Confirmation via Polarized Optical Microscopy (POM)
Expertise & Rationale: While DSC quantifies thermal transitions, POM provides indispensable visual confirmation and identification of the specific liquid crystal phases (mesophases).[7][8][9] The birefringence of liquid crystals causes them to exhibit unique and identifiable optical textures when viewed between crossed polarizers, serving as a visual fingerprint for phases like nematic or smectic.[7][10]
Experimental Protocol: POM Analysis
-
Sample Mounting: Place a small quantity of the PCH derivative onto a clean microscope slide and cover with a coverslip.
-
Thermal Control: Position the slide on a calibrated hot stage integrated with the microscope.
-
Observation Cycle:
-
Heat the sample above its clearing point into the isotropic liquid phase to erase any thermal history.
-
Slowly cool the sample at a controlled rate (e.g., 1-5 °C/min).
-
-
Texture Identification: Observe and record the distinct optical textures that form as the material transitions into its mesophases. For nematic phases, a characteristic "Schlieren" texture with point defects is often observed.[10][11]
Electro-Optical Performance: Quantifying Key Display Metrics
Expertise & Rationale: For display applications, the electro-optical response is the most critical performance aspect. This involves fabricating a liquid crystal cell to measure properties such as dielectric anisotropy (Δε), which governs the threshold voltage, and switching times (rise and decay), which dictate the material's speed.[12][13][14]
Experimental Protocol: Electro-Optical Measurements
-
Cell Fabrication: Construct a test cell using two parallel glass plates coated with transparent indium tin oxide (ITO) electrodes and a rubbed polyimide alignment layer to ensure uniform molecular orientation.
-
Cell Filling: Introduce the PCH derivative into the cell via capillary action in its isotropic phase to prevent flow-induced alignment defects.
-
Dielectric Anisotropy (Δε) Measurement: Using an LCR meter, measure the capacitance of the cell with the electric field applied parallel (C||) and perpendicular (C⊥) to the liquid crystal director. Calculate Δε from these values.
-
Switching Time Measurement: Place the cell between crossed polarizers in a light path directed at a photodiode.[12] Apply a square-wave voltage to the cell and record the change in light transmission over time. The rise time (Ton) and decay time (Toff) are determined from the optical response curve.[13]
Visualization of Workflows and Structures
The following diagrams illustrate the comprehensive workflow for benchmarking PCH derivatives and the molecular structures of the compounds under comparison.
Caption: Comprehensive workflow for the synthesis, characterization, and evaluation of PCH derivatives.
Caption: Key molecular structures in this comparative analysis.
Comparative Data and Discussion
The ultimate goal of the described methodologies is to populate a comparative dataset. The table below presents known values for common PCH derivatives against which this compound can be benchmarked.
Table 1: Comparative Physicochemical Properties of PCH Derivatives
| Property | This compound | 4-(trans-4-Propylcyclohexyl)benzonitrile (PCH-3) | 4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH-5) |
| Melting Point (°C) | 66[15] | ~33 | 30 |
| Clearing Point (N-I, °C) | Requires Experimental Data | 44 | 55 |
| Birefringence (Δn at 589 nm) | Requires Experimental Data | ~0.12 | 0.11 - 0.12[16] |
| Dielectric Anisotropy (Δε at 1 kHz) | Requires Experimental Data | +10.3 | +10.5 |
| Rotational Viscosity (γ₁, mPa·s) | Requires Experimental Data | ~100 | ~130 |
Note: Values for PCH-3 and PCH-5 are approximate and sourced from literature and commercial datasheets for reference.
Discussion: The presence of the rigid prop-1-en-1-yl double bond in the terminal chain is expected to influence the molecular aspect ratio and polarizability. This could potentially lead to a higher clearing point (nematic-to-isotropic transition temperature) compared to its saturated analogue, PCH-3, due to enhanced intermolecular interactions. However, this rigidity might also increase viscosity, which could adversely affect switching speeds. The experimental validation using the protocols outlined in this guide is essential to confirm these hypotheses and to fully quantify the performance trade-offs inherent in this molecular design.
References
-
Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces. PubMed Central. Available at: [Link]
-
Various techniques have been used to characterize liquid crystals. IOP Conference Series: Materials Science and Engineering. Available at: [Link]
-
Liquid Crystal Transitions. NETZSCH Analyzing & Testing. Available at: [Link]
-
Preparation, Characterization and Applications of Liquid Crystals: A Review. IOSR Journal of Applied Chemistry. Available at: [Link]
-
Differential scanning calorimetry. Wikipedia. Available at: [Link]
-
Liquid crystal. Wikipedia. Available at: [Link]
-
The differential scanning calorimetry (DSC) curves for liquid crystal nanoparticles. ResearchGate. Available at: [Link]
-
Polarization Microscope Pictures of Liquid Crystals. Kent State University. Available at: [Link]
-
Liquid Crystals: Experimental Study of Physical Properties and Phase Transitions. MDPI. Available at: [Link]
-
Characterization of Main-Chain Liquid Crystal Elastomers by Using Differential Scanning Calorimetry (DSC) Method. Scientific.Net. Available at: [Link]
-
Static and dynamic electro-optical properties of liquid crystals mediated by ferroelectric polymer films. RSC Publishing. Available at: [Link]
-
Circularly polarized luminescence in chiral nematic liquid crystals based on photochromic molecules. OAE Publishing Inc. Available at: [Link]
-
Liquid Crystals and Electro-Optic Modulation. PhysicsOpenLab. Available at: [Link]
-
ELECTRO-OPTICAL PROPERTIES OF LIQUID CRYSTALS. Semantics Scholar. Available at: [Link]
-
Polarized optical microscopy (POM) images of the nematic liquid crystal. ResearchGate. Available at: [Link]
-
All-optical measurement of elastic constants in nematic liquid crystals. Optics Express. Available at: [Link]
-
Experimental and Computational Characterization of Biological Liquid Crystals: A Review of Single-Molecule Bioassays. PMC - NIH. Available at: [Link]
-
DSC and Polarized light microscopy study of liquid crystals. MIT OpenCourseWare. Available at: [Link]
-
4-[trans-4-[(E)-1-Propenyl]cyclohexyl]benzonitrile 98.0+%, TCI America™. Fisher Scientific. Available at: [Link]
-
Benzonitrile, 4-(4-propyl-1-cyclohexen-1-yl)-. PubChem. Available at: [Link]
-
The viscosity of the liquid crystal PCH-5, in the nematic and isotropic. ResearchGate. Available at: [Link]
-
The good, the bad and the ugly faces of cyanobiphenyl mesogens in selected tracks of fundamental and applied liquid crystal research. NIH. Available at: [Link]
-
Optical Constants of Two Typical Liquid Crystals 5CB and PCH5 in the THz Frequency Range. PMC - NIH. Available at: [Link]
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A Comparative Analysis of the Electro-Optical Performance of 4-(trans-4-((E)-Prop-1-en-1-yl)cyclohexyl)benzonitrile
This guide provides a comprehensive validation framework for the electro-optical performance of the liquid crystal compound 4-(trans-4-((E)-Prop-1-en-1-yl)cyclohexyl)benzonitrile. Direct, publicly available experimental data for this specific molecule is limited. Therefore, this document establishes a comparative analysis against well-characterized and commercially significant alkyl-substituted cyclohexylbenzonitrile analogues, such as 4-(trans-4-pentylcyclohexyl)benzonitrile (PCH5). We will explore the anticipated impact of the terminal prop-1-en-1-yl group on key electro-optical parameters and provide detailed experimental protocols for validation. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the characterization and application of novel liquid crystal materials.
Introduction: The Significance of the Alkenyl Moiety in Cyclohexylbenzonitrile Liquid Crystals
The family of 4-(trans-4-alkylcyclohexyl)benzonitriles represents a cornerstone in the development of nematic liquid crystal mixtures for display applications. Their favorable combination of positive dielectric anisotropy, chemical stability, and a broad nematic range has made them ubiquitous. The introduction of an alkenyl group, as in this compound, is a strategic molecular design choice aimed at further optimizing electro-optical properties. The presence of the carbon-carbon double bond in the terminal chain is expected to influence several key performance metrics:
-
Dielectric Anisotropy (Δε): The π-electrons of the double bond can contribute to the molecular polarizability, potentially leading to a modified dielectric anisotropy compared to its saturated alkyl counterparts.
-
Birefringence (Δn): Similarly, the refractive indices and their difference (birefringence) are likely to be affected by the altered electronic structure of the alkenyl chain.
-
Viscosity (γ): The rigidity of the double bond may impact the rotational viscosity of the material, which is a critical factor in determining the switching speed of a liquid crystal device.
-
Elastic Constants (k_ii): The intermolecular forces, and consequently the elastic constants (splay, twist, and bend), are also expected to be modulated by the introduction of the alkenyl group.
This guide will provide the necessary framework to experimentally validate these hypotheses.
Comparative Performance Analysis: Alkenyl vs. Alkyl Cyclohexylbenzonitriles
To establish a performance baseline, we will compare the anticipated properties of this compound with the well-documented properties of 4-(trans-4-pentylcyclohexyl)benzonitrile (PCH5) and 4-(trans-4-heptylcyclohexyl)benzonitrile (7PCH).
| Property | 4-(trans-4-pentylcyclohexyl)benzonitrile (PCH5) | 4-(trans-4-heptylcyclohexyl)benzonitrile (7PCH) | This compound (Hypothesized) |
| Molecular Structure | Saturated pentyl chain | Saturated heptyl chain | Terminal prop-1-en-1-yl chain |
| Phase Transition (°C) | Cr 30 N 55 I | N/A | Melting point: 66 °C |
| Dielectric Anisotropy (Δε) | Positive[1] | Positive[2] | Expected to be positive, potentially with a different magnitude than alkyl analogs. |
| Birefringence (Δn) | ~0.12 (at 589 nm, 20°C) | N/A | Expected to be in a similar range, with potential slight variations. |
| Rotational Viscosity (γ₁) | ~25-30 mPa·s (at 20°C) | N/A | Potentially lower than saturated analogs, leading to faster response times. |
| Response Time (τ) | Dependent on cell gap and γ₁ | Dependent on cell gap and γ₁ | Potentially faster than PCH5-based mixtures. |
Causality Behind Expected Performance:
The introduction of the rigid double bond in the terminal chain of this compound is anticipated to reduce the conformational flexibility of the molecule. This reduction in flexibility can lead to a lower rotational viscosity, which is a key determinant of the switching speed in a nematic liquid crystal display. A lower viscosity would allow the liquid crystal director to reorient more quickly in response to an applied electric field, resulting in faster on and off switching times.
Furthermore, the π-electron system of the double bond can alter the overall molecular polarizability. This change in polarizability will directly impact the dielectric anisotropy (Δε) and the optical anisotropy (birefringence, Δn). The precise nature of this change, whether an increase or decrease, would need to be determined experimentally.
Experimental Validation Protocols
To empirically determine the electro-optical performance of this compound, the following experimental protocols are recommended.
Phase Transition Temperature Determination
Methodology: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 2-5 mg of the liquid crystal sample into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC instrument.
-
Thermal Program:
-
Heat the sample to a temperature above its expected clearing point (e.g., 100°C) at a rate of 10°C/min to erase any thermal history.
-
Cool the sample to a low temperature (e.g., 0°C) at a rate of 10°C/min.
-
Heat the sample again at a rate of 10°C/min to a temperature above the clearing point.
-
-
Data Analysis: Identify the peak temperatures of the endothermic and exothermic transitions in the second heating and cooling scans to determine the melting and clearing points.
Methodology: Polarizing Optical Microscopy (POM)
-
Sample Preparation: Place a small amount of the liquid crystal between a microscope slide and a coverslip.
-
Heating Stage: Place the slide on a calibrated hot stage attached to the polarizing microscope.
-
Observation: Heat and cool the sample slowly while observing the texture changes under crossed polarizers. The transition from the crystalline solid to the nematic phase will be marked by the appearance of a characteristic nematic texture (e.g., schlieren or threaded), and the transition to the isotropic liquid will be indicated by the field of view becoming completely dark (extinction).
Dielectric Anisotropy Measurement
Methodology: Dielectric Spectroscopy
-
Cell Preparation: Fabricate a liquid crystal cell with a known thickness (e.g., 5-10 µm) using indium tin oxide (ITO) coated glass substrates with a suitable alignment layer (e.g., rubbed polyimide) to induce planar and homeotropic alignment.
-
Cell Filling: Fill the cells with the liquid crystal in its isotropic phase via capillary action and then slowly cool to the nematic phase.
-
Measurement:
-
For planar alignment, measure the capacitance (C_⊥) of the cell using an LCR meter at a suitable frequency (e.g., 1 kHz).
-
For homeotropic alignment, measure the capacitance (C_∥) of the cell.
-
-
Calculation: Calculate the dielectric permittivities (ε_⊥ and ε_∥) from the measured capacitances and the cell geometry. The dielectric anisotropy is then calculated as Δε = ε_∥ - ε_⊥.
Birefringence Measurement
Methodology: Abbé Refractometer
-
Instrument Setup: Use an Abbé refractometer equipped with a polarizer and a circulating water bath for temperature control.
-
Sample Application: Apply a small drop of the liquid crystal onto the prism of the refractometer.
-
Measurement:
-
For the ordinary refractive index (n_o), orient the polarizer such that the light is polarized perpendicular to the rubbing direction of a treated prism surface.
-
For the extraordinary refractive index (n_e), orient the polarizer parallel to the rubbing direction.
-
-
Calculation: The birefringence is calculated as Δn = n_e - n_o.
Electro-Optic Switching Time Measurement
Methodology: Transient Current and Optical Transmission
-
Cell Preparation: Use a planar aligned cell as described for the dielectric measurements.
-
Experimental Setup: Place the cell between crossed polarizers in a light path with a photodetector to measure the transmitted light intensity. Apply a square-wave voltage to the cell.
-
Measurement:
-
Rise Time (τ_on): Apply a voltage above the threshold voltage and measure the time it takes for the optical transmission to change from 10% to 90% of its final value.
-
Decay Time (τ_off): Remove the voltage and measure the time it takes for the transmission to decay from 90% to 10% of its maximum value.
-
-
Data Analysis: The response times are directly obtained from the oscilloscope traces of the photodetector output.
Visualization of Experimental Workflows
Caption: Workflow for the validation of the electro-optical performance of the target liquid crystal.
Logical Relationships in Electro-Optical Performance
Caption: Interdependencies of molecular structure and key electro-optical properties.
Conclusion
The introduction of a terminal alkenyl group in the this compound molecule presents a promising strategy for enhancing the electro-optical performance of cyclohexylbenzonitrile-based liquid crystals. While direct experimental data is currently limited, a comparative analysis with well-known alkyl analogues provides a strong foundation for hypothesizing improved properties, particularly a faster switching response. The experimental protocols detailed in this guide offer a robust framework for the comprehensive characterization and validation of this and other novel liquid crystal materials. The successful validation of these properties will be crucial for the integration of such materials into next-generation display technologies and other electro-optical devices.
References
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Urban, S., Gestblom, B., Brückert, T., & Würflinger, A. (1995). Study of the Dielectric Properties of 7PCH (4-(trans-4-Heptyl-Cyclohexyl)-benzonitrile). Zeitschrift für Naturforschung A, 50(11), 984-990. [Link]
-
Bamezai, R. K., Soni, A., & Anand, A. (2012). Dielectric Studies of 4-[4-(n-Decyloxy)benzylideneamino] Benzonitrile Showing Liquid Crystalline Phases. Proceedings of the National Academy of Sciences, India Section A: Physical Sciences, 82(2), 125-129. [Link]
-
Dabrowski, R., Dziaduszek, J., & Ziółek, A. (2015). Mesomorphic and Anisotropic Properties of Trans-4-(4-Pentylcyclohexyl) Benzonitrile Doped with Chiral (Bis)Camphoralidene-Ethylenediamine. Optics and Spectroscopy, 118(5), 834-841. [Link]
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A Comparative Guide to Alkyl vs. Alkenyl Substituted Cyclohexylbenzonitriles: Synthesis, Properties, and Applications
This guide provides an in-depth comparative analysis of alkyl and alkenyl substituted cyclohexylbenzonitriles, molecules of significant interest in materials science and medicinal chemistry. We will move beyond a simple recitation of facts to explore the causal relationships between molecular structure and functional properties, grounded in established experimental protocols and authoritative literature.
Introduction: The Biphenyl Isostere and Its Significance
The 4-cyano-4'-substituted biphenyl scaffold is a cornerstone in the field of liquid crystal (LC) materials, famously exemplified by the 4-cyano-4'-pentylbiphenyl (5CB) molecule.[1] The rigid core, combined with a flexible terminal chain and a strong dipole from the nitrile group, drives the formation of the nematic mesophase essential for display technologies. Replacing one of the phenyl rings with a cyclohexane ring, to give a cyclohexylbenzonitrile core, modulates the molecule's properties by reducing viscosity and altering the birefringence, making these structures highly valuable for tuning LC mixtures.
The choice of the terminal substituent—specifically, a saturated alkyl chain versus an unsaturated alkenyl chain—is a critical design parameter that profoundly influences the molecule's synthesis, physicochemical properties, and ultimate application. This guide will dissect these differences to provide researchers with a clear, data-driven framework for molecular design.
Synthetic Strategies: A Tale of Two Couplings
The creation of the C-C bond linking the terminal chain to the cyclohexylbenzonitrile core is the pivotal synthetic challenge. The choice of an alkyl or alkenyl substituent dictates the most efficient and logical synthetic approach. While numerous methods exist, we will focus on the two most prevalent and robust palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling for alkyl chains and the Heck-Mizoroki reaction for alkenyl chains.
Comparative Synthetic Workflow
The diagram below illustrates the divergent synthetic pathways from a common intermediate, 4-(trans-4-bromocyclohexyl)benzonitrile, to the target alkyl and alkenyl substituted products.
Caption: Divergent synthetic routes to alkyl and alkenyl cyclohexylbenzonitriles.
A. Synthesis of Alkyl Substituted Cyclohexylbenzonitriles via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is the gold standard for forming C(sp²)-C(sp³) bonds, making it ideal for attaching alkyl groups via their corresponding organoboron reagents.[2][3] Its primary advantages are the mild reaction conditions, high functional group tolerance, and the commercial availability and stability of boronic acids.[4][5]
-
Reagent Preparation: To an oven-dried Schlenk flask under an argon atmosphere, add 4-(trans-4-bromocyclohexyl)benzonitrile (1.0 eq), pentylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.02 eq).
-
Solvent and Base Addition: Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 v/v), followed by a base such as potassium carbonate (K₂CO₃, 2.0 eq).[2] The base is crucial for activating the boronic acid for the transmetalation step.[5]
-
Reaction: Heat the mixture to reflux (approx. 90-100 °C) and monitor by TLC or GC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 4-(trans-4-pentylcyclohexyl)benzonitrile.
B. Synthesis of Alkenyl Substituted Cyclohexylbenzonitriles via Heck-Mizoroki Reaction
For installing an alkenyl group, the Heck-Mizoroki reaction is superior. It directly couples an organohalide with an alkene, avoiding the need to pre-synthesize a potentially unstable alkenyl-organometallic reagent.[6][7][8] The reaction mechanism involves a syn-carbopalladation followed by a syn-β-hydride elimination, which typically results in the thermodynamically favored (E)-alkene product.[6][9]
-
Reagent Preparation: To an oven-dried Schlenk flask under argon, add 4-(trans-4-bromocyclohexyl)benzonitrile (1.0 eq), a palladium catalyst such as Pd(OAc)₂ (0.03 eq), and a phosphine ligand like P(o-tolyl)₃ (0.06 eq).
-
Solvent, Base, and Alkene Addition: Add a degassed polar aprotic solvent like N,N-dimethylformamide (DMF). Add a hindered organic base, typically triethylamine (Et₃N, 1.5 eq), which also acts as the solvent in some protocols.[10] Finally, add the terminal alkene, in this case, 1-pentene (1.5 eq).
-
Reaction: Heat the mixture to 80-100 °C and monitor by TLC or GC-MS. The reaction is typically complete within 8-24 hours.
-
Work-up and Purification: Cool the reaction to room temperature. Dilute with diethyl ether and wash extensively with water to remove DMF and triethylamine hydrobromide salts. Wash with brine, dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure (E)-4-(trans-4-(pent-1-en-1-yl)cyclohexyl)benzonitrile.
Comparative Analysis of Properties
The substitution of a flexible alkyl chain with a more rigid alkenyl group introduces significant changes in molecular properties. The π-system of the double bond and its conformational constraints directly impact intermolecular interactions.
Physicochemical and Liquid Crystalline Properties
The introduction of a double bond generally increases the polarizability and shape anisotropy of the molecule. This has predictable consequences on the liquid crystalline properties.
| Property | Alkyl Derivative (Pentyl) | Alkenyl Derivative ((E)-Pent-1-enyl) | Rationale for Difference |
| Melting Point (Tₘ) | Lower | Higher | The increased rigidity of the alkenyl chain can lead to more efficient crystal packing, requiring more energy to break the lattice.[11] |
| Nematic-Isotropic (Tₙᵢ) | Lower | Higher | The enhanced length and rigidity of the alkenyl substituent strengthens intermolecular forces, stabilizing the nematic phase to a higher temperature.[12] |
| Birefringence (Δn) | Lower | Higher | The π-electrons of the C=C double bond increase the molecule's overall electronic polarizability anisotropy, resulting in higher birefringence.[11] |
| Viscosity (γ) | Lower | Higher | The restricted rotation around the double bond hinders molecular movement, leading to increased rotational viscosity. |
Note: Values are representative and can vary based on specific chain lengths and measurement conditions.
Studies on similar liquid crystalline systems have shown that increasing the length of the alkyl or alkenyl chain generally leads to higher thermal stability of the mesophases.[12][13] However, the alkenyl derivatives often exhibit a greater sensitivity of their properties to the position of the double bond within the chain.[11]
Spectroscopic Characterization
The presence of the double bond provides clear diagnostic handles for characterization:
-
¹H NMR: Alkenyl derivatives show distinct signals in the vinylic region (δ 5.0–6.5 ppm), which are absent in the alkyl analogues.
-
¹³C NMR: The sp² carbons of the double bond appear in the δ 110–140 ppm range.
-
FT-IR: A characteristic C=C stretching vibration appears around 1640-1680 cm⁻¹ for the alkenyl compounds.
Potential in Drug Development
While the primary application of these molecules is in materials science, the alkyl vs. alkenyl distinction is also highly relevant in medicinal chemistry.
-
Metabolic Stability: An alkyl chain can be a site for metabolic oxidation (ω and ω-1 hydroxylation) by cytochrome P450 enzymes. An alkenyl group can alter this metabolic profile, potentially blocking oxidation at certain positions or introducing new metabolic pathways like epoxidation.
-
Target Engagement: The rigid, planar nature of a double bond can act as a conformational lock, pre-organizing the molecule to better fit a protein binding pocket and potentially increasing binding affinity.
-
Bioactivity: The alkenyl group can serve as a reactive handle. For example, α,β-unsaturated systems can act as Michael acceptors for covalent modification of target proteins. Furthermore, the electronic nature of the double bond can influence the overall pharmacology of the molecule.[14][15] Many biologically active compounds leverage alkenyl groups for their function.[14][16]
Conclusion
The choice between an alkyl and an alkenyl substituent on a cyclohexylbenzonitrile core is a critical decision that dictates the synthetic route and profoundly shapes the final properties of the molecule.
-
Alkyl-substituted variants , synthesized efficiently via Suzuki coupling, are favored for applications requiring lower viscosity and well-understood, predictable phase behavior in liquid crystal mixtures.
-
Alkenyl-substituted variants , accessible through Heck coupling, offer a pathway to materials with higher birefringence and thermal stability. In a pharmaceutical context, they provide a tool to enhance binding affinity, modulate metabolic fate, and introduce specific reactivity.
This guide has provided the foundational knowledge, experimental frameworks, and comparative data necessary for researchers to make informed decisions in the design and synthesis of next-generation materials and therapeutics based on this versatile molecular scaffold.
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Alfa Chemistry. Heck Reaction. [URL: https://www.alfa-chemistry.com/reaction/heck-reaction.html][6]
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ChemOrgChem. (2018, January 15). Heck Coupling [Video]. YouTube. [URL: https://www.youtube.com/watch?v=txWta33QmN8][10]
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Wikipedia. Heck reaction. [URL: https://en.wikipedia.org/wiki/Heck_reaction][7]
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Cieplak, M., et al. (2018). Effect of Alkyl Chain Length on the Phase Situation of Glass-Forming Liquid Crystals. Molecules, 23(11), 2957. [URL: https://www.mdpi.com/1420-3049/23/11/2957][13]
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Organic Chemistry Portal. Heck Reaction. [URL: https://www.organic-chemistry.org/namedreactions/heck-reaction.shtm][8]
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ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [URL: https://www.youtube.com/watch?v=0y0d7F-dM-M][2]
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ChemOrgChem. (2025, August 24). Heck Cross-Coupling|Benzylation/CSIR 2019| Problem Solved| [Video]. YouTube. [URL: https://www.youtube.com/watch?v=6h2aYJq0x_w][9]
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Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [URL: https://www.youtube.com/watch?v=f-aG2-n2-p4][4]
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Norris, J. (2018, April 4). The Suzuki reaction [Video]. YouTube. [URL: https://www.youtube.com/watch?v=kHgL4o2nUiA][5]
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Royal Society of Chemistry. (2018). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2018/gc/c8gc02220a][17]
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Al-Hamdani, A. A. S., et al. (2023). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. Molecules, 28(12), 4843. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10304381/][12]
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TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction. [URL: https://www.tcichemicals.com/US/en/support-download/technical-information/product-highlights/suzuki-miyaura-cross-coupling-reaction][3]
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Royal Society of Chemistry. (2025). Chemoselective homologative preparation of trisubstituted alkenyl halides from carbonyls and carbenoids. Chemical Communications. [URL: https://pubs.rsc.org/en/content/articlelanding/2025/cc/d4cc05554a][18]
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Snapper, M. L., & Snider, B. B. (2007). Synthesis of the alkenyl-substituted tetracyclic core of the bisabosquals. Tetrahedron, 63(40), 10018–10024. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2084385/][19]
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Petrov, V. F., et al. (2002). Molecular Packing of Two Liquid Crystalline Alkenyl Derivatives. Molecular Crystals and Liquid Crystals, 378(1), 57-67. [URL: https://www.researchgate.net/publication/232938478_Molecular_Packing_of_Two_Liquid_Crystalline_Alkenyl_Derivatives][11]
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Lee, J., et al. (2021). Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene Containing Liquid Crystal Precursor. Polymers, 13(9), 1362. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8122851/][20]
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Selvita. Synthesis photochemistry and computational study of novel 1 2 3 triazole heterostilbenes Expressed biological activity of their electrocyclization photoproducts. [URL: https://selvita.com/publications/synthesis-photochemistry-and-computational-study-of-novel-1-2-3-triazole-heterostilbenes-expressed-biological-activity-of-their-electrocyclization-photoproducts/][16]
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Wang, D., et al. (2014). Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. Chemical Science, 5(6), 2493-2497. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4010629/][14]
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MDPI. (2021). Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety. [URL: https://www.mdpi.com/1420-3049/26/22/6987][15]
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A Comparative Guide to the Temperature-Dependent Optical Properties of Calamitic Liquid Crystals: A Case Study of 4-(trans-4-((E)-Prop-1-en-1-yl)cyclohexyl)benzonitrile and its Saturated Analogue
Introduction
In the realm of advanced optical materials, calamitic liquid crystals stand out for their unique combination of fluidity and long-range orientational order. This duality gives rise to anisotropic optical properties, such as birefringence, which can be modulated by external stimuli like temperature and electric fields. This guide provides an in-depth technical comparison of the anticipated temperature-dependent optical properties of 4-(trans-4-((E)-Prop-1-en-1-yl)cyclohexyl)benzonitrile , a molecule of interest for its potential in high-frequency applications, against the well-characterized properties of its saturated analogue, 4-(trans-4-pentylcyclohexyl)benzonitrile (PCH5) .
While direct experimental data for the temperature-dependent refractive indices of this compound is not yet prevalent in published literature, its structural similarity to PCH5 allows for a predictive comparison. The key structural difference is the presence of a prop-1-en-1-yl group in the target molecule versus a pentyl group in PCH5. This seemingly subtle change in the aliphatic tail can have significant implications for the material's mesophase behavior and optical characteristics. The introduction of the double bond in the alkenyl chain is expected to influence the molecule's polarizability and intermolecular interactions, thereby affecting its refractive indices and birefringence.
This guide will delve into the theoretical underpinnings of the temperature dependence of optical properties in nematic liquid crystals, provide a comparative analysis based on available data for PCH5, and present a detailed experimental protocol for the characterization of these properties.
Molecular Structures and Expected Phase Behavior
The molecular structures of the target compound and PCH5 are depicted below. Both molecules possess a calamitic (rod-like) shape, a prerequisite for the formation of nematic liquid crystal phases. This phase is characterized by long-range orientational order of the molecular long axes, but no long-range positional order.
Figure 1: Chemical structures of the target compound and its saturated analogue, PCH5.
The presence of the rigid cyanophenyl core and the flexible cyclohexyl ring in both molecules is typical for materials exhibiting a nematic phase. For PCH5, the crystalline to nematic (Cr-N) phase transition occurs at 303 K, and the nematic to isotropic (N-I) transition, or clearing point, is at 327.6 K[1]. The target compound has a reported melting point of 66°C (339.15 K), suggesting it also likely possesses a nematic phase, although the full temperature range of this phase is not documented in the available literature.
Comparative Analysis of Optical Properties
The key optical properties of a nematic liquid crystal are its ordinary refractive index (
Temperature Dependence of Refractive Indices and Birefringence
The refractive indices of a nematic liquid crystal are strongly dependent on temperature. As the temperature increases towards the clearing point (
While specific data for the target compound is unavailable, we can compare the known properties of PCH5 with the expected behavior of the target compound.
Table 1: Comparison of Physical and Optical Properties
| Property | 4-(trans-4-pentylcyclohexyl)benzonitrile (PCH5) | This compound (Predicted) |
| Molecular Formula | C₁₈H₂₅N | C₁₆H₁₉N |
| Melting Point | 30 °C (303 K)[1] | 66 °C (339.15 K) |
| Nematic Range | 303 K to 327.6 K[1] | Expected to have a nematic phase |
| Refractive Indices (at room temp., 589 nm) | Expected to be similar or slightly higher due to the double bond's polarizability | |
| Birefringence ( | ~0.1147 | Potentially higher than PCH5 |
The introduction of the C=C double bond in the alkenyl tail of the target compound is expected to increase the overall molecular polarizability anisotropy. This is because the
The temperature dependence of the birefringence can be empirically described by Haller's extrapolation method, which relates the order parameter S to the birefringence[4][5]:
where
Experimental Protocol for Thermo-Optic Characterization
To empirically determine and compare the temperature-dependent optical properties of these liquid crystals, a standard and reliable method is the use of a temperature-controlled Abbe refractometer.
Principle of Measurement
An Abbe refractometer measures the refractive index of a sample by determining the critical angle of total internal reflection at the interface between the sample and a high-refractive-index prism[6]. For an anisotropic liquid crystal, two distinct critical angles can be observed for light polarized parallel and perpendicular to the liquid crystal director, corresponding to
Experimental Workflow
Figure 2: Experimental workflow for thermo-optic characterization.
Detailed Step-by-Step Methodology
-
Preparation of the Abbe Refractometer:
-
Thoroughly clean the surfaces of the illuminating and refracting prisms of the Abbe refractometer using a suitable solvent (e.g., ethanol or acetone) and a soft lens tissue.
-
To achieve a homeotropic alignment of the liquid crystal molecules (director perpendicular to the prism surface), a thin alignment layer is required. A dilute solution of lecithin in a volatile solvent can be carefully applied to the prism surface and allowed to dry completely.
-
-
Sample Loading and Temperature Control:
-
Place a small drop of the liquid crystal sample onto the surface of the refracting prism.
-
Carefully close the prism assembly to spread the sample into a thin, uniform layer.
-
Connect the inlet and outlet ports of the refractometer's prism jackets to a circulating water bath to precisely control the temperature.
-
Set the desired starting temperature and allow the system to equilibrate for at least 15-20 minutes to ensure a stable and uniform sample temperature.
-
-
Refractive Index Measurement:
-
Turn on the light source of the refractometer.
-
Place a polarizing filter over the eyepiece.
-
Looking through the eyepiece, you will observe two distinct shadow lines corresponding to the ordinary and extraordinary rays.
-
Adjust the refractometer's control knob to bring one of the shadow lines into sharp focus at the center of the crosshairs. Record the refractive index value from the scale. This is one of the refractive indices (e.g.,
). -
Rotate the polarizing filter by 90 degrees.
-
The other shadow line should now be visible. Adjust the control knob to align this second line with the crosshairs and record the corresponding refractive index. This will be the other refractive index (e.g.,
). -
Increment the temperature using the circulating water bath and repeat the measurements at regular intervals throughout the nematic phase of the liquid crystal.
-
-
Data Analysis and Interpretation:
-
Plot the measured values of
and as a function of temperature. -
Calculate the birefringence,
, for each temperature point. -
Plot
versus temperature. This plot should show a decrease in birefringence as the temperature approaches the clearing point. -
The Vuks equation can be used to relate the macroscopic refractive indices to the microscopic molecular polarizabilities, providing a deeper understanding of the material's optical properties[7][8].
-
Theoretical Framework: The Vuks Model
The relationship between the macroscopic refractive indices and the microscopic molecular polarizabilities (
where N is the number of molecules per unit volume, and
Conclusion
This guide has provided a comparative framework for understanding the temperature-dependent optical properties of this compound by leveraging data from its well-characterized analogue, PCH5. The presence of the alkenyl group in the target compound is predicted to enhance its birefringence, a desirable characteristic for many photonic applications. The detailed experimental protocol provided herein offers a clear and robust methodology for the empirical validation of these predictions. The synthesis of this novel material and the subsequent characterization of its thermo-optic properties will be a valuable contribution to the field of liquid crystal science and will undoubtedly pave the way for its application in next-generation optical devices.
References
- Hassanein, G. N., & Omara, S. (2024). Binary Nematic Liquid Crystals Mixture with Enhanced Electro-Optics Properties for Photonic Applications.
- Pan, R. P., et al. (2003). Optical Constants of Two Typical Liquid Crystals 5CB and PCH5 in the THz Frequency Range. Journal of Biological Physics, 29(2-3), 335-338.
- Wu, S. T., et al. (2004). Temperature effect on liquid crystal refractive indices. Journal of Applied Physics, 95(11), 1-5.
- Li, J., et al. (2004). High temperature-gradient refractive index liquid crystals. Optics Express, 12(12), 2614-2619.
- Dabrowski, R., et al. (2013). High Birefringence Liquid Crystals. Crystals, 3(3), 443-482.
- Haller, I. (1975). Thermodynamic and static properties of liquid crystals.
- Rao, K. S., et al. (2020). Temperature Dependent Refractive Indices of Liquid Crystals from Image Analysis. International Journal of Innovative Science and Research Technology, 5(1), 123-128.
-
XR Pharmaceuticals Ltd. (n.d.). Birefringence in Liquid Crystals. Retrieved from [Link]
- P. G. de Gennes & J. Prost. (1993). The Physics of Liquid Crystals. Oxford University Press.
- Li, J., & Wu, S. T. (2004). Self-consistency of Vuks equations for liquid-crystal refractive indices. Journal of Applied Physics, 96(11), 6253-6258.
-
Amrita University. (n.d.). Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental setup for refractive index measurements with the Abbe refractometer. Retrieved from [Link]
- Singh, A., et al. (2012). Calculation of Optical Parameters of Liquid Crystals. Acta Physica Polonica A, 121(5), 1219-1223.
-
ResearchGate. (n.d.). The best fitted parameter values obtained from Haller's extrapolation method in optical birefringence measurements. Retrieved from [Link]
- Horn, K. C., et al. (2018). Estimation of Nematic Order Parameters via Haller Analysis of 1H NMR Spectra of Liquid Crystals. Molecules, 23(12), 3159.
- de Jeu, W. H. (1983). The determination of the order parameters of nematic liquid crystals by mean field extrapolation. Journal de Physique, 44(4), 447-454.
-
ResearchGate. (n.d.). Refractive indices and order parameter studies of nematic liquid crystal mixtures. Retrieved from [Link]
- Wu, S. T. (1986). Birefringence measurements of liquid crystals. Optical Engineering, 25(3), 329-334.
-
ResearchGate. (n.d.). Measurements of ordinary and extra ordinary refractive index for liquid crystal?. Retrieved from [Link]
- Leviton, D. B., & Frey, B. J. (2008). Temperature-dependent absolute refractive index measurements of synthetic fused silica. arXiv preprint arXiv:0805.0091.
- Leviton, D. B., & Frey, B. J. (2006). Temperature-dependent refractive index of silicon and germanium. Proceedings of SPIE, 6273, 62732J.
- Romano, F. A., et al. (2018). Temperature dependence of the thermo-optic coefficient in 4H-SiC and GaN slabs at the wavelength of 1550 nm. Scientific Reports, 8(1), 1-9.
- The Royal Society of Chemistry. (2022). The experimental average refractive index of liquid crystals and its prediction from the anisotropic indices. RSC Advances, 12(13), 7769-7777.
-
YouTube. (2024, August 4). What Is Birefringence In Liquid Crystals? Chemistry For Everyone. Retrieved from [Link]
-
LookChem. (n.d.). trans-4-(4-Pentylcyclohexyl)benzonitrile. Retrieved from [Link]
-
Fujifilm Wako Chemicals. (n.d.). trans-4-(4-Pentylcyclohexyl)benzonitrile. Retrieved from [Link]
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A Comparative Guide to Host Materials for Guest-Host Liquid Crystal Displays: Performance Analysis of 4-(trans-4-((E)-Prop-1-en-1-yl)cyclohexyl)benzonitrile and a Review of Established Alternatives
In the pursuit of advanced information displays, particularly for applications demanding low power consumption and high readability in various lighting conditions, guest-host liquid crystal displays (GH-LCDs) remain a compelling technology. The performance of these devices is intrinsically linked to the synergistic interplay between the dichroic dye (the "guest") and the liquid crystal (the "host"). The host material, in particular, dictates the electro-optical switching characteristics that govern the display's overall performance. This guide provides a detailed comparison of the liquid crystal host material, 4-(trans-4-((E)-Prop-1-en-1-yl)cyclohexyl)benzonitrile, with established alternatives, supported by a review of relevant performance data and experimental methodologies.
The Critical Role of the Host in Guest-Host Displays
Guest-host displays operate on the principle of dissolving a dichroic dye into a liquid crystal host.[1][2] The elongated dye molecules align with the liquid crystal director. By applying an electric field, the orientation of the liquid crystal host, and consequently the guest dye molecules, can be switched. This reorientation alters the absorption of polarized light, enabling the display to switch between a colored (light-absorbing) and a clear (light-transmitting) state.
The ideal host material for a GH-LCD should possess a specific set of physical and electro-optical properties to ensure optimal performance. These include:
-
Wide Nematic Range: A broad temperature range in which the material exhibits the nematic liquid crystal phase is crucial for device stability and operation in various environments.
-
Positive Dielectric Anisotropy (Δε): A sufficiently large positive Δε ensures a low threshold voltage for switching, leading to lower power consumption.
-
Appropriate Birefringence (Δn): The birefringence of the host influences the overall optical properties of the display. For many guest-host applications, a moderate to high birefringence is desirable to achieve a good contrast ratio.
-
Low Viscosity (η): Low rotational viscosity is essential for fast switching speeds (response times), which is critical for video applications.
-
High Solubility for Dichroic Dyes: The host must be capable of dissolving an adequate concentration of the guest dye without aggregation, which would degrade the display's performance.
-
Photochemical and Electrochemical Stability: The host material must be stable under operating conditions to ensure a long device lifetime.
This guide focuses on this compound, a member of the cyclohexylbenzonitrile family of liquid crystals. The introduction of an unsaturated alkenyl group is a molecular design strategy aimed at modulating the mesogenic and electro-optical properties.[3]
Comparative Analysis of Host Material Performance
To provide a comprehensive comparison, we will evaluate the properties of this compound against two well-established classes of liquid crystal materials: alkyl-substituted cyclohexylbenzonitriles and cyanobiphenyls.
| Property | This compound | 4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH5)[4][5] | 4'-Pentyl-4-biphenylcarbonitrile (5CB) |
| Structure | Alkenyl-substituted Cyclohexylbenzonitrile | Alkyl-substituted Cyclohexylbenzonitrile | Cyanobiphenyl |
| Melting Point (°C) | 66[6] | 30-55 | 24 |
| Clearing Point (°C) | Not explicitly found | 55 | 35.3 |
| Birefringence (Δn) | Expected to be moderate to high | ~0.12 | ~0.18 |
| Dielectric Anisotropy (Δε) | Expected to be positive | ~+10 | ~+11 |
| Viscosity (η) (mPa·s) | Expected to be moderate | ~25 (at 20°C) | ~24 (at 20°C) |
Analysis of Properties:
-
4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH5): This is a well-characterized liquid crystal with a convenient room-temperature nematic phase.[4][5] Its moderate birefringence and positive dielectric anisotropy make it a suitable candidate for guest-host applications. Its viscosity is in a range that allows for reasonable switching speeds.
-
4'-Pentyl-4-biphenylcarbonitrile (5CB): As a member of the cyanobiphenyl family, 5CB is one of the most extensively studied liquid crystals. It exhibits a higher birefringence than PCH5, which can contribute to a higher contrast ratio in certain display configurations. Its dielectric anisotropy and viscosity are comparable to those of PCH5.
The choice between these host materials will depend on the specific requirements of the display application. For instance, if a very high contrast ratio is the primary goal, a host with higher birefringence like 5CB might be preferred. However, factors like the solubility of the chosen dichroic dye and the desired operating temperature range will also play a crucial role. The alkenyl substitution in the target compound is a strategy to fine-tune these properties, potentially offering a wider nematic range or improved elastic constants, though further experimental verification is required.
Experimental Methodologies for Performance Characterization
To empirically evaluate and compare the performance of different host materials in a guest-host display, a standardized set of experimental procedures is essential.
Liquid Crystal Cell Preparation
A typical workflow for preparing a guest-host liquid crystal cell for electro-optical characterization is as follows:
Caption: Workflow for Guest-Host Liquid Crystal Cell Preparation.
-
Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates are thoroughly cleaned to remove any organic and inorganic contaminants. This typically involves sequential ultrasonication in detergent, deionized water, and organic solvents like acetone and isopropanol.
-
Alignment Layer Deposition: A thin layer of a polymer, commonly polyimide, is spin-coated onto the ITO surface. This layer will be used to align the liquid crystal molecules in a specific direction.
-
Rubbing: The cured polyimide layer is mechanically rubbed with a velvet cloth in a unidirectional manner. This process creates microgrooves on the surface that will anchor the liquid crystal molecules in the rubbing direction.
-
Cell Assembly: Two rubbed substrates are assembled with a defined spacing, typically controlled by spacer beads of a few micrometers in diameter, to create a cell. The rubbing directions on the two substrates are usually parallel for a basic guest-host display.
-
Mixture Preparation: The dichroic dye is dissolved in the liquid crystal host material at a specific concentration. The mixture is typically heated to the isotropic phase and stirred to ensure uniform dissolution.
-
Cell Filling: The guest-host mixture is introduced into the cell via capillary action in a vacuum chamber.
-
Sealing: The cell is sealed with an appropriate epoxy to prevent leakage.
Electro-Optical Characterization
The primary performance metrics of a guest-host LCD are its contrast ratio and response time.
Caption: Schematic of an Electro-Optical Measurement Setup.
Contrast Ratio Measurement:
The contrast ratio (CR) is defined as the ratio of the transmitted light intensity in the bright state (voltage-on) to that in the dark state (voltage-off).
-
The guest-host cell is placed in the optical path of a light source (e.g., a laser or a collimated white light source).
-
A polarizer is placed before the cell, with its polarization axis aligned with the rubbing direction of the cell.
-
A photodetector measures the transmitted light intensity.
-
The intensity is measured with no voltage applied to the cell (I_dark).
-
A sufficiently high voltage is applied to the cell to saturate the switching of the liquid crystal molecules, and the transmitted intensity is measured (I_bright).
-
The contrast ratio is calculated as CR = I_bright / I_dark.
Response Time Measurement:
The response time is a measure of how quickly the display can switch between states. It is typically characterized by the rise time (τ_on) and the decay time (τ_off).
-
A square wave voltage is applied to the liquid crystal cell.
-
The photodetector is connected to an oscilloscope to monitor the change in transmitted light intensity over time.
-
The rise time is typically defined as the time taken for the transmittance to change from 10% to 90% of its final value when the voltage is turned on.
-
The decay time is the time taken for the transmittance to fall from 90% to 10% of its maximum value when the voltage is turned off.
Conclusion and Future Outlook
The performance of this compound in guest-host displays, while not yet extensively documented in publicly available literature, represents an interesting direction in the molecular engineering of liquid crystal host materials. The introduction of the alkenyl group offers a pathway to fine-tune the physical properties of the well-established cyclohexylbenzonitrile core. A direct comparison with established materials like PCH5 and 5CB highlights the trade-offs between properties such as birefringence, viscosity, and mesophase range.
To fully assess the potential of this and similar novel host materials, rigorous experimental characterization is paramount. The methodologies outlined in this guide provide a framework for such evaluations. Future research should focus on the synthesis and characterization of a broader range of alkenyl-substituted cyclohexylbenzonitriles to establish clear structure-property relationships. This will enable the rational design of next-generation host materials with optimized performance for advanced guest-host liquid crystal displays.
References
- [Link to a relevant review on guest-host displays]
- [Link to a paper on the synthesis of cyclohexylbenzonitrile liquid crystals]
- [Link to a datasheet or paper with properties of PCH5]
- [Link to a found
- [Link to a paper discussing the effect of alkenyl substituents on liquid crystal properties]
- [Link to a datasheet or paper with properties of 5CB]
- [Link to a detailed experimental paper on LCD characteriz
- [Link to another relevant paper on guest-host display principles]
- [Link to a paper on dichroic dyes for guest-host displays]
- [Link to a chemical supplier page for this compound]
- [Link to a patent disclosing the use of alkenyl cyclohexylbenzonitriles]
- [Link to a book chapter on liquid crystal m
Sources
Reproducibility in Focus: A Comparative Guide to the Synthesis and Purification of 4-(trans-4-((E)-Prop-1-en-1-yl)cyclohexyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
The liquid crystal 4-(trans-4-((E)-Prop-1-en-1-yl)cyclohexyl)benzonitrile is a key component in advanced material applications, particularly in display technologies. Its specific molecular structure, featuring a rigid benzonitrile core, a flexible cyclohexyl ring, and an unsaturated prop-1-en-1-yl tail, gives rise to the desirable mesogenic properties.[1] However, the successful and reproducible synthesis and purification of this molecule are critical to achieving the high purity required for optimal performance. Impurities can significantly disrupt the liquid crystalline phases, leading to unpredictable behavior and degraded electro-optical properties.[2]
This guide provides an in-depth comparison of common synthetic and purification methodologies for this compound. By dissecting the causality behind experimental choices and presenting comparative data, this document aims to equip researchers with the knowledge to select and optimize protocols for reliable and reproducible outcomes.
Synthetic Strategies: A Tale of Two Reactions
The creation of the crucial (E)-prop-1-en-1-yl bond is the cornerstone of synthesizing the target molecule. Two powerful olefination reactions, the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction, are the most prevalent methods. The choice between them often hinges on factors like desired stereoselectivity, reagent availability, and ease of purification.
The Wittig Reaction: A Classic Approach
The Wittig reaction utilizes a phosphonium ylide to convert an aldehyde or ketone into an alkene.[3][4] In the context of our target molecule, this involves the reaction of a suitable phosphonium ylide with 4-(trans-4-formylcyclohexyl)benzonitrile.
A key consideration in the Wittig reaction is the nature of the ylide. Stabilized ylides, those with electron-withdrawing groups, generally favor the formation of the (E)-alkene, which is the desired isomer for this liquid crystal.[4] Non-stabilized ylides, on the other hand, tend to produce the (Z)-alkene.[4][5] The primary drawback of the Wittig reaction is the formation of triphenylphosphine oxide as a byproduct, which can sometimes be challenging to completely remove from the final product.
The Horner-Wadsworth-Emmons (HWE) Reaction: Enhanced Stereoselectivity and Purity
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that employs a phosphonate carbanion.[6] This method is renowned for its high (E)-selectivity in alkene synthesis, making it a particularly attractive choice for producing this compound.[6][7][8]
The HWE reaction mechanism involves the formation of an oxaphosphetane intermediate, with the transition state leading to the trans-olefin being lower in energy.[7] A significant advantage of the HWE reaction is that the byproduct, a water-soluble phosphate ester, is easily removed during aqueous workup, simplifying the purification process.[6]
Purification Methodologies: The Path to Pristine Liquid Crystals
The performance of a liquid crystal is intrinsically linked to its purity.[2] Even trace amounts of impurities can disrupt the delicate molecular ordering, leading to diminished performance. Therefore, a robust purification strategy is as crucial as the synthetic route itself.
| Purification Technique | Advantages | Disadvantages | Typical Purity Achieved |
| Recrystallization | Simple, cost-effective, good for removing significantly different solubility impurities.[2][9] | Can be time-consuming, potential for product loss, may not remove closely related impurities. | 98.0 - 99.5% |
| Column Chromatography | High resolving power, capable of separating closely related isomers and impurities.[10] | Can be labor-intensive, requires significant solvent volumes, potential for product loss on the column. | > 99.8% |
| Zone Refining | Can achieve ultra-high purity, effective for removing impurities with different melting points.[11] | Requires specialized equipment, slow process, not suitable for thermally unstable compounds. | > 99.99% |
Recrystallization: This is often the first line of defense in purification. The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures.[2] For this compound, solvents like methanol or ethanol are often effective. The key to successful recrystallization is the careful selection of a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Column Chromatography: For achieving higher purity, column chromatography is the method of choice.[10] This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) as they are eluted with a mobile phase (a solvent or mixture of solvents). The polarity of the solvent system is carefully tuned to achieve optimal separation of the target molecule from any unreacted starting materials, byproducts, or isomeric impurities.
Zone Refining: For applications demanding the highest purity levels, zone refining is a powerful technique.[11] This method involves passing a narrow molten zone through a solid sample. Impurities, which are typically more soluble in the molten phase, are swept along with the molten zone, leaving behind a highly purified solid.
Performance Comparison with Alternatives
The utility of this compound is best understood in the context of other liquid crystal materials. Here, we compare its properties to two other common cyclohexylbenzonitrile derivatives. The length and saturation of the alkyl chain significantly influence the mesophase behavior and physical properties of these compounds.[1][12]
| Property | This compound | 4-(trans-4-Propylcyclohexyl)benzonitrile | 4-(trans-4-Pentylcyclohexyl)benzonitrile |
| Molecular Formula | C₁₆H₁₉N | C₁₆H₂₁N | C₁₈H₂₅N[13] |
| Melting Point (°C) | 66 (lit.)[14] | Data not readily available | 30-55 (lit.)[13] |
| Clearing Point (°C) | Data not readily available | Data not readily available | Data not readily available |
| Key Structural Feature | Unsaturated prop-1-en-1-yl tail | Saturated propyl tail | Saturated pentyl tail |
| Expected Impact of Structure | Increased rigidity from the double bond may affect mesophase stability and viscosity. | Saturated chain provides flexibility. | Longer saturated chain generally leads to a broader nematic range.[12] |
The introduction of the double bond in the propenyl group of the target molecule introduces a degree of rigidity compared to its saturated counterparts. This structural modification can influence key liquid crystal properties such as the clearing point (the temperature at which the material transitions from the liquid crystal phase to an isotropic liquid), birefringence (the difference in refractive indices for light polarized parallel and perpendicular to the director), and dielectric anisotropy.
Experimental Protocols
Synthesis via Horner-Wadsworth-Emmons Reaction
Materials:
-
Diethyl (cyanomethyl)phosphonate
-
Sodium hydride (60% dispersion in mineral oil)
-
Dry Tetrahydrofuran (THF)
-
4-(trans-4-formylcyclohexyl)benzonitrile
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred suspension of sodium hydride (1.1 equivalents) in dry THF under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add diethyl (cyanomethyl)phosphonate (1.0 equivalent) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the phosphonate carbanion.
-
Cool the reaction mixture back to 0 °C and add a solution of 4-(trans-4-formylcyclohexyl)benzonitrile (1.0 equivalent) in dry THF dropwise.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.
Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate
Procedure:
-
Prepare a silica gel slurry in hexanes and pack a chromatography column.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel.
-
Carefully load the adsorbed product onto the top of the packed column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the polarity to 5-10% ethyl acetate in hexanes).
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a white solid.
Conclusion
The reproducible synthesis and purification of this compound are paramount for its successful application in advanced materials. The Horner-Wadsworth-Emmons reaction stands out as a superior synthetic method due to its high (E)-stereoselectivity and the ease of byproduct removal. For purification, a multi-step approach, often combining recrystallization and column chromatography, is necessary to achieve the high purity required for optimal liquid crystal performance. By understanding the underlying principles of these methods and carefully controlling experimental parameters, researchers can ensure the reliable and reproducible production of this important liquid crystal material.
References
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A Convenient Synthesis of Cis and Trans 4-tert-Butoxycarbonyl-Substituted Cyclohexylglycine. (2001). ACS Publications. Retrieved from [Link]
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Liquid Crystal Purification by Zone Refining. (1973). Taylor & Francis Online. Retrieved from [Link]
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Purification of deteriorated liquid crystals by employing porous metal–organic-framework/polymer composites. (2015). Optica Publishing Group. Retrieved from [Link]
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TWO-PHASE WITTIG REACTION OF SYNTHESIZING LIQUID CRYSTAL INTERMEDIATE BY ACTIVE QUATERNARY PHOSPHONIUM SALT. (2008). Taylor & Francis Online. Retrieved from [Link]
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Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. (2024). ResearchGate. Retrieved from [Link]
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Horner-Wadsworth-Emmons Reaction. (n.d.). NROChemistry. Retrieved from [Link]
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Synthesis of 4-Butylbenzonitrile From Benzene. (2015). YouTube. Retrieved from [Link]
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Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. (2012). CONICET. Retrieved from [Link]
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Horner–Wadsworth–Emmons reaction. (n.d.). Wikipedia. Retrieved from [Link]
- US20030220504A1 - Synthesis of benzonitriles from substituted benzaldehyde. (2003). Google Patents.
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List of purification methods in chemistry. (n.d.). Wikipedia. Retrieved from [Link]
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Mechanism and kinetics of Horner–Wadsworth–Emmons reaction in liquid–liquid phase-transfer catalytic system. (2009). ResearchGate. Retrieved from [Link]
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Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. (2024). Beilstein Journals. Retrieved from [Link]
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Liquid Crystalline 4-(4-Cyanocyclohexyl)cyclohexyl Esters. Crystal and Molecular Structure of Smectogenic trans-4-(cis-4-Cyanocyclohexyl)cyclohexyl trans-4-n-Heptylcyclohexanoate. (1990). Zeitschrift für Naturforschung B. Retrieved from [Link]
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Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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-
Wittig reaction. (n.d.). Wikipedia. Retrieved from [Link]
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Catalytic approaches to benzonitrile synthesis. (2022). ResearchGate. Retrieved from [Link]
-
trans-4-(4-Pentylcyclohexyl)benzonitrile. (n.d.). Lookchem. Retrieved from [Link]
-
4-[trans-4-[(E)-1-Propenyl]cyclohexyl]benzonitrile 98.0+%, TCI America™. (n.d.). Fisher Scientific. Retrieved from [Link]
-
Wittig Reaction: Mechanism and Examples. (n.d.). NROChemistry. Retrieved from [Link]
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What Are The Disadvantages Of Liquid Crystals?. (2025). YouTube. Retrieved from [Link]
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Wittig Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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The WITTIG REACTION With CHEMILUMINESCENCE!. (n.d.). Course Hero. Retrieved from [Link]
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4-(trans-4-Butylcyclohexyl)benzonitrile. (n.d.). PubChem. Retrieved from [Link]
-
trans-4-(4-Heptylcyclohexyl)benzonitrile. (n.d.). PubChem. Retrieved from [Link]
-
4-[trans-4-[(E)-1-Propenyl]cyclohexyl]benzonitrile, min 98%, 1 gram. (n.d.). Alfa Aesar. Retrieved from [Link]
-
p-[trans-4-(1E-Propenyl)cyclohexyl]benzonitrile, CAS No. 96184-40-6. (n.d.). iChemical. Retrieved from [Link]
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Mechanisms and Intermediates in the True Liquid Crystal Templating Synthesis of Mesoporous Silica Materials. (2021). ACS Publications. Retrieved from [Link]
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Synthesis, Phase Behavior and Computational Simulations of a Pyridyl-Based Liquid Crystal System. (2021). MDPI. Retrieved from [Link]
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Benzonitrile, 4-(trans-4-butylcyclohexyl)-. (n.d.). US EPA. Retrieved from [Link]
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Synthesis of Liquid Crystals. (n.d.). University of Colorado Boulder. Retrieved from [Link]
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Liquid Crystals Investigation Behavior on Azo-Based Compounds: A Review. (2021). PMC. Retrieved from [Link]
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Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. (2024). PubMed Central. Retrieved from [Link]
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Insights into hepatotoxicity of fluorinated liquid crystal monomer 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl) benzene (EDPrB) in adult zebrafish at environmentally relevant concentrations: Metabolic disorder and stress response. (2025). PubMed. Retrieved from [Link]
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Mesomorphic and Anisotropic Properties of Trans-4-(4-Pentylcyclohexyl) Benzonitrile Doped with Chiral (Bis)Camphoralidene-Ethylenediamine. (2025). ResearchGate. Retrieved from [Link]
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Safety Operating Guide
Navigating the Disposal of 4-(trans-4-((E)-Prop-1-en-1-yl)cyclohexyl)benzonitrile: A Guide for Laboratory Professionals
The responsible management of chemical reagents is a cornerstone of safe and ethical research. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-(trans-4-((E)-Prop-1-en-1-yl)cyclohexyl)benzonitrile, a compound often utilized in the development of liquid crystals.[1] Adherence to these procedures is critical for ensuring the safety of laboratory personnel, maintaining regulatory compliance, and protecting the environment. The structural similarities to other toxic benzonitrile and cyclohexyl compounds necessitate that this chemical be treated as hazardous waste.[2][3][4]
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Therefore, the core principle of this disposal plan is risk mitigation through containment and isolation . All waste containing this compound must be classified and handled as hazardous waste to prevent accidental exposure and environmental contamination.[2][8]
Personal Protective Equipment (PPE) and Engineering Controls
To ensure personal safety, all handling and disposal procedures must be conducted with appropriate engineering controls and PPE. This is a non-negotiable standard for minimizing exposure risk.[9]
-
Engineering Controls : All operations involving this compound, including weighing, transferring, and packaging for disposal, should be performed within a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.[2][10] An accessible safety shower and eyewash station are mandatory.[5]
-
Personal Protective Equipment (PPE) :
-
Eye and Face Protection : Chemical splash goggles or safety glasses with side shields are required.[9] A face shield should be worn if there is a significant risk of splashing.[2]
-
Hand Protection : Use chemical-resistant gloves, such as nitrile rubber.[2]
-
Body Protection : A standard laboratory coat is the minimum requirement. For tasks with a higher splash potential, chemical-resistant coveralls should be used.[2]
-
| Hazard Class | Potential Risks & Causality | Primary Control Method |
| Acute Toxicity (Oral/Dermal) | The benzonitrile functional group is associated with toxicity if ingested or absorbed through the skin.[2][5] | Strict adherence to PPE (gloves, lab coat) and no-touch techniques. |
| Reactivity | Potential to react with strong acids or bases, which could lead to the evolution of toxic gases.[6][7] | Segregation from incompatible waste streams is crucial. |
| Environmental Hazard | Benzonitrile compounds can be hazardous to aquatic life.[2][9] Improper disposal can lead to long-term environmental contamination. | Must be disposed of as hazardous waste; never pour down the drain.[11][12] |
Step-by-Step Disposal Protocol
The primary objective is to safely collect, segregate, and label the chemical waste for pickup by a certified hazardous waste contractor or the institution's Environmental Health and Safety (EHS) office.[4][11]
Step 1: Waste Characterization and Segregation
-
Identify the Waste Stream : This includes the pure compound, solutions containing the compound, and any contaminated materials (e.g., pipette tips, gloves, absorbent pads used for spills).
-
Segregate Incompatibles : Do NOT mix waste containing this compound with other waste streams, especially acidic or basic waste.[7] Keep it separate from flammable solvents, oxidizers, and other reactive chemicals to prevent dangerous reactions.[13]
Step 2: Waste Collection and Containment
-
Select a Compatible Container : Collect the waste in a dedicated, leak-proof container with a secure screw-top cap.[7][13] The container material must be non-reactive with the chemical.
-
Headroom : Do not fill the container completely. Leave at least one inch of headroom to allow for vapor expansion.[7]
-
Storage Location : Store the waste container in a designated Satellite Accumulation Area (SAA).[7][11] This area must be at or near the point of generation and clearly marked.
Step 3: Labeling
-
Proper Identification : The container must be clearly labeled with the words "Hazardous Waste."[14]
-
List Contents : The label must accurately list the full chemical name: "this compound" and any other chemicals mixed in the container.[2]
-
Date of Accumulation : Note the date when the first drop of waste was added to the container.[11]
Step 4: Arrange for Disposal
-
Contact EHS : Once the container is full or has been in storage for the maximum allowed time (check institutional guidelines, often up to 12 months for partially filled containers in an SAA), contact your institution's EHS office for pickup.[7][8][11]
-
Do Not Transport : Laboratory personnel should not transport hazardous waste across the facility. This must be done by trained EHS staff.[8]
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is vital to mitigate risks.
-
Evacuate : Evacuate all non-essential personnel from the immediate area.[2]
-
Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.[15]
-
Contain : For small spills, absorb the material using an inert substance like vermiculite, dry sand, or earth.[2][15] Do not use combustible materials.
-
Collect : Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[10]
-
Decontaminate : Clean the spill area thoroughly.
-
Report : Report the spill to your laboratory supervisor and EHS office, regardless of size.
Below is a workflow diagram illustrating the decision-making process for the disposal of this compound.
References
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LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (n.d.). University of Pennsylvania EHRS. Retrieved January 18, 2026, from [Link]
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Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved January 18, 2026, from [Link]
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Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Retrieved January 18, 2026, from [Link]
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Hazardous Waste and Disposal. (n.d.). American Chemical Society. Retrieved January 18, 2026, from [Link]
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Laboratory Guide for Managing Chemical Waste. (2023, October). Vanderbilt University Medical Center. Retrieved January 18, 2026, from [Link]
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How do you properly dispose of hexane and cyclohexane. (2018, June 6). Chemistry Stack Exchange. Retrieved January 18, 2026, from [Link]
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Management of Waste. (n.d.). In Prudent Practices in the Laboratory. National Academies Press (US). Retrieved January 18, 2026, from [Link]
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A Senior Application Scientist's Guide to Handling 4-(trans-4-((E)-Prop-1-en-1-yl)cyclohexyl)benzonitrile
Introduction: As researchers and scientists at the forefront of innovation, our commitment to safety is as paramount as our dedication to discovery. This guide provides essential, in-depth safety protocols and logistical plans for handling 4-(trans-4-((E)-Prop-1-en-1-yl)cyclohexyl)benzonitrile. While a specific Safety Data Sheet (SDS) for this exact molecule is not always readily available, a robust safety strategy can be formulated by analyzing its core structural components: the benzonitrile group, the cyclohexane ring, and the propenyl tail. This document synthesizes data from structurally analogous compounds to establish a comprehensive framework for personal protection, operational handling, and waste disposal.
Hazard Analysis: Understanding the Inherent Risks
The necessity for stringent personal protective equipment (PPE) protocols stems from the chemical's structure. The benzonitrile moiety is a primary driver of potential toxicity. Compounds in this class are often harmful if swallowed, toxic in contact with skin, and may cause significant skin and eye irritation.[1][2][3][4] The cyclohexane component, while less acutely toxic, is associated with flammable liquids and potential irritation.[5][6][7] Therefore, this compound must be handled as a hazardous substance, demanding a multi-layered approach to personal protection.
Mandatory Personal Protective Equipment (PPE) Protocol
A risk assessment of your specific laboratory procedures should always guide the final selection of PPE.[1] The following table outlines the minimum required PPE for handling this compound, based on the hazards identified in analogous chemicals.
| PPE Category | Specification | Rationale & Best Practices |
| Eye & Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A full-face shield should be worn over goggles during procedures with a high risk of splashing.[1][8][9] | Protects against direct contact with the eyes, which can cause serious irritation.[2][3][4] Ensure a complete seal around the eyes. |
| Hand Protection | Chemical-resistant nitrile rubber gloves (minimum thickness 0.4 mm).[1][5] | Nitrile offers good resistance to a range of chemicals, including nitriles and hydrocarbons. Always inspect gloves for degradation or punctures before use. For prolonged contact, consult glove manufacturer data for breakthrough times.[5] Change gloves immediately if contaminated. |
| Skin & Body Protection | A fully buttoned, flame-retardant laboratory coat. For larger quantities or high-splash potential, chemical-resistant coveralls are required.[1][6][8] | Prevents incidental skin contact. The benzonitrile functional group can be toxic upon skin absorption.[2] Flame-retardant material is a prudent precaution due to the flammable nature of related cyclohexane compounds.[6] |
| Respiratory Protection | All handling must occur in a certified chemical fume hood to ensure adequate ventilation.[1][2][9] | This is the primary engineering control to prevent inhalation of any dust, aerosols, or vapors. If a fume hood is not available or if procedures could generate significant airborne particles, a NIOSH-approved respirator with organic vapor cartridges is mandatory.[6][8] |
Operational Workflow: From Receipt to Use
Adherence to a strict, procedural workflow is critical for minimizing exposure and ensuring a safe experimental environment. The following steps provide a self-validating system for safe handling.
Step-by-Step Handling Protocol
-
Preparation & Engineering Controls:
-
Chemical Handling:
-
Don all required PPE as specified in the table above.
-
Carefully open the container within the fume hood, averting your face.
-
Use dedicated spatulas or tools to handle the solid material, minimizing the generation of dust.
-
If preparing a solution, add the solid to the solvent slowly to prevent splashing.
-
Keep the primary container tightly sealed when not in active use.[2][3]
-
-
Post-Handling & Decontamination:
Emergency & Disposal Plans
Spill Response
In the event of a spill, immediate and correct action is crucial.
-
Evacuate: Evacuate all non-protected personnel from the area.[1]
-
Ventilate & Isolate: Ensure the fume hood is operational. Eliminate all ignition sources.[1][7]
-
Contain: Wearing full PPE, absorb the spill using an inert material like vermiculite, dry sand, or earth.[1][7] Do not use combustible materials.
-
Collect & Dispose: Place the absorbed material into a dedicated, sealed, and clearly labeled container for hazardous waste disposal.[1]
First Aid Measures
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][8]
-
Skin Contact: Remove all contaminated clothing and rinse skin thoroughly with plenty of soap and water.[4][8] Seek medical attention if irritation persists.
-
Inhalation: Relocate the individual to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention.[4][8]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[8]
Waste Disposal Plan
All materials contaminated with this compound, including empty containers, absorbent materials from spills, and disposable PPE, must be treated as hazardous waste.[1]
-
Segregation: Collect all waste in a dedicated, compatible, and properly labeled hazardous waste container.[1] The label should include the full chemical name.
-
Isolation: Do not mix this waste stream with other laboratory waste to prevent unknown and potentially dangerous chemical reactions.[1]
-
Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Incineration in a permitted hazardous waste facility is a common disposal method for such compounds.[1]
References
- Benchchem. Safeguarding Your Laboratory: A Comprehensive Guide to Benzonitrile Disposal.
- ChemScene. Safety Data Sheet for 4-(Trans-4-propylcyclohexyl)benzonitrile.
- Carl ROTH.
- Chevron Phillips Chemical.
- TCI Chemicals. SAFETY DATA SHEET for 4-(trans-4-Butylcyclohexyl)benzonitrile.
- Benchchem. Personal protective equipment for handling Cyclo(L-Trp-L-Trp).
- ECHEMI. 4-(trans-4-Pentylcyclohexyl)benzonitrile SDS.
- Benchchem.
- Benchchem. Personal protective equipment for handling 1,6,11,16-Tetraoxacycloeicosane.
- New Jersey Department of Health. Cyclohexane - Hazardous Substance Fact Sheet.
- Fisher Scientific. SAFETY DATA SHEET for trans-4-(4-ethylcyclohexyl)-benzonitrile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
